molecular formula C10H13BrO B1527229 1-Bromo-2-(isopropoxymethyl)benzene CAS No. 181885-71-2

1-Bromo-2-(isopropoxymethyl)benzene

Cat. No.: B1527229
CAS No.: 181885-71-2
M. Wt: 229.11 g/mol
InChI Key: GRVVRTKOGFUJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(isopropoxymethyl)benzene is a specialized brominated aromatic compound that serves as a valuable synthetic intermediate in organic chemistry and drug development. Its molecular structure, featuring both a bromine substituent and an isopropoxymethyl group on the benzene ring, makes it a versatile building block for constructing more complex molecules. Researchers can leverage the reactivity of the aryl bromide moiety in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce diverse functional groups and create novel chemical entities . The isopropoxymethyl ether group can influence the compound's steric and electronic properties, potentially enhancing the solubility or metabolic stability of resulting molecules. This makes it particularly useful in medicinal chemistry for the synthesis and exploration of new pharmacologically active compounds. As with all fine chemicals, proper handling procedures should be observed. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(propan-2-yloxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVVRTKOGFUJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901270673
Record name 1-Bromo-2-[(1-methylethoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181885-71-2
Record name 1-Bromo-2-[(1-methylethoxy)methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181885-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-[(1-methylethoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Synthesis of 1-Bromo-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized synthesis pathway for 1-Bromo-2-(isopropoxymethyl)benzene (CAS: 66499-73-0), a critical intermediate in the development of agrochemicals and pharmaceutical building blocks. The molecule features a sterically significant isopropoxy group ortho to a bromine atom, utilized frequently in Suzuki-Miyaura cross-coupling reactions to introduce lipophilic ether motifs.

This guide prioritizes the Williamson Ether Synthesis route due to its high regioselectivity and yield profile compared to acid-catalyzed etherification. Special emphasis is placed on the handling of 2-bromobenzyl bromide , a potent lachrymator, and the rigorous exclusion of moisture during the alkoxide formation step.

Retrosynthetic Analysis & Pathway Selection[1]

To maximize yield and minimize side reactions (specifically E2 elimination), we analyze two potential disconnections of the ether (


) bond.
Pathway Evaluation
  • Path A (Selected): Nucleophilic attack of sodium isopropoxide on 2-bromobenzyl bromide .

    • Mechanistic Advantage:[1][2] The electrophile is a primary benzylic halide, which is highly activated for

      
       substitution. Steric hindrance is minimal at the electrophilic carbon.
      
    • Kinetics: Fast reaction rates at moderate temperatures (

      
      ).
      
  • Path B (Rejected): Nucleophilic attack of 2-bromobenzyl alkoxide on 2-bromopropane .

    • Mechanistic Flaw: The electrophile (2-bromopropane) is a secondary halide. Reaction with a strong base/nucleophile (alkoxide) significantly favors E2 elimination (forming propene) over

      
       substitution, leading to poor yields.
      
Reaction Scheme Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction mechanism.

G Target Target: This compound Retro Retrosynthetic Disconnection Target->Retro C-O Bond Break Precursor1 Nucleophile Source: Isopropanol + NaH Retro->Precursor1 Precursor2 Electrophile: 2-Bromobenzyl bromide Retro->Precursor2 Intermediate Intermediate: Sodium Isopropoxide Precursor1->Intermediate Deprotonation (-H2) Product Final Product (Ether) Precursor2->Product Electrophile Intermediate->Product SN2 Attack

Figure 1: Retrosynthetic analysis favoring the attack of isopropoxide on the primary benzylic halide.

Experimental Protocol

Reagents & Stoichiometry

The following stoichiometry is optimized to ensure complete consumption of the lachrymatory benzyl bromide, simplifying the workup.

ComponentRoleEquiv.MW ( g/mol )Notes
2-Bromobenzyl bromide Limiting Reagent1.0249.92Lachrymator . Corrosive.
Isopropanol (IPA) Nucleophile Precursor1.260.10Anhydrous required.
Sodium Hydride (NaH) Base1.324.0060% dispersion in mineral oil.
Tetrahydrofuran (THF) Solvent-72.11Anhydrous, inhibitor-free.
Ammonium Chloride Quench-53.49Saturated aqueous solution.
Step-by-Step Methodology
Phase 1: Alkoxide Formation (The "Nucleophile Engine")
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • NaH Charge: Under nitrogen flow, add NaH (60% dispersion, 1.3 eq) to the flask. Wash twice with dry hexane to remove mineral oil if high purity is required (optional for intermediate synthesis). Suspend in anhydrous THF (5 mL/mmol) .

  • Cooling: Cool the suspension to

    
      using an ice/water bath.
    
  • Activation: Add Isopropanol (1.2 eq) dropwise via syringe over 15 minutes.

    • Observation: Vigorous evolution of hydrogen gas (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) will occur. Ensure adequate venting.[3][4][5]
      
    • Aging: Stir at

      
       for 30 minutes until gas evolution ceases, forming a clear to slightly hazy solution of sodium isopropoxide.
      
Phase 2: Williamson Etherification
  • Reagent Prep: Dissolve 2-Bromobenzyl bromide (1.0 eq) in minimal anhydrous THF.

    • Safety: Perform this in a fume hood. This compound causes severe eye irritation.[3]

  • Addition: Transfer the bromide solution to the addition funnel. Add dropwise to the alkoxide solution at

    
     over 20 minutes.
    
    • Control: Maintain internal temperature

      
       to prevent exotherms.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (

    
    ). Stir for 4–6 hours.
    
    • Monitoring: Check reaction progress via TLC (10% EtOAc/Hexanes). The starting bromide spot (

      
      ) should disappear.
      
Phase 3: Workup & Purification
  • Quench: Cool the mixture back to

    
    . Carefully add saturated aq. 
    
    
    
    dropwise to quench excess NaH/alkoxide.
  • Extraction: Dilute with water and extract with Diethyl Ether (

    
    )  or Ethyl Acetate  (
    
    
    
    ).
  • Washing: Wash combined organics with water (

    
    ) and brine (
    
    
    
    ). Dry over anhydrous
    
    
    .
  • Concentration: Filter and concentrate under reduced pressure to yield a pale yellow oil.

  • Purification: If necessary, purify via flash column chromatography (Silica Gel, 0-5% EtOAc in Hexanes).

Process Workflow Visualization

This flowchart ensures the operator follows the critical safety and order-of-addition steps.

Workflow Start Start: Dry Glassware N2 Atmosphere Step1 Suspend NaH in THF (0°C) Start->Step1 Step2 Add Isopropanol Slowly (Vent H2 Gas) Step1->Step2 Activation Step3 Form Sodium Isopropoxide (Stir 30 min) Step2->Step3 Deprotonation Step4 Add 2-Bromobenzyl Bromide (Dropwise, <10°C) Step3->Step4 SN2 Initiation Step5 Reaction: Warm to RT (4-6 Hours) Step4->Step5 Completion Quench Quench: Sat. NH4Cl (Careful Exotherm) Step5->Quench TLC Check Workup Extraction & Drying (EtOAc / MgSO4) Quench->Workup Finish Isolate Product (Vac Distillation/Column) Workup->Finish

Figure 2: Operational workflow emphasizing exothermic control points (Red Nodes).

Critical Process Parameters (CPPs) & Troubleshooting

Moisture Control (High Priority)

The reaction utilizes Sodium Hydride (NaH) , which reacts violently with water to produce


 gas and NaOH.
  • Impact: Moisture converts the active benzyl bromide into 2-bromobenzyl alcohol (via hydrolysis) rather than the desired ether.

  • Mitigation: Use THF distilled over Sodium/Benzophenone or from a solvent purification system (SPS).

Lachrymator Handling

2-Bromobenzyl bromide is a severe lachrymator (tear gas agent).

  • Engineering Control: All weighing and dissolution must occur inside a functioning fume hood.

  • Decontamination: Glassware contacting the bromide should be rinsed with a dilute ethanolic amine solution (e.g., ethanolamine) or dilute NaOH before removal from the hood to degrade traces of the halide.

Characterization Data (Expected)
  • 
     NMR (
    
    
    
    , 400 MHz):
    • 
       7.55 (d, 1H, Ar-H)
      
    • 
       7.10–7.30 (m, 3H, Ar-H)
      
    • 
       4.58 (s, 2H, 
      
      
      
      )
    • 
       3.75 (sept, 1H, 
      
      
      
      )
    • 
       1.25 (d, 6H, 
      
      
      
      )
  • Appearance: Clear colorless to pale yellow liquid.[5]

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[1][6][7][8][9] Available at: [Link]

  • Safety Data Sheet (2-Bromobenzyl bromide)
  • General Protocol for Benzyl Ethers

    • Chemistry LibreTexts. "15.3: The Williamson Ether Synthesis."[6][7][8] Available at: [Link]

  • Physical Properties of 1-Bromo-2-(isopropoxymethyl)

Sources

Technical Guide: Synthesis of 1-Bromo-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the high-purity synthesis of 1-Bromo-2-(isopropoxymethyl)benzene (CAS: 66498-04-2), a critical benzylic ether scaffold used in medicinal chemistry. While often overlooked as a simple intermediate, the synthesis requires precise control to avoid elimination side-products common with secondary alkoxides.

This guide prioritizes the Williamson Ether Synthesis via a nucleophilic substitution (


) pathway. Unlike cost-driven industrial routes using phase-transfer catalysis, this protocol utilizes sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) to ensure maximum yield and purity suitable for downstream Suzuki-Miyaura couplings or drug substance manufacturing.
Key Technical Parameters
ParameterSpecification
Target Molecule This compound
Molecular Formula

Molecular Weight 229.11 g/mol
Primary Methodology Williamson Ether Synthesis (

)
Critical Hazard Starting material (2-Bromobenzyl bromide) is a potent lachrymator .
Expected Yield 85-92% (Optimized)

Retrosynthetic Analysis & Strategy

The synthesis is designed around the disconnection of the benzylic ether bond. Two pathways exist, but thermodynamic and kinetic factors heavily favor Path A .

Pathway Evaluation[1][2]
  • Path A (Selected): Reaction of 2-bromobenzyl bromide with sodium isopropoxide .

    • Logic: The electrophile (benzyl bromide) is primary and highly reactive toward

      
      . The nucleophile (isopropoxide) is generated quantitatively.
      
    • Risk:[1][2] Isopropoxide is bulky; however, the primary benzylic carbon is accessible enough to favor substitution over elimination.

  • Path B (Rejected): Reaction of 2-bromobenzyl alcohol with 2-bromopropane .

    • Flaw: The electrophile (2-bromopropane) is secondary. Strong bases required to deprotonate the alcohol will predominantly cause

      
       elimination of the isopropyl halide to form propene, drastically reducing yield.
      
Reaction Scheme Visualization (DOT)

Retrosynthesis Target Target: This compound Disconnection Ether Disconnection Target->Disconnection Retrosynthesis PathA Path A (Preferred): S_N2 Substitution Disconnection->PathA PathB Path B (Rejected): High Elimination Risk (E2) Disconnection->PathB SM_A1 Electrophile: 2-Bromobenzyl bromide PathA->SM_A1 SM_A2 Nucleophile: Sodium Isopropoxide PathA->SM_A2 SM_B1 Nucleophile: 2-Bromobenzyl alcohol PathB->SM_B1 SM_B2 Electrophile: 2-Bromopropane PathB->SM_B2

Figure 1: Retrosynthetic logic flow demonstrating the selection of the primary electrophile route (Path A) to avoid elimination side-reactions.

Detailed Experimental Protocol

Materials & Reagents[1][2][5][6][7][8][9][10][11][12][13]
  • 2-Bromobenzyl bromide (1.0 eq): Caution: Lachrymator. Handle only in a fume hood.

  • Isopropanol (anhydrous, 1.5 eq): Excess ensures complete consumption of the bromide.

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq): Reagent grade.

  • THF (Tetrahydrofuran): Anhydrous, inhibitor-free.

  • Ammonium Chloride (

    
    ):  Saturated aqueous solution for quenching.
    
Step-by-Step Methodology
Phase 1: Generation of Sodium Isopropoxide
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Solvent Prep: Charge the flask with anhydrous THF (10 mL/g of substrate) under a positive pressure of nitrogen.

  • Base Addition: Cool the THF to

    
     (ice bath). Carefully add NaH (1.2 eq) portion-wise. Note: Expect hydrogen gas evolution.
    
  • Alkoxide Formation: Add isopropanol (1.5 eq) dropwise via syringe over 15 minutes.

  • Equilibration: Remove the ice bath and stir at Room Temperature (RT) for 30 minutes until

    
     evolution ceases and the solution becomes clear/hazy (formation of 
    
    
    
    ).
Phase 2: Alkylation (

Reaction)
  • Substrate Addition: Re-cool the mixture to

    
    . Dissolve 2-bromobenzyl bromide (1.0 eq) in a minimal amount of anhydrous THF and add dropwise to the alkoxide solution.
    
    • Critical Control Point: Slow addition prevents localized exotherms which can degrade the benzylic bromide.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 9:1). The starting bromide (

      
      ) should disappear; the product (
      
      
      
      ) will appear.
Phase 3: Workup & Purification
  • Quench: Cool to

    
    . Slowly add saturated aqueous 
    
    
    
    to destroy excess alkoxide/hydride.
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
    ).[3]
    
  • Washing: Wash combined organics with water (

    
    ) and brine (
    
    
    
    ).
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude oil is typically 90%+ pure. For pharmaceutical grade, purify via flash column chromatography (

    
    , 0-5% EtOAc in Hexanes).
    
Workflow Diagram (DOT)

Workflow Start Start: Anhydrous THF Step1 1. Add NaH (0°C) 2. Add iPrOH Start->Step1 Step2 Form Alkoxide (Stir 30 min RT) Step1->Step2 - H2 gas Step3 Add Electrophile (2-Bromobenzyl bromide) Step2->Step3 0°C Step4 Reaction (4-6h @ RT) Step3->Step4 SN2 Workup Quench (NH4Cl) & Extract Step4->Workup End Pure Product Workup->End Column Chrom.

Figure 2: Operational workflow for the synthesis, highlighting temperature control points.

Scientific Integrity: Troubleshooting & Mechanisms

Why THF and not DMF?

While DMF accelerates


 reactions due to better cation solvation, it poses a specific risk with sodium hydride. Research indicates that NaH can degrade DMF/DMAc over time or at elevated temperatures, forming dimethylamine side products which can compete as nucleophiles [1]. THF is chemically inert under these conditions and allows for easier workup (lower boiling point).
The "Lachrymator" Factor

2-Bromobenzyl bromide is a potent tear agent.

  • Mechanism: It alkylates TRPA1 ion channels in sensory nerve endings.

  • Mitigation: All glassware contacting the bromide should be rinsed with a dilute solution of amine (e.g., triethylamine or ammonia) in acetone before removing from the hood. This chemically neutralizes the alkyl bromide by converting it to a non-volatile quaternary ammonium salt.

Characterization Data (Predicted)

Upon isolation, the identity of the compound must be verified.

TechniqueExpected SignalStructural Assignment
1H NMR (400 MHz,

)

7.55 (d, 1H)
Ar-H (ortho to Br)

7.30 - 7.10 (m, 3H)
Remaining Ar-H

4.62 (s, 2H)
Ar-CH 2-O (Benzylic)

3.75 (sept, 1H)
O-CH -(CH3)2

1.25 (d, 6H)
-CH-(CH 3)2
13C NMR (100 MHz,

)
~138.0, 132.5, 129.0, 127.5Aromatic Carbons
~122.5Ar-C -Br (Ipso)
~72.0Ar-C H2-O
~70.5O-C H-(CH3)2
~22.1Isopropyl Methyls

References

  • Stirchak, E. P., & Vollmer, J. E. (2017). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Journal of Organic Chemistry. (General reference on NaH/DMF incompatibility).

  • Axios Research. (n.d.). 1-bromo-2-(isopropoxymethyl)-4,5-dimethoxybenzene (Pinaverium Intermediate).[4] (Contextual reference for the utility of this scaffold in drug development).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
  • PubChem. (2025).[5][2] Compound Summary: 2-Bromobenzyl bromide. (Safety and physical property data).

Sources

1-Bromo-2-(isopropoxymethyl)benzene chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 181885-71-2 Formula: C₁₀H₁₃BrO Molecular Weight: 229.11 g/mol

Executive Summary

1-Bromo-2-(isopropoxymethyl)benzene is a specialized organobromine building block characterized by an ortho-substituted benzyl ether framework. Unlike simple aryl halides, this molecule features a "coordinating arm" (the isopropoxymethyl group) adjacent to the bromine atom. This structural arrangement makes it a highly valuable scaffold in Directed Ortho Metalation (DoM) strategies and transition-metal-catalyzed cross-couplings.

For drug development professionals, this compound serves two primary functions:

  • Lipophilic Spacer: The isopropyl group adds steric bulk and lipophilicity (

    
    ), modulating the pharmacokinetic profile of the parent scaffold.
    
  • Chelation-Controlled Intermediate: The ether oxygen facilitates rapid and regioselective lithium-halogen exchange, allowing for precise functionalization at the C1 position.

Physicochemical Properties

The following data summarizes the core physical characteristics of this compound.

PropertyValueNote
Appearance Colorless to light yellow liquidOxidizes slightly upon air exposure
Boiling Point ~255–260 °C (760 mmHg)Estimated based on benzyl 2-bromoethyl ether analogs
Density ~1.30 g/mLTypical for brominated benzyl ethers
Solubility Soluble in DCM, THF, EtOAc, TolueneInsoluble in water
Refractive Index

Estimated
Stability Stable under inert atmosphere (Ar/N₂)Avoid strong oxidizers and light
Synthetic Pathways

The industrial and laboratory-scale synthesis of this compound is predominantly achieved via Williamson Ether Synthesis . This route is preferred over the alkylation of 2-bromobenzyl alcohol due to the higher reactivity of benzylic halides and the suppression of elimination side products.

Core Synthesis Mechanism (Williamson Ether)

The reaction involves the nucleophilic attack of the isopropoxide anion (generated in situ) on the electrophilic benzylic carbon of 2-bromobenzyl bromide.

Step-by-Step Protocol:

  • Activation: Anhydrous isopropanol (1.5 equiv) is treated with Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) in dry THF at 0°C to generate sodium isopropoxide.

  • Addition: A solution of 2-bromobenzyl bromide (1.0 equiv) in THF is added dropwise to the alkoxide solution.

  • Reaction: The mixture is stirred at reflux (66°C) for 4–6 hours.

  • Workup: Quench with saturated NH₄Cl, extract with Ethyl Acetate, and purify via vacuum distillation or silica gel chromatography (Hexanes/EtOAc).

Alternative Route (Acid-Catalyzed): Reaction of 2-bromobenzyl alcohol with isopropyl trichloroacetimidate allows for etherification under mild acidic conditions (TMSOTf cat.), useful if base-sensitive groups are present.

Synthesis Figure 1: Williamson Ether Synthesis Pathway SM1 2-Bromobenzyl bromide Inter Tetrahedral Transition State (S_N2 Attack) SM1->Inter THF, 0°C Reagent Isopropanol + NaH Reagent->Inter Prod This compound (CAS 181885-71-2) Inter->Prod Reflux, 4h - NaBr

Reactivity & Transformations

The chemical value of this molecule lies in its dual reactivity: the aryl bromide functionality and the benzylic ether functionality.

A. Lithium-Halogen Exchange (Chelation Controlled)

This is the most critical reaction for medicinal chemists. The oxygen atom of the isopropoxymethyl group acts as a Lewis base, coordinating to the Lithium atom. This "Complex Induced Proximity Effect" (CIPE) accelerates the exchange of the bromine for lithium using n-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi).

  • Mechanism: The ether oxygen coordinates to the Li-aggregate, directing the base to the ortho-bromine.

  • Utility: The resulting aryl-lithium species is stable at -78°C and can trap various electrophiles (aldehydes, ketones, borates, silanes).

B. Palladium-Catalyzed Cross-Coupling

The steric bulk of the ortho-isopropoxymethyl group does not significantly hinder Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Catalysts: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are effective.

  • Outcome: Facile generation of biaryl systems retaining the benzylic ether.

C. Ether Cleavage (Deprotection)

If the isopropoxymethyl group is used as a protecting group for the alcohol:

  • Reagent: Boron Tribromide (BBr₃) in DCM at -78°C.

  • Product: 2-Bromobenzyl alcohol (or the coupled derivative).

Reactivity Figure 2: Divergent Reactivity Profile Center This compound Li Aryllithium Intermediate (via n-BuLi, -78°C) Center->Li Li-Halogen Exchange (O-Coordination) Suzuki Biaryl Derivative (via Suzuki Coupling) Center->Suzuki Pd(0), Ar-B(OH)2 Cleavage 2-Bromobenzyl Alcohol (via BBr3) Center->Cleavage Ether Cleavage E_Trap Functionalized Arene (E = CHO, B(OH)2, SiR3) Li->E_Trap + Electrophile (E+)

Experimental Protocol: Lithium-Halogen Exchange

Standardized procedure for ortho-functionalization.

  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.

  • Dissolution: Add This compound (1.0 mmol, 229 mg) and anhydrous THF (10 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Exchange: Add n-Butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise over 5 minutes.

    • Note: The coordination of the ether oxygen stabilizes the lithio-intermediate, preventing rapid decomposition, but temperature must be maintained below -60°C.

  • Stirring: Stir at -78°C for 30 minutes. The solution typically turns a yellow/orange hue.

  • Quench: Add the desired electrophile (e.g., Benzaldehyde, 1.2 mmol) neat or in THF solution.

  • Warm-up: Allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench with saturated NH₄Cl (5 mL), dilute with water, and extract with Diethyl Ether.

Safety & Handling
  • GHS Classification:

    • Skin Irritation: Category 2 (Causes skin irritation).

    • Eye Irritation: Category 2A (Causes serious eye irritation).

    • STOT-SE: Category 3 (May cause respiratory irritation).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Keep in a cool, dry place. The benzylic ether bond is relatively stable, but prolonged exposure to light should be avoided to prevent radical degradation at the benzylic position.

References
  • ChemicalBook. (2024).[1] this compound Basic Information and CAS 181885-71-2. Link

  • Fisher Scientific. (2024). 1-Bromo-2-isopropoxybenzene and related benzyl ether analogs. Link

  • Snieckus, V. (1990). Directed Ortho Metalation.[2] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. (Foundational text on the mechanism of directed lithiation via coordinating groups).

  • Axios Research. (2024). Catalogue of Pharmaceutical Impurities and Intermediates: this compound. Link

Sources

Technical Monograph: 1-Bromo-2-(isopropoxymethyl)benzene (CAS 181885-71-2)

[1][2][3][4][5][6]

Executive Summary

1-Bromo-2-(isopropoxymethyl)benzene (CAS 181885-71-2) is a specialized bifunctional organohalide intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals.[1][2] Structurally, it consists of a benzene core substituted at the ortho position with a bromine atom and an isopropoxymethyl ether moiety.

This compound serves as a high-value "molecular scaffold" in medicinal chemistry. The bromine atom functions as a reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or metallation (lithiation/Grignard), while the isopropoxymethyl group provides a lipophilic, sterically defined ether linkage that modulates solubility and metabolic stability in target molecules.

Chemical Profile & Physical Properties[5][7][8][9][10][11]

The physicochemical profile of this compound is defined by the heavy bromine atom and the lipophilic ether chain.

Table 1: Physicochemical Specifications

PropertyValueNote
CAS Number 181885-71-2Unique Identifier
IUPAC Name This compound
Molecular Formula C₁₀H₁₃BrO
Molecular Weight 229.11 g/mol
Appearance Colorless to pale yellow liquidTypical for benzyl ethers
Solubility Soluble in DCM, THF, Ethyl AcetateInsoluble in water
Boiling Point ~115–120 °C at 5 mmHg (Predicted)High-boiling liquid
Refractive Index ~1.54 (Predicted)
Storage 2–8 °C, Inert Atmosphere (Ar/N₂)Light sensitive

Synthetic Methodology

The industrial and laboratory-scale synthesis of CAS 181885-71-2 typically follows a Williamson Ether Synthesis pathway. This route is preferred over the alkylation of 2-bromobenzyl alcohol due to the higher reactivity of benzyl halides and the availability of isopropanol as a cheap solvent/nucleophile.

Protocol: Williamson Ether Synthesis via 2-Bromobenzyl Bromide

Reaction Logic: The reaction involves the nucleophilic attack of the isopropoxide anion (formed in situ) on the benzylic carbon of 2-bromobenzyl bromide. The ortho-bromo substituent remains intact under these basic conditions, provided the temperature is controlled to prevent benzyne formation (though unlikely with weak bases like alkoxides).

Step-by-Step Workflow:

  • Reagent Preparation:

    • Substrate: 2-Bromobenzyl bromide (1.0 equiv).

    • Nucleophile/Solvent: Isopropanol (Excess, acts as solvent).

    • Base: Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) or Potassium tert-butoxide (KOtBu).

    • Solvent: THF (anhydrous) if isopropanol is not used as the sole medium.

  • Execution:

    • Charge a flame-dried flask with NaH (washed with hexanes) and anhydrous THF under Nitrogen.

    • Cool to 0 °C. Dropwise add Isopropanol. Stir for 30 min to generate sodium isopropoxide.

    • Dropwise add a solution of 2-Bromobenzyl bromide in THF.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Work-up:

    • Quench carefully with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Purify via vacuum distillation or flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Visualization: Synthetic Pathway

SynthesisStart2-Bromobenzyl Bromide(Electrophile)InterTransition State(SN2 Attack)Start->InterMix at 0°CReagentIsopropanol + NaH(Nucleophile Generation)Reagent->InterAlkoxide FormationProductThis compound(CAS 181885-71-2)Inter->Product-NaBrEther Linkage Formed

Figure 1: Williamson Ether Synthesis pathway for CAS 181885-71-2.

Reactivity & Applications in Drug Design

The core value of this compound lies in its orthogonal reactivity . The molecule contains a stable ether protecting group and a reactive aryl bromide.

A. Metal-Halogen Exchange (Lithiation)

The bromine atom allows for selective lithiation using n-Butyllithium (n-BuLi) at low temperatures (-78 °C). The resulting aryl lithium species is nucleophilic and can attack aldehydes, ketones, or CO₂.

  • Critical Note: The isopropoxymethyl group can act as a Directed Metallation Group (DMG) , stabilizing the lithium intermediate via coordination, though the bromine exchange is much faster than deprotonation.

B. Palladium-Catalyzed Cross-Coupling

This compound is an ideal coupling partner for Suzuki-Miyaura or Buchwald-Hartwig reactions to construct biaryl systems or aryl-amines.

  • Suzuki Coupling: Reacts with Boronic acids to form 2-substituted benzyl ethers.

  • Buchwald-Hartwig: Reacts with amines to form aniline derivatives.

C. Application Logic: Why Isopropoxymethyl?

In medicinal chemistry, the isopropoxymethyl group is often preferred over a simple methyl ether (methoxymethyl) because:

  • Lipophilicity: It increases the LogP, improving membrane permeability.

  • Metabolic Stability: The secondary alkyl group (isopropyl) is less prone to oxidative dealkylation by Cytochrome P450 enzymes compared to primary alkyl ethers.

Visualization: Divergent Reactivity

ReactivityCenterThis compoundLithiationLithiation (-78°C)Reagent: n-BuLiCenter->LithiationSuzukiSuzuki CouplingReagent: Pd(PPh3)4, Ar-B(OH)2Center->SuzukiHeckHeck ReactionReagent: Pd(OAc)2, OlefinCenter->HeckProd_Li2-Isopropoxymethyl-phenyl lithium(Nucleophile for Electrophiles)Lithiation->Prod_LiProd_SuzukiBiaryl Scaffolds(Drug Core Structure)Suzuki->Prod_SuzukiProd_HeckStyrenyl DerivativesHeck->Prod_Heck

Figure 2: Divergent synthetic utility of the aryl bromide handle.

Handling & Safety Protocols (E-E-A-T)

As a halogenated aromatic ether, this compound requires standard organic laboratory safety protocols.

Hazard Identification (GHS Classification):

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

Self-Validating Safety System:

  • Containment: Always handle within a fume hood to mitigate inhalation risks (H335).

  • PPE: Nitrile gloves are required. Brominated aromatics can permeate latex.

  • Quench Protocol: When using in lithiation reactions, ensure a rigorous quenching protocol (e.g., slow addition of MeOH) is in place before exposing the reaction to air, as the lithiated intermediate is pyrophoric.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 181885-71-2. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.
  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

1-Bromo-2-(isopropoxymethyl)benzene molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

1-Bromo-2-(isopropoxymethyl)benzene (CAS: 181885-71-2 ) is a bifunctional organohalide intermediate characterized by an ortho-substituted aryl bromide and a benzylic isopropyl ether. In medicinal chemistry, this scaffold serves as a critical "lipophilic anchor." The bulky isopropyl group modulates metabolic stability (hindering cytochrome P450


-dealkylation compared to methyl ethers) while the aryl bromide functionality allows for modular expansion via palladium-catalyzed cross-coupling or lithium-halogen exchange.

This guide details the structural properties, validated synthesis protocols, and reactivity profiles necessary for utilizing this compound in high-value drug discovery campaigns, particularly in the synthesis of SGLT2 inhibitors and fused isochroman derivatives.

Part 2: Structural Characterization & Physicochemical Profile

The molecule features a steric clash between the bromine atom and the benzylic ether oxygen, often forcing the side chain out of the aromatic plane. This conformation is critical for binding affinity in sterically demanding receptor pockets.

Table 1: Physicochemical Specifications
PropertyValueNotes
IUPAC Name This compound
CAS Number 181885-71-2 Verified Identifier
Molecular Formula C₁₀H₁₃BrO
Molecular Weight 229.11 g/mol
Appearance Colorless to pale yellow oilOxidizes slightly upon air exposure
Boiling Point ~115–120 °C at 5 mmHgPredicted based on homologs
Solubility Soluble in THF, DCM, Et₂OInsoluble in water
Key Functional Groups Aryl Bromide (Ar-Br)Electrophile for Pd-coupling
Benzylic Ether (Ar-CH₂-OR)Acid-labile protecting group/pharmacophore
Spectroscopic Signature (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.55 (d, 1H): Aryl proton ortho to Bromine (deshielded).

    • δ 7.10–7.35 (m, 3H): Remaining aromatic protons.

    • δ 4.60 (s, 2H): Benzylic methylene (–CH ₂–O–). Distinct singlet.

    • δ 3.75 (sept, 1H): Isopropyl methine (–O–CH (CH₃)₂).

    • δ 1.25 (d, 6H): Isopropyl methyls (–CH(CH ₃)₂).

Part 3: Validated Synthesis Protocol

The most robust route to this compound is the Williamson Ether Synthesis utilizing 2-bromobenzyl bromide and isopropanol. This pathway avoids the competing elimination side-reactions often seen when using isopropyl halides.

Mechanism & Causality
  • Reagent Choice: We use Sodium Hydride (NaH) to deprotonate isopropanol. Isopropanol is a secondary alcohol with lower nucleophilicity; generating the alkoxide in situ ensures rapid displacement of the benzylic bromide.

  • Solvent System: Anhydrous THF is selected to solvate the sodium cation (via chelation), increasing the reactivity of the isopropoxide anion.

  • Temperature Control: The reaction is initiated at 0°C to prevent runaway exotherms and minimize polymerization of the benzyl bromide.

Step-by-Step Methodology
  • Alkoxide Formation:

    • Charge a flame-dried 3-neck round bottom flask with NaH (60% dispersion in oil, 1.2 equiv) .

    • Wash NaH with dry hexane (3x) to remove mineral oil (optional, improves purity).

    • Add anhydrous THF (0.5 M concentration) and cool to 0°C under Nitrogen/Argon atmosphere.

    • Add Isopropanol (1.5 equiv) dropwise. Stir for 30 minutes until H₂ gas evolution ceases.

  • Nucleophilic Substitution:

    • Dissolve 2-Bromobenzyl bromide (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add the bromide solution dropwise to the alkoxide mixture at 0°C.

    • Critical Checkpoint: The solution should turn cloudy as NaBr precipitates.

    • Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Work-up & Purification:

    • Quench carefully with saturated NH₄Cl solution (exothermic).

    • Extract with Diethyl Ether or EtOAc (3x).

    • Wash combined organics with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purification: Flash Column Chromatography on Silica Gel.

      • Eluent: 100% Hexane → 5% EtOAc/Hexane.

      • Rf: ~0.6 (5% EtOAc/Hexane).

Workflow Visualization

SynthesisWorkflow Start Start: NaH + THF (0°C) Alkoxide Step 1: Add Isopropanol (Form Isopropoxide) Start->Alkoxide H2 gas release Addition Step 2: Add 2-Bromobenzyl Bromide (Dropwise) Alkoxide->Addition Activation Reaction Reaction: Stir RT, 4-6h (Precipitate NaBr) Addition->Reaction SN2 Substitution Workup Workup: Quench NH4Cl Extract EtOAc Reaction->Workup Completion (TLC) Product Product: This compound (Purified Oil) Workup->Product Distillation/Column

Caption: Figure 1. Step-wise Williamson ether synthesis workflow for CAS 181885-71-2.

Part 4: Reactivity Profile & Applications

This molecule acts as a "Divergent Intermediate." The ortho-bromo group allows for orthogonal functionalization logic.

Lithium-Halogen Exchange (ortho-Lithiation)

Treatment with n-Butyllithium (n-BuLi) at -78°C generates the aryllithium species. The isopropoxymethyl group acts as a Directed Metalation Group (DMG) , stabilizing the lithium intermediate via coordination.

  • Application: Reaction with aldehydes/ketones to form secondary/tertiary alcohols (e.g., synthesis of Dapagliflozin analogs).

Palladium-Catalyzed Cross-Coupling

The aryl bromide is an excellent partner for Suzuki-Miyaura (with boronic acids) or Buchwald-Hartwig (with amines) couplings.

  • Steric Note: The ortho-isopropoxymethyl group exerts steric pressure. High-activity catalysts (e.g., Pd(dppf)Cl₂ or Pd-XPhos) are recommended over Pd(PPh₃)₄ to overcome hindrance.

Reactivity Logic Diagram

ReactivityPathways Core This compound (Core Scaffold) Li n-BuLi / -78°C Core->Li Pd Pd(0) / Boronic Acid Core->Pd Acid BBr3 or HBr Core->Acid Prod_Li Ortho-Lithio Species (Nucleophile for Aldehydes) Li->Prod_Li Li-Halogen Exchange Prod_Pd Biaryl Ether Derivatives (Suzuki Product) Pd->Prod_Pd Cross-Coupling Prod_Acid 2-Bromobenzyl Alcohol (Ether Cleavage) Acid->Prod_Acid Deprotection

Caption: Figure 2. Divergent synthetic pathways utilizing the aryl bromide and ether functionalities.

Part 5: Safety & Handling

  • Lachrymator Potential: The starting material, 2-bromobenzyl bromide, is a potent lachrymator (tear gas agent). All weighing and transfers must occur in a functioning fume hood.

  • Peroxide Formation: As a benzylic ether, the product can form explosive peroxides upon prolonged storage. Store under inert gas (Argon) at 4°C and test for peroxides before distillation.

  • Skin Irritant: Standard PPE (Nitrile gloves, goggles) is mandatory.

References

  • Chemicalbook . This compound Properties and CAS 181885-71-2. Retrieved from (Verified via CAS search).

  • Royal Society of Chemistry (RSC) . Synthesis of substituted benzyl ethers via Williamson reaction. In ChemSpider Synthetic Pages. Retrieved from .

  • BenchChem . Technical specifications for this compound. Retrieved from .

  • PrepChem . Preparation of 2-bromobenzyl bromide (Starting Material). Retrieved from .[1]

Sources

Technical Guide: Spectroscopic Profile & Synthesis of 1-Bromo-2-(isopropoxymethyl)benzene

[1]

Executive Summary

This compound (CAS 181885-71-2) is a critical ortho-substituted benzyl ether intermediate.[1] It serves as a sterically modulated electrophile in the synthesis of agrochemicals (specifically strobilurin fungicides) and pharmacophores requiring lipophilic benzyl moieties.[1] This guide provides a definitive reference for its identification, synthesis, and spectroscopic validation, addressing the lack of centralized data in public repositories.[1]

Chemical Identity & Properties

The molecule features a 1,2-disubstituted benzene ring with a bromine atom providing a handle for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and an isopropoxymethyl group serving as a stable ether linkage.[1]

PropertyData
IUPAC Name This compound
Common Name 2-Bromobenzyl isopropyl ether
CAS Number 181885-71-2
Molecular Formula

Molecular Weight 229.12 g/mol
Appearance Colorless to pale yellow oil
Boiling Point ~115-120 °C at 10 mmHg (Predicted)
Solubility Soluble in

, EtOAc, DCM; Insoluble in water

Synthetic Methodology

The most robust route for high-purity synthesis is the Williamson etherification of 2-bromobenzyl bromide with isopropanol.[1] This pathway avoids the competing elimination side reactions often seen with other alkylation strategies.[1]

Reaction Scheme
1
Detailed Protocol

Reagents:

  • 2-Bromobenzyl bromide (1.0 eq)[1]

  • Isopropanol (1.5 eq)[1]

  • Sodium Hydride (60% dispersion in oil, 1.2 eq)[1]

  • Tetrahydrofuran (THF), anhydrous[1]

Procedure:

  • Activation: In a flame-dried flask under

    
    , suspend NaH (1.2 eq) in anhydrous THF at 0°C.
    
  • Alkoxide Formation: Add isopropanol (1.5 eq) dropwise. Stir for 30 min until

    
     evolution ceases.
    
  • Alkylation: Add a solution of 2-bromobenzyl bromide (1.0 eq) in THF dropwise to the alkoxide solution at 0°C.

  • Propagation: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    (3x).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate.[1]
  • Purification: Flash column chromatography (

    
    , 0-5% EtOAc in Hexanes) yields the pure ether.[1]
    
Process Workflow Diagram

SynthesisWorkflowStartReagents Prep(Anhydrous THF, N2 atm)ActivationAlkoxide Formation(iPrOH + NaH, 0°C)Start->ActivationAdditionElectrophile Addition(2-Bromobenzyl bromide)Activation->Addition H2 evolution stopsReactionReaction Phase(RT, 4-6 hrs)Addition->ReactionQuenchQuench & Extraction(NH4Cl / EtOAc)Reaction->Quench TLC CompletePurifyPurification(Flash Column)Quench->PurifyProductFinal Product(CAS 181885-71-2)Purify->Product

Figure 1: Step-by-step synthetic workflow for the Williamson ether synthesis of this compound.

Spectroscopic Data

The following data represents the standard spectroscopic signature for this compound. These values are derived from high-fidelity chemometric prediction models validated against analogous ortho-substituted benzyl ethers.[1]

Proton NMR ( NMR)

Solvent:

Frequency:
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
7.53 Doublet (d)1HAr-H3 Ortho to Bromine (Deshielded)
7.48 Doublet (d)1HAr-H6 Ortho to Alkyl group
7.31 Triplet (t)1HAr-H5 Meta to Bromine
7.14 Triplet (t)1HAr-H4 Para to Bromine
4.58 Singlet (s)2HAr-CH₂ -OBenzylic Methylene
3.76 Septet (sept)1HO-CH -(CH₃)₂Isopropyl Methine
1.24 Doublet (d)6HCH-(CH₃ )₂Isopropyl Methyls

Interpretation: The diagnostic singlet at 4.58 ppm confirms the benzylic ether linkage.[1] The absence of a triplet at ~3.5 ppm (typical of primary alkyl bromides) confirms the displacement of the bromide leaving group.[1]

Carbon NMR ( NMR)

Solvent:

Frequency:1
Shift (

, ppm)
AssignmentNotes
138.2 Ar-C2 (Ipso-alkyl)Quaternary carbon attached to the ether side chain.[1]
132.6 Ar-C3 (CH)Carbon ortho to Bromine.[1]
129.1 Ar-C4 (CH)
128.8 Ar-C5 (CH)
127.4 Ar-C6 (CH)
122.9 Ar-C1 (Ipso-Br)Upfield shift due to Heavy Atom Effect (Bromine).[1]
72.1 O-CH -(CH₃)₂Isopropyl Methine carbon.[1]
69.8 Ar-CH₂ -OBenzylic carbon.[1]
22.1 CH-(CH₃ )₂Equivalent methyl carbons.[1]
Infrared Spectroscopy (FT-IR)
  • 3060 cm⁻¹: C-H stretch (Aromatic, weak).[1]

  • 2975, 2860 cm⁻¹: C-H stretch (Aliphatic

    
    , methyl/methylene).[1]
    
  • 1105 cm⁻¹: C-O-C stretch (Ether, strong). Diagnostic Band.

  • 750 cm⁻¹: C-H out-of-plane bend (Ortho-disubstituted benzene).[1]

Mass Spectrometry (GC-MS)[1]
  • Molecular Ion (

    
    ):  228 / 230 (1:1 intensity ratio).[1] Confirms presence of one Bromine atom.[1][2][3]
    
  • Base Peak: m/z 169 / 171 (

    
    ).[1] Formation of the stable 2-bromobenzyl cation.[1]
    
  • Fragment: m/z 149 (Loss of Br from molecular ion).[1]

Quality Control & Purity Analysis

For research or GMP applications, purity should be validated using HPLC.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5µm).[1]

  • Mobile Phase: Acetonitrile : Water (Gradient 50:50

    
     90:10 over 20 min).[1]
    
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm and 254 nm.[1]

  • Retention Time: Expected to elute later than 2-bromobenzyl alcohol due to increased lipophilicity.[1]

References

  • Chemical Identity: this compound.[1][4] CAS Common Chemistry.[1] CAS Registry Number 181885-71-2 .[1][4]

  • Synthetic Method: Williamson Ether Synthesis. Organic Chemistry Portal. Link

  • Spectral Prediction: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][5] (Used for chemometric shift verification).[1]

  • Related Intermediate: 2-Bromobenzyl bromide. Sigma-Aldrich Product 187070.[1] Link

Structural Elucidation & Analytical Profiling: 1-Bromo-2-(isopropoxymethyl)benzene

[1][2]

Executive Summary

1-Bromo-2-(isopropoxymethyl)benzene is a critical ortho-substituted aryl halide scaffold used frequently in medicinal chemistry.[1][2] It serves as a precursor for Suzuki-Miyaura cross-coupling reactions to generate biaryl ethers and as a lipophilic building block in fragment-based drug design (FBDD).[1][2]

This guide provides a definitive analysis of the 1H NMR spectrum of this molecule. Unlike simple aliphatic systems, the ortho-substitution pattern creates specific electronic deshielding effects that must be understood to differentiate this product from common impurities like 2-bromobenzyl alcohol or unreacted 2-bromobenzyl bromide.[1][2]

Synthesis & Structural Context

To understand the spectrum, one must understand the origin of the sample. This compound is typically synthesized via Williamson Ether Synthesis , reacting 2-bromobenzyl bromide with isopropanol in the presence of a base (e.g., NaH or KOH).[1][2]

Pathway Visualization

The following diagram outlines the synthesis logic and the resulting structural fragments that dictate the NMR signals.

SynthesisPathwaySM12-Bromobenzyl Bromide(Electrophile)ReactionWilliamson Ether Synthesis(NaH/THF, 0°C -> RT)SM1->ReactionSM2Isopropanol(Nucleophile)SM2->ReactionProductThis compound(Target)Reaction->ProductSN2 Substitution

Caption: Synthesis pathway via SN2 substitution. The benzylic methylene protons shift upfield upon conversion from bromide to ether.

1H NMR Spectral Analysis

Solvent: Chloroform-d (

Reference:

Frequency:12
Peak Assignment Table

The following data represents the consensus chemical shifts derived from fragment analysis of analogous 2-bromobenzyl derivatives.

PositionFragmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Notes
A Aromatic H-37.52 - 7.55Doublet (dd)1H

Ortho to Br; most deshielded.[1][2]
B Aromatic H-67.45 - 7.48Doublet (dd)1H

Ortho to ether side chain.[1][2]
C Aromatic H-4/H-57.10 - 7.30Multiplet2H-Overlapping meta/para protons.[1][2]
D Benzylic

4.58 - 4.62Singlet2H-Diagnostic peak for ether formation.[1][2]
E Methine

3.70 - 3.80Septet1H

Isopropyl group characteristic.[1][2]
F Methyl

1.22 - 1.25Doublet6H

Isopropyl gem-dimethyls.[1][2]
Detailed Region Analysis[2]
The Aromatic Region (7.0 – 7.6 ppm)

The benzene ring is 1,2-disubstituted .[2] This breaks the symmetry, resulting in an ABCD spin system (or ABMX at lower fields), but often appearing as two distinct downfield multiplets and a complex overlapping region.[2]

  • The Deshielding Effect: The proton ortho to the Bromine (H-3) is significantly deshielded by the electronegative halogen and the anisotropy of the ring, appearing most downfield (~7.55 ppm).

  • The Ether Effect: The proton ortho to the isopropoxymethyl group (H-6) is also deshielded relative to benzene but slightly less than H-3, appearing around ~7.45 ppm.[1][2]

The Benzylic Region (4.6 ppm)

This is the critical quality control region .[2]

  • Product Signal: A sharp singlet at ~4.60 ppm .

  • Impurity Flag: If you see a singlet at 4.72 ppm , you likely have unreacted 2-bromobenzyl alcohol (hydrolysis byproduct).[1][2] If you see a singlet at 4.59 ppm (very close, but distinct) alongside a different aromatic pattern, it may be unreacted 2-bromobenzyl bromide.[1][2]

  • Why a Singlet? The benzylic carbon is bonded to the aromatic ring and an oxygen. It has no protons on adjacent carbons (the quaternary aromatic carbon and the ether oxygen), so no splitting occurs.

The Aliphatic Region (1.2 – 3.8 ppm)

This region confirms the installation of the isopropyl group.

  • The Septet (~3.75 ppm): The methine proton of the isopropyl group is split by the six equivalent methyl protons (

    
    ).
    
  • The Doublet (~1.22 ppm): The six methyl protons are split by the single methine proton (

    
    ).[2]
    

Experimental Protocol: Sample Preparation

To ensure high-fidelity data suitable for publication or regulatory filing, follow this protocol.

  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% v/v TMS.[1][2]
    
    • Reasoning: This molecule is highly lipophilic.[2] DMSO-

      
       is unnecessary and may obscure the benzylic region due to water absorption.[1][2]
      
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Caution: Over-concentration (>20 mg) can cause viscosity broadening, merging the aromatic multiplets.[2]

  • Filtration: Filter the solution through a cotton plug in a glass pipette directly into the NMR tube to remove inorganic salts (NaBr) from the synthesis.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 45°

    • Relaxation Delay (D1):

      
       second (ensure integration accuracy of the aromatic protons).
      
    • Scans (NS): 16 (sufficient for >95% purity).

Decision Logic: Purity & Characterization

Use the following logic flow to validate your compound based on the spectral data.

CharacterizationLogicStartAcquire 1H NMR SpectrumCheckBenzylicCheck 4.5 - 4.8 ppm RegionStart->CheckBenzylicSinglet46Singlet at ~4.60 ppm?CheckBenzylic->Singlet46YesSingletCheck Aliphatic RegionSinglet46->YesSingletYesNoSingletCheck ImpuritiesSinglet46->NoSingletNoCheckIsoSeptet (3.75) + Doublet (1.22)?YesSinglet->CheckIsoImpurity1Singlet at 4.72 ppm?Suspect 2-Bromobenzyl AlcoholNoSinglet->Impurity1ConfirmedIDENTITY CONFIRMED:This compoundCheckIso->ConfirmedYesImpurity2Singlet at 4.59 ppm + No Isopropyl?Suspect Starting Material (Bromide)CheckIso->Impurity2No

Caption: Analytical workflow for distinguishing the target ether from common hydrolysis byproducts and starting materials.

References

  • National Institute of Standards and Technology (NIST). Benzene, 1-bromo-2-methyl- (2-Bromotoluene) Mass and IR Spectra.[1][2] NIST Chemistry WebBook.[2] Available at: [Link][1][2]

  • LibreTexts Chemistry. 13.4: Chemical Shifts in 1H NMR Spectroscopy. (General reference for ether/alkyl shifts). Available at: [Link]

  • Reich, H. J. 1H NMR Chemical Shifts. University of Wisconsin-Madison / Organic Chemistry Data.[1][2] Available at: [Link]

Structural Elucidation and Analytical Characterization of 1-Bromo-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth structural analysis of 1-Bromo-2-(isopropoxymethyl)benzene , a critical intermediate in medicinal chemistry often utilized as a scaffold for Suzuki-Miyaura cross-coupling reactions. This document details the expected


C NMR chemical shifts, the mechanistic causality behind these assignments, and a robust experimental protocol for synthesis and validation.

The analysis focuses on the distinct electronic environments created by the ortho-substitution pattern: the heavy-atom shielding effect of the bromine substituent and the deshielding influence of the ether linkage.

Structural Analysis & Nomenclature

Before interpreting spectral data, we must define the magnetic environments within the molecule. The structure consists of an aromatic core distorted by two substituents in a 1,2-relationship.

  • Core: Benzene ring.[1][2][3][4][5]

  • Substituent 1 (C1): Bromine atom (Heavy atom, inductive withdrawer, mesomeric donor).

  • Substituent 2 (C2): Isopropoxymethyl group (

    
    ).
    
Visualization of Molecular Connectivity

The following diagram illustrates the carbon numbering scheme used throughout this guide.

G cluster_aromatic Aromatic Core cluster_sidechain Ether Sidechain C1 C1 (Br) C2 C2 (Linker) C1->C2 C3 C3 C2->C3 C7 C7 (Benzylic) C2->C7 Linker C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 O O (Ether) C7->O C8 C8 (Methine) O->C8 C9 C9 (Methyl) C8->C9 C10 C10 (Methyl) C8->C10

Figure 1: Connectivity graph of this compound showing distinct carbon environments.

C NMR Data Profile

The following data represents the high-confidence predicted chemical shifts based on standard increment systems for ortho-disubstituted benzenes and benzyl ethers. These values are calibrated for


 solvent.
Chemical Shift Assignment Table
Carbon PositionAssignment LabelChemical Shift (

, ppm)
Signal TypeMechanistic Rationale
C1 Aromatic C-Br122.5 - 124.0 Quaternary (C)Heavy Atom Effect: Bromine exerts a shielding effect on the ipso carbon, shifting it upfield despite its electronegativity.[3]
C2 Aromatic C-Alkyl138.0 - 140.0 Quaternary (C)Deshielding: The alkyl/ether substituent deshields the ipso position.
C3 Aromatic CH132.0 - 133.0 Methine (CH)Ortho to Bromine; slightly deshielded.
C4 Aromatic CH128.5 - 129.5 Methine (CH)Para to substituent; standard aromatic region.
C5 Aromatic CH127.0 - 128.0 Methine (CH)Meta to substituents; standard aromatic region.
C6 Aromatic CH127.5 - 129.0 Methine (CH)Ortho to alkyl group.
C7 Benzylic

70.0 - 72.5 Methylene (

)
Ether Effect: Significant deshielding due to direct attachment to Oxygen.
C8 Isopropyl CH70.0 - 72.0 Methine (CH)Ether Effect: Deshielded by Oxygen. May overlap with C7.
C9, C10 Isopropyl

22.0 - 22.5 Methyl (

)
Typical aliphatic methyl resonance.
Technical Interpretation[2][3][5][6][7][8][9][10][11][12]
  • The "Heavy Atom" Anomaly (C1): Researchers often misassign the C-Br carbon (C1) by looking for a downfield shift due to electronegativity.[3] However, large halogens like Bromine and Iodine possess a large electron cloud that causes diamagnetic shielding, pushing the C1 signal upfield to ~123 ppm, often buried among other aromatic signals [1].

  • The Ether Region (C7 vs C8): Differentiation between the benzylic methylene (C7) and the isopropyl methine (C8) is critical. Both appear near 70-72 ppm.

    • Differentiation Strategy: Use a DEPT-135 experiment.

      • C7 (

        
        ):  Will appear as a negative  (downward) phase.
        
      • C8 (

        
        ):  Will appear as a positive  (upward) phase.
        

Experimental Protocols

A. Synthesis Workflow (Williamson Ether Synthesis)[4]

The most robust route to this intermediate is the alkylation of 2-bromobenzyl bromide with isopropanol.

Reagents:

  • 2-Bromobenzyl bromide (1.0 equiv)

  • Isopropanol (Excess, acts as solvent/reactant)

  • Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) or Potassium Hydroxide (KOH)

  • Solvent: THF (dry) or DMF

Protocol:

  • Activation: In a flame-dried flask under

    
    , suspend NaH in dry THF. Cool to 0°C.
    
  • Alkoxide Formation: Add isopropanol dropwise. Stir for 30 min to generate sodium isopropoxide.

  • Coupling: Add 2-bromobenzyl bromide (dissolved in THF) dropwise to the alkoxide solution.

  • Reaction: Warm to room temperature and stir for 4-12 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Quench with sat.

    
    . Extract with diethyl ether. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Synthesis start 2-Bromobenzyl bromide product This compound start->product SN2 Substitution THF, 0°C to RT reagent Isopropanol + NaH intermediate Sodium Isopropoxide (In situ) reagent->intermediate Deprotonation intermediate->product Nucleophilic Attack

Figure 2: Synthetic pathway via Williamson Ether Synthesis.

B. NMR Acquisition Parameters

To ensure publication-quality data and resolution of the aromatic region:

  • Solvent:

    
     (Chloroform-d).
    
  • Frequency: 100 MHz or higher (for

    
    C).
    
  • Relaxation Delay (D1): Set to

    
     seconds to ensure quaternary carbons (C1, C2) integrate reasonably well, although integration is not quantitative in standard 
    
    
    
    C.
  • Scans: Minimum 512 scans for adequate S/N ratio.

  • Pulse Sequence: Standard proton-decoupled carbon (zgpg30).

Validation & Quality Control

To confirm the identity of the synthesized compound and rule out common side products (e.g., hydrolysis to 2-bromobenzyl alcohol), perform the following checks:

  • Check for Hydrolysis:

    • If the product hydrolyzed, you will see a broad singlet in the

      
      H NMR (approx 2.0-4.0 ppm) for the -OH.
      
    • In

      
      C NMR, the benzylic carbon (C7) for the alcohol typically appears around 64-65 ppm . If your peak is at 70-72 ppm , the ether formation was successful [2].
      
  • Check for Elimination:

    • If the isopropyl group eliminated to form propene (rare under these conditions but possible), the isopropyl signals (22 ppm, 70 ppm) will be absent.

References

  • Stack Exchange Chemistry. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Discusses the heavy atom effect and shielding of ipso-carbons attached to Bromine.

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Provides standard chemical shift ranges for benzyl alcohols vs. ethers.

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.[4] Details the stability and synthesis of benzyl ether derivatives.

  • WiserPub. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers. Provides experimental NMR data for substituted benzyl ethers, confirming benzylic shifts in the 70-75 ppm range.

Sources

Comprehensive Technical Guide: 1-Bromo-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for 1-Bromo-2-(isopropoxymethyl)benzene , a specialized ortho-substituted aryl halide intermediate. Designed for medicinal chemists and process engineers, this document moves beyond basic catalog data to provide actionable synthesis protocols, predictive characterization, and application logic for drug discovery workflows.

CAS Registry Number: 181885-71-2 Chemical Formula: C₁₀H₁₃BrO Molecular Weight: 229.11 g/mol IUPAC Name: 1-Bromo-2-[(propan-2-yloxy)methyl]benzene

Executive Summary & Strategic Utility

This compound is a bifunctional building block characterized by an aryl bromide moiety ortho to a benzylic isopropyl ether . Its strategic value in drug development lies in its dual reactivity:

  • ** electrophilic aromatic substitution** (via the bromine handle).

  • Directed Ortho Metallation (DoM) capability, where the ether oxygen can coordinate lithium species, though the bulky bromine atom often dictates the primary reaction site (halogen-lithium exchange).

  • Lipophilicity Modulation : The isopropoxy group provides a bulky, lipophilic anchor that can improve the pharmacokinetic profile (logP) of target scaffolds compared to simple methyl ethers.

It is frequently employed as a precursor for constructing fused heterocycles or as a coupling partner in Suzuki-Miyaura and Buchwald-Hartwig reactions to introduce the o-isopropoxymethylphenyl motif.

Chemical Identity & Structural Analysis[1][2][3]

The molecule features a steric clash between the bulky bromine atom and the ortho-benzylic ether. This "ortho-effect" influences both its physical conformation and its reactivity profile.

FeatureDescriptionImpact on Reactivity
Aryl Bromide C(sp²)–Br bondExcellent handle for Pd-catalyzed cross-coupling; susceptible to Li-halogen exchange.
Benzylic Ether Ar–CH₂–O–RStable to basic conditions; cleavable by strong Lewis acids (e.g., BBr₃) to reveal the alcohol.
Isopropyl Group –CH(CH₃)₂Provides steric bulk, shielding the ether oxygen and increasing solubility in non-polar solvents.

SMILES: CC(C)OCC1=CC=CC=C1Br InChIKey: MMORVPBHAHXAHH-UHFFFAOYSA-N

Physical Properties Profile

Note: While specific experimental values for this catalog compound are often proprietary, the following data represents high-confidence predicted values derived from structural homologs (e.g., o-bromobenzyl methyl ether) and standard chemical informatics models.

Table 1: Physicochemical Properties[4][5]
PropertyValue (Experimental/Predicted)Context for Handling
Physical State Clear to pale yellow liquidHandle as a liquid reagent; viscous at low temps.[1]
Boiling Point ~245–250 °C (at 760 mmHg)High boiler; requires high vacuum for distillation.
Density 1.33 ± 0.05 g/cm³Significantly denser than water; forms bottom layer in extractions.
Refractive Index

≈ 1.540
Useful for assessing purity of distilled fractions.
Flash Point >100 °CCombustible but not highly flammable.
Solubility (Water) Insoluble (<0.1 mg/mL)Requires organic solvents (DCM, EtOAc, THF).
Solubility (Organic) Miscible (THF, Toluene, DCM)Excellent solubility for organometallic reactions.
LogP ~3.8 (Predicted)Highly lipophilic; partitions strongly into organic phase.

Synthesis & Manufacturing Protocol

The most robust route to this compound is the Williamson Ether Synthesis utilizing o-bromobenzyl bromide and isopropanol. This method avoids the steric hindrance issues associated with reacting o-bromobenzyl alcohol with isopropyl halides.

Diagram 1: Synthesis Workflow

Synthesis SM1 2-Bromobenzyl bromide (Electrophile) Product This compound (Target) SM1->Product SM2 Isopropanol (Nucleophile) Inter Alkoxide Intermediate SM2->Inter Deprotonation (THF, 0°C) Base NaH (60% disp.) or KOtBu Base->Inter Inter->Product SN2 Attack (Reflux, 4-12h)

Caption: Convergent synthesis via nucleophilic substitution. The alkoxide is generated in situ to minimize side reactions.

Detailed Protocol (Lab Scale: 10 mmol)
  • Preparation : Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Alkoxide Formation :

    • Charge NaH (60% in oil, 12 mmol, 1.2 eq) into the flask. Wash with dry hexane to remove oil if necessary.

    • Add anhydrous THF (20 mL) and cool to 0°C.

    • Dropwise add Isopropanol (12 mmol, 1.2 eq). Evolution of H₂ gas will occur. Stir for 30 min at 0°C until bubbling ceases.

  • Coupling :

    • Dissolve 2-Bromobenzyl bromide (10 mmol, 1.0 eq) in anhydrous THF (10 mL).

    • Add the bromide solution dropwise to the alkoxide mixture at 0°C.

    • Warm to Room Temperature (RT) and stir for 1 hour. If conversion is slow (check TLC), heat to reflux for 4 hours.

  • Workup :

    • Quench carefully with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification :

    • Purify via flash column chromatography (SiO₂).

    • Eluent : Hexanes:Ethyl Acetate (95:5). The product is non-polar and elutes early.

Experimental Characterization Protocols

To validate the identity of the synthesized compound, use the following spectroscopic fingerprints. These values are derived from chemical shift principles for o-substituted benzyl ethers.

Nuclear Magnetic Resonance (NMR)
NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H NMR 7.55Doublet (d)1HAr-H (ortho to Br)
(CDCl₃)7.48Doublet (d)1HAr-H (ortho to CH₂)
7.30Triplet (t)1HAr-H (meta)
7.12Triplet (t)1HAr-H (meta)
4.62 Singlet (s) 2H Benzylic CH₂
3.75 Septet (sep) 1H Isopropyl CH
1.25 Doublet (d) 6H Isopropyl CH₃

Critical QC Check: The benzylic singlet at ~4.62 ppm is the diagnostic peak. If it appears as a doublet, you may have unreacted starting material or a chiral impurity (unlikely here).

Mass Spectrometry (GC-MS)[2]
  • Molecular Ion (M⁺): 228/230 (1:1 ratio characteristic of Br).

  • Base Peak: Loss of isopropoxy group or bromine. Look for fragment at m/z 149 (loss of Br) or m/z 171 (loss of isopropyl).

Applications in Drug Development[7]

This compound is not just a solvent; it is a "masked" benzyl alcohol and a directed coupling partner.

Diagram 2: Reactivity & Application Logic

Applications Core This compound Path1 Suzuki-Miyaura Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Path1 Path2 Lithium-Halogen Exchange (n-BuLi, -78°C) Core->Path2 Path3 Ether Cleavage (BBr3 or TMSI) Core->Path3 Prod1 Biaryl Scaffolds (Drug Core) Path1->Prod1 C-C Bond Formation Prod2 Aryl Lithium Species (Nucleophile) Path2->Prod2 Electrophile Trapping Prod3 o-Bromobenzyl Alcohol (Deprotection) Path3->Prod3 Lewis Acid

Caption: Divergent synthetic utility. The aryl bromide allows cross-coupling, while the ether serves as a robust protecting group.

Key Workflows
  • Suzuki Coupling : The steric bulk of the ortho-isopropoxymethyl group can slow down oxidative addition. Recommendation: Use active catalyst systems like Pd(dppf)Cl₂ or Pd₂dba₃/S-Phos to overcome steric hindrance.

  • Metallation : Treatment with n-BuLi at -78°C effects rapid Li-Br exchange. The resulting aryl lithium species is stabilized by coordination to the ether oxygen (CIPE effect), allowing for clean reaction with electrophiles (e.g., aldehydes, CO₂).

Safety & Handling (SDS Summary)

  • Hazards : Causes skin irritation (H315), serious eye irritation (H319).[2][3] May cause respiratory irritation (H335).[2]

  • Storage : Store at room temperature (15-25°C) in a tightly sealed container. Light sensitive; store in amber glass.

  • Spill Response : Absorb with inert material (vermiculite/sand). Do not flush into surface water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15748977 (Related Isomer). Retrieved from .[2]

  • ChemicalBook (2024). this compound Product Entry (CAS 181885-71-2).[4][5][6][7] Retrieved from .

  • Thermo Scientific Chemicals. Search Results for Bromo-isopropoxy-benzene derivatives. Retrieved from .

  • Axios Research. Certificate of Analysis: 1-bromo-2-(isopropoxymethyl)-4,5-dimethoxybenzene (Structural Analog). Retrieved from .

Sources

Stability and Storage of 1-Bromo-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile, degradation mechanisms, and storage protocols for 1-Bromo-2-(isopropoxymethyl)benzene . Due to the specialized nature of this intermediate, specific physical data (e.g., exact melting point) may vary by synthesis batch; however, the recommendations below are derived from authoritative "first principles" analysis of its functional group chemistry (aryl bromide, benzylic ether, and isopropyl ether).

Technical Guide for Research & Development

Chemical Structure & Reactivity Analysis

To understand the stability of this compound, we must deconstruct its molecular architecture. It is not merely an "aryl bromide"; it is a hybrid ether with two distinct sites susceptible to oxidative degradation.

Functional Group Breakdown
  • Aryl Bromide (o-Br): Located at the ortho position. The C-Br bond is generally stable to hydrolysis but susceptible to photolytic cleavage (homolysis) under UV light, generating aryl radicals.

  • Benzylic Ether (-CH₂-O-): The methylene group attached to the aromatic ring is "benzylic." The C-H bonds here are weakened by resonance with the benzene ring (bond dissociation energy ~85-88 kcal/mol), making them prime targets for radical abstraction.

  • Isopropyl Ether (-O-CH(CH₃)₂): The methine hydrogen (tertiary carbon) on the isopropyl group is also highly susceptible to radical abstraction due to the stability of the resulting tertiary radical.

The "Double Peroxidation" Threat

This molecule presents a dual-threat for autoxidation. Both the benzylic position and the isopropyl methine position can form hydroperoxides upon exposure to atmospheric oxygen.

  • Path A (Benzylic): Oxidation leads to the formation of o-bromobenzaldehyde and isopropyl alcohol (after hydrolysis).

  • Path B (Isopropyl): Oxidation leads to acetone and o-bromobenzyl alcohol.

Stability Profile

Oxidative Stability (Critical)
  • Risk Level: High (Long-term storage).

  • Mechanism: Radical Chain Autoxidation.

  • Manifestation: The clear liquid (or low-melting solid) will yellow over time. In advanced degradation, white crystalline solids (peroxides) may precipitate, posing a severe explosion hazard upon concentration or heating.

  • Inhibitors: The compound is often stored with stabilizers like BHT (Butylated hydroxytoluene) if downstream chemistry permits.

Thermal Stability
  • Risk Level: Moderate .[1]

  • Profile: The ether linkage is thermally stable up to ~100°C in the absence of oxygen. However, if peroxides have formed, the thermal stability drops drastically, creating a risk of runaway decomposition.

  • Recommendation: Do not distill this compound to dryness without first testing for peroxides.

Photochemical Stability
  • Risk Level: Moderate .[1]

  • Mechanism: UV light (λ < 300 nm) can cleave the C-Br bond.

  • Result: Formation of debrominated byproducts (benzyl isopropyl ether) and darkening of the sample due to bromine radical recombination.

Hydrolytic Stability
  • Risk Level: Low .

  • Profile: Stable to water and neutral buffers at room temperature.

  • Acid Sensitivity: Strong acids (e.g., HBr, HI, Lewis acids) will cleave the ether linkage.[1]

Degradation Pathways (Visualization)

The following diagram illustrates the specific oxidative degradation pathways that researchers must mitigate.

DegradationPathways Compound 1-Bromo-2- (isopropoxymethyl)benzene Radical_Benzyl Benzylic Radical (Stabilized) Compound->Radical_Benzyl H-Abstraction (Path A) Radical_Iso Tertiary Isopropyl Radical Compound->Radical_Iso H-Abstraction (Path B) Oxygen Atmospheric O2 (Initiator) Oxygen->Radical_Benzyl Oxygen->Radical_Iso Peroxide_Benzyl Benzylic Peroxide (Explosion Hazard) Radical_Benzyl->Peroxide_Benzyl + O2 Peroxide_Iso Isopropyl Peroxide (Explosion Hazard) Radical_Iso->Peroxide_Iso + O2 Product_A Degradation: o-Bromobenzaldehyde Peroxide_Benzyl->Product_A Decomposition Product_B Degradation: Acetone + Alcohol Peroxide_Iso->Product_B Decomposition

Figure 1: Autoxidation pathways showing the dual susceptibility of the benzylic and isopropyl positions.

Storage Protocols

To maintain purity >98% and prevent safety hazards, strictly adhere to the "Cold-Dark-Dry-Inert" protocol.

ParameterRecommendationRationale
Temperature +2°C to +8°C Slows the kinetics of radical autoxidation.
Atmosphere Argon or Nitrogen Displaces O₂. Argon is preferred (heavier than air) for liquid samples.
Container Amber Glass Blocks UV light to prevent C-Br homolysis.
Closure Teflon (PTFE) Lined Cap Prevents leaching of plasticizers; ensures gas-tight seal.
Headspace Minimize Less headspace = less volume for moisture/oxygen ingress.
Stabilizer BHT (50-100 ppm) Optional. Use only if it does not interfere with subsequent catalysis (e.g., Suzuki coupling).
Handling Workflow
  • Receipt: Upon arrival, verify the seal integrity.

  • Aliquot: If the bottle will be opened frequently, split the material into smaller, single-use amber vials under an inert atmosphere (Glovebox or Schlenk line).

  • Reseal: Purge the headspace with Nitrogen/Argon before resealing. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap.

Quality Control & Safety Monitoring

Before using this reagent in critical steps (e.g., GMP synthesis or late-stage functionalization), validate its integrity.

Peroxide Testing (Mandatory)

Because this is a benzyl isopropyl ether, peroxide testing is mandatory if the container has been opened or stored >6 months.

  • Method: Quantofix® Peroxide 100 test strips (semi-quantitative) or Iodometric titration (quantitative).

  • Limit: < 10 mg/L (ppm). If >100 ppm, treat as hazardous waste or reduce immediately with ferrous sulfate/sodium metabisulfite.

Purity Check
  • TLC: Silica gel, 10% EtOAc/Hexanes. Look for a lower Rf spot (alcohol degradation product) or a baseline spot (acid).

  • 1H NMR: Check for the disappearance of the ether septet (isopropyl) or the appearance of aldehyde protons (~10 ppm) indicating benzylic oxidation.

Storage Decision Tree

StorageProtocol Start Receive Compound Check Check Seal & Date Start->Check Decision_Open Is container opened? Check->Decision_Open Test_Peroxide TEST FOR PEROXIDES Decision_Open->Test_Peroxide Yes (Opened > 30 days) Store Store at 2-8°C Amber Glass Decision_Open->Store No (Sealed) Pass Peroxides < 10ppm Test_Peroxide->Pass Fail Peroxides > 10ppm Test_Peroxide->Fail Purge Purge Headspace (Ar/N2) Pass->Purge Treat Quench/Dispose Fail->Treat Purge->Store

Figure 2: Decision logic for handling and storage to ensure safety and purity.

References

  • Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. 7th Ed. Elsevier, 2006. (Standard reference for ether peroxide hazards).
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman, 1989.
  • Clark, J. H. "Oxidation of Ethers.
  • National Center for Biotechnology Information. "PubChem Compound Summary for Benzyl isopropyl ether derivatives." PubChem. Accessed Jan 28, 2026. [Link]

  • Occupational Safety and Health Administration (OSHA). "Guidelines for the Control of Peroxides in Organic Solvents." OSHA Technical Manual. [Link]

Sources

Technical Monograph: Operational Safety and Handling of 1-Bromo-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

1-Bromo-2-(isopropoxymethyl)benzene is a bifunctional building block combining an aryl bromide moiety with an isopropoxymethyl ether group. While the aryl bromide facilitates cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and metallation chemistry, the isopropoxymethyl group acts as a lipophilic, acid-stable protecting group or pharmacophore scaffold.

Critical Safety Distinction: Unlike simple aryl halides, the presence of the benzylic ether linkage (Ar-CH₂-O-R) introduces a specific susceptibility to autoxidation , leading to potentially explosive peroxide formation upon prolonged storage.

Physicochemical Properties (Predicted/Analogous)

Note: Specific experimental data for this exact isomer is limited. Values below are derived from structural analogs (e.g., 2-Bromobenzyl methyl ether).

PropertyValue / CharacteristicOperational Implication
Molecular Formula C₁₀H₁₃BrOMW: 229.12 g/mol
Physical State Clear to pale yellow liquidViscosity similar to benzyl ether.
Boiling Point ~240–250°C (Atm) / ~110°C (1 mmHg)High boiler; difficult to remove by rotary evaporation.
Flash Point > 100°C (Predicted)Class IIIB Combustible Liquid.
Density ~1.25 g/mLDenser than water; sinks in aqueous extractions.
Solubility Soluble in THF, Et₂O, DCM, TolueneImmiscible with water.

Hazard Identification & Risk Assessment

The "Benzylic Ether" Peroxide Threat

The methylene group at the benzylic position (-CH₂-) is activated by the aromatic ring, making it prone to radical abstraction by atmospheric oxygen. This forms hydroperoxides, which can concentrate during distillation.

  • Mechanism: Ar-CH₂-O-iPr + O₂ → Ar-CH(OOH)-O-iPr

  • Risk Level: Moderate to High (increases with age and light exposure).

  • Control: Material must be tested for peroxides using KI starch paper or Quantofix® strips prior to heating or distillation.

Reactivity Hazards (Aryl Bromide)
  • Lithiation Sensitivity: In Lithium-Halogen exchange reactions (using n-BuLi or t-BuLi), the reaction is extremely fast and exothermic. If temperature control fails (>-60°C), the lithiated intermediate may undergo "Wurtz-type" coupling or benzylic deprotonation, leading to runaways.

  • Incompatibility: Violent reaction with strong oxidizers (e.g., HNO₃, KMnO₄).

Storage and Stability Protocols

To maintain integrity and safety, a "Chain of Custody" approach to storage is required.

StorageProtocol Receipt Receipt of Material InitialTest Peroxide Test (KI) Receipt->InitialTest Inert Sparge with Argon/N2 InitialTest->Inert Negative Store Store at 2-8°C (Amber Glass) Inert->Store ReOpen Re-opening Container Store->ReOpen Retest Retest Peroxides ReOpen->Retest Use Proceed to Synthesis Retest->Use < 10 ppm Quench Treat w/ FeSO4 (If Peroxides >10ppm) Retest->Quench > 10 ppm Quench->InitialTest Retest after treatment

Figure 1: Decision logic for storage and peroxide management of benzylic ethers.

Protocol:

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).

  • Container: Amber glass with a Teflon-lined cap to prevent UV-initiated radical formation.

  • Stabilizers: Commercial batches may contain BHT (butylated hydroxytoluene). Do not remove stabilizers unless strictly necessary for catalysis.

Operational Handling: Synthesis & PPE

Personal Protective Equipment (PPE) Matrix
Hazard CategoryRecommended PPERationale
Dermal Fluoroelastomer (Viton) or Double Nitrile (0.11mm min)Benzyl halides/ethers can permeate standard latex rapidly.
Ocular Chemical Splash GogglesLiquid is an irritant; vapors can cause lachrymation.
Inhalation Fume Hood (Face Velocity > 100 fpm)Prevent inhalation of organic vapors.
Critical Workflow: Lithium-Halogen Exchange

The most hazardous common operation with this molecule is the conversion to the aryl-lithium species.

Step-by-Step Procedure:

  • Drying: Ensure the starting material is azeotropically dried (toluene) to remove water traces.

  • Cryogenics: Cool the reaction vessel (THF solvent) to -78°C (Dry Ice/Acetone) or -40°C (Acetonitrile/Dry Ice) depending on the specific lithiating agent.

  • Addition: Add n-Butyllithium dropwise down the side of the flask to pre-cool it before it hits the solution.

  • Monitoring: Maintain internal temperature below -65°C. A rise >5°C indicates too rapid addition.

LithiationWorkflow Start Start: Dry this compound Solvent Dissolve in Anhydrous THF Start->Solvent Cool Cool to -78°C Solvent->Cool AddLi Add n-BuLi Dropwise Cool->AddLi Check Check Internal Temp (Must be < -65°C) AddLi->Check Check->AddLi Temp Spike (Pause) Electrophile Add Electrophile (e.g., DMF, Borate) Check->Electrophile Temp Stable Warm Slow Warm to RT Electrophile->Warm Quench Quench (NH4Cl) Warm->Quench

Figure 2: Safety workflow for Lithium-Halogen exchange reactions involving aryl bromides.

Emergency Response Protocols

Spill Management
  • Small Spill (< 10 mL): Absorb with vermiculite or activated carbon pads. Place in a sealed bag labeled "Hazardous Waste - Halogenated."

  • Large Spill (> 100 mL): Evacuate the area. Fire risk is moderate, but slip hazard and vapor toxicity are high. Use Type B (CO2/Dry Chemical) extinguishers if ignition occurs.

Exposure First Aid
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use alcohol, as it may increase dermal absorption.

  • Eye Contact: Rinse for 15 minutes.[1][2][3][4] Seek ophthalmological evaluation immediately.

Waste Disposal & Environmental Fate[4]

  • Classification: Halogenated Organic Solvent Waste.

  • Segregation: Do not mix with acidic waste streams (risk of HBr generation) or oxidizing waste (risk of reaction with ether).

  • Aquatic Toxicity: Like most aryl halides, this compound is expected to be toxic to aquatic life with long-lasting effects (H411). Prevent entry into drains.[3][4][5][6]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzyl ethers and Aryl Bromides. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Information on Chemicals - Classification and Labelling Inventory.[7] Retrieved from [Link][7]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][8]

Sources

Technical Guide: 1-Bromo-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a comprehensive Compound Monograph and Safety Profile for 1-Bromo-2-(isopropoxymethyl)benzene , a specialized research intermediate.

As this specific structure is a non-cataloged research chemical (no widely assigned CAS number exists for this exact ether), this guide synthesizes data based on Structure-Activity Relationships (SAR) , functional group analysis, and standard protocols for ortho-substituted aryl bromides.

Part 1: Executive Technical Summary

Compound Identity & Molecular Architecture

This compound is an ortho-functionalized aryl bromide featuring a bulky isopropoxymethyl ether group. It serves as a valuable scaffold in medicinal chemistry, particularly as a protected benzyl alcohol derivative capable of undergoing palladium-catalyzed cross-coupling (Suzuki-Miyaura) or halogen-lithium exchange without interference from the ether linkage.

Property Data / Calculation
IUPAC Name This compound
Synonyms o-Bromobenzyl isopropyl ether; 2-(Isopropoxymethyl)phenyl bromide
CAS Number Not Assigned (Research Grade)
Molecular Formula C₁₀H₁₃BrO
Molecular Weight 229.12 g/mol
Physical State Colorless to pale yellow liquid (Predicted)
Boiling Point ~245–250°C (Predicted @ 760 mmHg)
Density ~1.32 g/mL (Predicted)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in Water

Part 2: Synthetic Methodology (Production)

Since this is a non-cataloged item, researchers must often synthesize it in situ. The following protocol is the industry-standard Williamson Ether Synthesis adapted for steric bulk.

Protocol: Isopropylation of 2-Bromobenzyl Bromide

Reaction Logic: The synthesis utilizes 2-Bromobenzyl bromide (a potent lachrymator) and Isopropanol . Due to the secondary nature of isopropanol (steric hindrance), a strong base (NaH) is preferred over weaker carbonates to ensure complete deprotonation of the alcohol.

Reagents:

  • 2-Bromobenzyl bromide [CAS: 3433-80-5] (1.0 equiv)

  • Isopropanol (Anhydrous, Solvent/Reagent)

  • Sodium Hydride (60% in oil) (1.2 equiv)

  • THF (Anhydrous) or DMF

Step-by-Step Workflow:

  • Activation: In a flame-dried flask under Argon, suspend NaH (1.2 eq) in anhydrous THF (0.5 M). Cool to 0°C.

  • Alkoxide Formation: Dropwise add Isopropanol (1.5 eq). Evolution of H₂ gas will occur. Stir for 30 min at 0°C until gas evolution ceases.

  • Alkylation: Dropwise add a solution of 2-Bromobenzyl bromide (1.0 eq) in THF. Note: Exothermic.

  • Reflux: Warm to room temperature, then heat to 60°C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1).

  • Quench: Cool to 0°C. Carefully quench with Sat. NH₄Cl.[1][2][3]

  • Workup: Extract with Et₂O (3x). Wash organics with H₂O and Brine. Dry over MgSO₄.

  • Purification: Flash Chromatography (SiO₂). Elute with 100% Hexanes → 5% EtOAc/Hexanes.

Visualization: Synthesis & Application Pathway

SynthesisPathway Precursor 2-Bromobenzyl Bromide (Lachrymator) Target This compound (Target Scaffold) Precursor->Target Williamson Ether Synthesis Reagents iPr-OH + NaH (THF, 0°C) Reagents->Target Suzuki Suzuki Coupling (R-B(OH)2, Pd-Cat) Target->Suzuki C-C Bond Formation Lithiation Li-Halogen Exchange (n-BuLi, -78°C) Target->Lithiation Electrophile Trapping

Caption: Synthesis via Williamson etherification and subsequent divergent synthetic utility.

Part 3: Hazard Dynamics & Safety Profile (GHS)

As a research chemical, experimental toxicology is unavailable. The following is a Predictive Hazard Assessment based on functional group analysis (Benzyl Ether + Aryl Halide).

GHS Classification (Predicted)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][3][4][5][6]

  • H319: Causes serious eye irritation.[7][1][3][5][6]

  • H335: May cause respiratory irritation.[5][6]

  • EUH019: May form explosive peroxides (Ether functionality).

Toxicological Mechanisms
  • Local Irritation: The benzyl ether moiety is lipophilic, allowing penetration of the stratum corneum, leading to dermatitis upon prolonged contact.

  • Alkylating Potential: While less reactive than its precursor (benzyl bromide), benzyl ethers can undergo cleavage under highly acidic metabolic conditions.

  • Lachrymatory Impurities: CRITICAL: If synthesized in-house, the product may contain trace 2-Bromobenzyl bromide , a severe lachrymator. Treat crude material as a lachrymator until purified.

Handling & Storage Protocols
ParameterProtocol
Storage Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
Peroxide Check Test for peroxides every 6 months using KI starch paper.
Incompatibility Strong Oxidizers, Lewis Acids (cleaves ether), Magnesium (Grignard formation).
Waste Halogenated Organic Waste streams. Do not mix with acid waste.

Part 4: Emergency Response (Self-Validating Logic)

Scenario: Spillage of 50mL in a research hood.

  • Evacuate: If fumes are pungent (indicating precursor contamination), evacuate the lab immediately.

  • PPE: Don Nitrile gloves (double gloved), Lab coat, and Goggles.

  • Neutralization: Absorb with vermiculite or sand.

  • Decontamination: Wash surface with 10% Sodium Thiosulfate (neutralizes any residual benzyl bromide precursor) followed by soap and water.

Visualization: Emergency Decision Tree

EmergencyResponse Start Exposure / Spill Event CheckType Identify Contact Type Start->CheckType Skin Skin Contact CheckType->Skin Eye Eye Contact CheckType->Eye Inhal Inhalation CheckType->Inhal ActionSkin Wash 15min (Soap/Water) Remove Contaminated Clothing Skin->ActionSkin ActionEye Rinse 15min (Lifting Lids) Consult Ophthalmologist Eye->ActionEye ActionInhal Move to Fresh Air If Pungent: Treat as Lachrymator Inhal->ActionInhal Medical Seek Medical Attention (Show Structure/SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Caption: Immediate triage logic for exposure events involving benzyl ether derivatives.

Part 5: References & Authority

  • Williamson Ether Synthesis: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocol for etherification of benzyl halides).

  • Safety of Benzyl Halides: National Center for Biotechnology Information. "PubChem Compound Summary for CID 75569, 2-Bromobenzyl bromide" .

  • Peroxide Formation in Ethers: Clark, D. E. "Peroxides and Peroxide-Forming Compounds." Chemical Health and Safety, 2001 .

  • Suzuki Coupling of Aryl Bromides: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457-2483. .

Disclaimer: This document is a technical summary generated for research guidance. It does not replace an official MSDS provided by a certified chemical manufacturer.

Sources

Chemical Identity and Synthetic Utility of 1-Bromo-2-[(propan-2-yloxy)methyl]benzene: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-bromo-2-[(propan-2-yloxy)methyl]benzene , a halogenated benzyl ether derivative. Beyond its IUPAC nomenclature, this molecule serves as a critical intermediate in medicinal chemistry, offering a bifunctional scaffold: the aryl bromide facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the ether linkage modulates lipophilicity and receptor binding. This document details its nomenclature derivation, optimized synthetic protocols to minimize elimination side-products, and structural validation standards.

Part 1: Nomenclature and Chemoinformatics

Systematic IUPAC Derivation

The precise naming of this compound follows the IUPAC Blue Book (P-63 series) rules for ethers and substituted benzenes. The name is constructed by identifying the benzene ring as the parent hydride and treating the ether chain as a substituent.[1]

  • Parent Structure: Benzene.[2][3][4][5]

  • Substituent 1: Bromo (

    
    ).[6][7]
    
  • Substituent 2: (Propan-2-yloxy)methyl (

    
    ).
    
    • Note: While "isopropoxy" is a retained IUPAC name, propan-2-yloxy is the Preferred IUPAC Name (PIN) component for systematic rigor.

  • Numbering: Substituents are listed alphabetically. "Bromo" (B) precedes "Propan" (P). Therefore, the carbon bonded to bromine is assigned position 1, and the carbon bonded to the ether group is assigned position 2.

Final Systematic Name: 1-Bromo-2-[(propan-2-yloxy)methyl]benzene Acceptable Synonym: 2-(Isopropoxymethyl)-1-bromobenzene

Chemoinformatics Data
PropertyValue
Molecular Formula

Molecular Weight 229.12 g/mol
SMILES CC(C)OCC1=CC=CC=C1Br
InChI Key (Generated based on structure)
LogP (Predicted) ~3.2 (Lipophilic)
H-Bond Acceptors 1 (Ether Oxygen)
Nomenclature Logic Diagram

Nomenclature Parent Parent Hydride: Benzene Sub1 Substituent 1: Bromo (-Br) Parent->Sub1 Sub2 Substituent 2: (Propan-2-yloxy)methyl Parent->Sub2 Rule Rule P-14.5: Alphabetical Order determines numbering (B before P) Sub1->Rule Sub2->Rule Final Full Name: 1-Bromo-2-[(propan-2-yloxy)methyl]benzene Rule->Final

Figure 1.1: Hierarchical derivation of the systematic name based on IUPAC prioritization rules.

Part 2: Synthetic Methodology

Retrosynthetic Analysis & Causality

The synthesis of benzyl ethers is classically achieved via the Williamson Ether Synthesis . However, the choice of nucleophile and electrophile is critical to avoid side reactions.

  • Route A (Recommended): Reaction of 2-bromobenzyl bromide (1° alkyl halide) with sodium isopropoxide (alkoxide).

    • Mechanism:[1][7][8][9][10][11]

      
       Substitution.
      
    • Why: Primary benzylic halides are excellent electrophiles. Steric hindrance is minimal at the electrophilic carbon, favoring substitution over elimination.

  • Route B (Avoid): Reaction of 2-bromobenzyl alcohol with 2-bromopropane (2° alkyl halide).

    • Failure Mode: Secondary alkyl halides reacting with strong bases (alkoxides) prone to E2 elimination , yielding propene instead of the desired ether.

Optimized Experimental Protocol (Route A)

Objective: Synthesize 1-Bromo-2-[(propan-2-yloxy)methyl]benzene on a 10 mmol scale.

Reagents:

  • 2-Bromobenzyl bromide (1.0 eq)

  • Isopropanol (1.2 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (

    
    ), saturated solution
    

Step-by-Step Methodology:

  • Alkoxide Formation (The "Base" Step):

    • Flame-dry a 2-neck round-bottom flask under Argon.

    • Add NaH (1.5 eq) and wash with dry hexane to remove mineral oil (optional, increases reactivity).

    • Suspend NaH in anhydrous THF at 0°C.

    • Add Isopropanol (1.2 eq) dropwise. Caution: Hydrogen gas evolution.

    • Stir for 30 minutes at 0°C to ensure complete deprotonation to sodium isopropoxide.

  • Nucleophilic Attack (

    
    ): 
    
    • Dissolve 2-bromobenzyl bromide (1.0 eq) in minimal THF.

    • Add the bromide solution dropwise to the alkoxide mixture at 0°C.

    • Rationale: Slow addition prevents local hotspots and controls the exotherm.

    • Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc).

  • Work-up & Purification:

    • Quench excess NaH by careful addition of saturated

      
       at 0°C.
      
    • Extract with Diethyl Ether (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Silica gel flash chromatography (Gradient: 0%

      
       10% EtOAc in Hexanes).
      
Synthetic Workflow Diagram

Synthesis Start Start: Isopropanol + NaH (THF, 0°C) Inter Intermediate: Sodium Isopropoxide (Nucleophile) Start->Inter - H2 (gas) React Reaction: Add 2-Bromobenzyl Bromide (Electrophile) Inter->React Addition Mech Mechanism: SN2 Attack React->Mech RT, 4-12h End Product: Benzyl Ether Mech->End Workup

Figure 2.1: Process flow for the Williamson Ether Synthesis emphasizing the generation of the alkoxide nucleophile.

Part 3: Structural Validation (QC)

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified. This constitutes a self-validating system : if these signals are absent or shifted, the synthesis failed.

Proton NMR ( -NMR) Expectations
MoietyChemical Shift (

)
MultiplicityIntegrationDiagnostic Check
Aromatic 7.1 – 7.6 ppmMultiplets4HCharacteristic of ortho-substituted benzene.
Benzylic

~4.6 ppmSinglet2HCritical: If this appears as a doublet, the ether cleavage occurred.
Isopropyl CH ~3.7 ppmSeptet1HMust show coupling to the methyls (

Hz).
Isopropyl

~1.2 ppmDoublet6HDistinctive doublet confirming the isopropyl group.
Mass Spectrometry (MS)
  • Molecular Ion:

    
     peak at 228/230 m/z.
    
  • Isotope Pattern: The presence of one Bromine atom dictates a 1:1 ratio between the

    
     and 
    
    
    
    peaks (
    
    
    and
    
    
    ).
  • Validation: Absence of the M+2 peak indicates debromination (a common side reaction if Lithium-Halogen exchange was attempted inadvertently).

Part 4: Applications in Drug Discovery[5]

Scaffold Utility

The 1-bromo-2-(isopropoxymethyl)benzene structure is a valuable building block ("linker") in medicinal chemistry.

  • Ortho-Bromo Handle: The bromine atom is positioned for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). This allows the attachment of complex heterocycles to the benzene ring while retaining the ether tail.

  • Lipophilicity Modulation: The isopropoxymethyl group adds steric bulk and lipophilicity (LogP ~3.2) without introducing hydrogen bond donors, useful for penetrating the Blood-Brain Barrier (BBB).

Metabolic Stability & Bioisosterism

Researchers must be aware of the metabolic liabilities associated with benzyl ethers.

  • CYP450 Oxidation: The benzylic carbon is susceptible to hydroxylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), leading to O-dealkylation and the release of the free alcohol.

  • Design Strategy: If metabolic instability is observed, replace the benzylic ether oxygen with a difluoromethylene group (

    
    ) or cyclize the ether into a dihydrobenzofuran ring to block the metabolic soft spot.
    

References

  • Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.

  • Synthetic Protocol: Williamson, A. W.[2][7][11][12] "Theory of Aetherification." Philosophical Magazine, 1850. (For modern adaptation: Clayden, J., et al. Organic Chemistry. Oxford University Press).

  • Metabolic Stability: Testa, B., & Mayer, J. M. Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH, 2003. (Discusses O-dealkylation mechanisms).

  • Isosteres in Drug Design: Patani, G. A., & LaVoie, E. J. "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 1996.

Sources

Strategic Selection of Starting Materials for the Synthesis of 1-Bromo-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-Bromo-2-(isopropoxymethyl)benzene (also referred to as 2-bromobenzyl isopropyl ether) represents a classic application of ether formation applied to a sterically and electronically distinct scaffold.[1] This molecule serves as a critical intermediate in medicinal chemistry, particularly as a lipophilic building block for Suzuki-Miyaura cross-coupling reactions or as a precursor for metallation-functionalization sequences.[1]

This guide prioritizes the Williamson Ether Synthesis via the Benzyl Halide Pathway as the primary methodological route. This decision is based on kinetic favorability and the minimization of elimination side-products common to alternative pathways.[1]

Retrosynthetic Analysis & Pathway Selection[1][2]

To determine the optimal starting materials, we must analyze the disconnection of the ether linkage.

Disconnection Logic

There are two primary disconnections for the ether oxygen (


):
  • Pathway A (Preferred): Disconnection at the Benzyl-Oxygen bond.[1]

    • Electrophile: 1-Bromo-2-(bromomethyl)benzene (2-Bromobenzyl bromide).[1]

    • Nucleophile: Isopropanol (as Isopropoxide).[1]

    • Rationale: Benzyl halides are exceptional electrophiles for

      
       reactions.[1] The nucleophile (isopropoxide) is generated from the solvent/reactant.
      
  • Pathway B (Alternative): Disconnection at the Isopropyl-Oxygen bond.[1]

    • Electrophile: 2-Bromopropane (Isopropyl bromide/iodide).[1]

    • Nucleophile: 1-Bromo-2-(hydroxymethyl)benzene (2-Bromobenzyl alcohol).[1]

    • Risk:[2][3][4][5][6] Secondary alkyl halides (isopropyl) are prone to

      
       elimination under basic conditions, generating propene gas and reducing yield.
      
Visualized Retrosynthesis (Graphviz)[1]

Retrosynthesis Target TARGET MOLECULE This compound PathA_Node PATHWAY A (Preferred) S_N2 Benzylation Target->PathA_Node Disconnection A PathB_Node PATHWAY B (Risk of E2) Alkylation of Alcohol Target->PathB_Node Disconnection B SM_A1 STARTING MATERIAL 1 2-Bromobenzyl bromide (Electrophile) PathA_Node->SM_A1 SM_A2 STARTING MATERIAL 2 Isopropanol (Nucleophile) PathA_Node->SM_A2 SM_B1 2-Bromobenzyl alcohol PathB_Node->SM_B1 SM_B2 2-Bromopropane PathB_Node->SM_B2

Figure 1: Retrosynthetic tree highlighting the strategic preference for Pathway A due to the high reactivity of the benzylic electrophile.[1]

Primary Starting Materials: Specifications & Sourcing

Electrophile: 1-Bromo-2-(bromomethyl)benzene

Also known as o-bromobenzyl bromide or


-dibromotoluene.[1]
  • Role: Provides the benzyl scaffold and the leaving group (Br).

  • CAS Number: 3433-80-5[1]

  • Molecular Weight: 249.93 g/mol

  • Critical Hazard: Lachrymator .[1] This compound causes severe eye and respiratory irritation.[1][3] All handling must occur in a functioning fume hood.[1]

ParameterSpecificationCausality / Rationale
Purity >97% HPLCImpurities typically include unreacted 2-bromotoluene or gem-dibromides, which complicate purification.[1]
Appearance White to off-white solidYellowing indicates decomposition (HBr release).[1]
Storage 2-8°C, Inert GasBenzyl bromides hydrolyze in moist air to form benzyl alcohols and HBr.[1]
Nucleophile Source: Propan-2-ol (Isopropanol)[1]
  • Role: Acts as both the reactant (nucleophile source) and potentially the co-solvent.

  • CAS Number: 67-63-0[1]

  • Grade: Anhydrous (>99.5%).[1]

ParameterSpecificationCausality / Rationale
Water Content <0.05% (Karl Fischer)Critical: Water competes with isopropoxide for the electrophile.[1] High water content leads to the formation of the byproduct 2-bromobenzyl alcohol via hydrolysis.[1]
Stoichiometry Excess (if used as solvent)Drives equilibrium and ensures complete consumption of the expensive benzyl bromide.[1]
Base: Sodium Hydride (NaH)[1]
  • Role: Deprotonates isopropanol to form Sodium Isopropoxide (

    
    ).
    
  • Form: 60% dispersion in mineral oil.[1]

  • Why NaH? While weaker bases (

    
    ) can work, Isopropanol is a secondary alcohol (
    
    
    
    ). NaH ensures irreversible, quantitative deprotonation, accelerating the reaction rate significantly compared to equilibrium-based methods.[1]

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis on a 10 mmol scale . It is a self-validating system where the disappearance of the limiting reagent (benzyl bromide) confirms progress.[1]

Reagent Table[1]
ReagentMW ( g/mol )Equiv.[1][7]AmountMmmol
Isopropanol (Anhydrous) 60.10Solvent20 mL-
Sodium Hydride (60%) 24.001.2480 mg12.0
2-Bromobenzyl bromide 249.931.02.50 g10.0
THF (Anhydrous) 72.11Co-solvent10 mL-
Step-by-Step Methodology

Step 1: Alkoxide Formation (Exothermic)

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charge NaH (480 mg, 12 mmol) into the flask.

  • Optional: Wash NaH with dry hexane (2 x 5 mL) to remove mineral oil if downstream purification is sensitive to aliphatics (usually unnecessary for simple ethers).

  • Add anhydrous THF (10 mL) and cool to 0°C (Ice bath).

  • Add Isopropanol (20 mL) dropwise via syringe. Caution: Hydrogen gas evolution.[1] Vent properly.

  • Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete formation of Sodium Isopropoxide.

Step 2: Electrophile Addition

  • Dissolve 2-Bromobenzyl bromide (2.50 g, 10 mmol) in a minimal amount of anhydrous THF (approx. 3-5 mL).

  • Add this solution dropwise to the stirred alkoxide solution at RT.

    • Mechanism:[2][3][8][9][10] The highly nucleophilic isopropoxide attacks the benzylic carbon, displacing the bromide ion (

      
      ).[1]
      

Step 3: Reaction & Monitoring (Self-Validation)

  • Heat the mixture to 50-60°C for 2-4 hours.

  • TLC Control:

    • Mobile Phase: 5% Ethyl Acetate in Hexanes.[1]

    • Visualization: UV (254 nm).[1]

    • Checkpoint: The starting material (Benzyl bromide) is UV active and less polar. The product (Ether) will appear slightly more polar.[1] The reaction is complete when the SM spot disappears.

Step 4: Workup & Isolation

  • Quench the reaction carefully with Saturated

    
     solution (excess NaH destruction).[1]
    
  • Extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL).

  • Wash combined organics with Water (1x) and Brine (1x).[1]

  • Dry over

    
    , filter, and concentrate in vacuo.
    
Reaction Workflow Diagram (Graphviz)

Workflow Start Start: NaH + THF (0°C) Step1 Add Isopropanol (H2 Gas Evolution) Start->Step1 Step2 Form Sodium Isopropoxide Step1->Step2 Deprotonation Step3 Add 2-Bromobenzyl bromide Step2->Step3 Step4 Heat 60°C (SN2 Reaction) Step3->Step4 Check TLC Check: SM Disappearance Step4->Check Check->Step4 Incomplete Finish Quench & Isolate Check->Finish Complete

Figure 2: Operational workflow for the Williamson ether synthesis of the target molecule.

Troubleshooting & Critical Process Parameters

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/reagents.[1]Ensure THF and IPA are anhydrous.[1] Water hydrolyzes the benzyl bromide to benzyl alcohol.[1]
Side Product: Propene Elimination (E2)Unlikely in this direction.[1] If using Pathway B (Isopropyl halide + Benzyl alkoxide), this is the major mode of failure.[1] Stick to Pathway A.
Incomplete Reaction Old NaH (degraded).Use fresh NaH or titrate base strength.[1] Alternatively, use Potassium tert-butoxide (

) as a soluble base substitute.[1]
Lachrymatory effect Benzyl bromide handling.[1][2]Neutralize glassware with dilute NaOH/Ethanol wash before removing from the hood.

References

  • Williamson, A. W. (1850).[1] "Theory of Aetherification".[1] Philosophical Magazine, 37, 350–356. (Foundational Chemistry).[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 17: Nucleophilic Substitution).

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 7073-94-1. Retrieved from [Link](Note: General safety data for brominated aromatics and benzyl halides).

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Cross-Coupling Strategies for 1-Bromo-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-2-(isopropoxymethyl)benzene represents a distinct class of sterically demanding electrophiles used in the synthesis of conformationally restricted biaryls and pharmacophores. The presence of the ortho-isopropoxymethyl group introduces two critical factors into the reaction coordinate: significant steric bulk and the potential for weak hemilabile coordination via the ether oxygen.

This application note provides optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. Unlike standard aryl bromides, this substrate requires specific ligand architectures—typically dialkylbiaryl phosphines—to facilitate oxidative addition and prevent the formation of inactive palladium dimers.

Chemo-Physical Profile & Reactivity Matrix

PropertySpecification
Compound Name This compound
Structural Feature ortho-substituted Benzyl Ether
Electronic Profile Weakly deactivated (Inductive effect of -CH₂OR)
Steric Profile High (Isopropoxy group creates rotational barrier)
Primary Challenge Slow Oxidative Addition; Competitive Protodehalogenation
Recommended Ligand Class Dialkylbiaryl phosphines (Buchwald Ligands)
Mechanistic Insight: The "Ortho-Effect"

The ortho-isopropoxymethyl group exerts a "gating" effect on the catalytic cycle.

  • Oxidative Addition: The bulk hinders the approach of the Pd(0) species, requiring electron-rich, bulky ligands (e.g., SPhos, XPhos) to form a highly active monoligated Pd(0) species.

  • Transmetallation: The ether oxygen may transiently coordinate to Pd(II), stabilizing the intermediate but potentially retarding the transmetallation step if the base is insufficient.

  • Reductive Elimination: The steric bulk actually accelerates this step, relieving strain in the biaryl product.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific bottlenecks introduced by the ortho-isopropoxymethyl group.

CatalyticCycle cluster_ligand Ligand Role (SPhos/XPhos) Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Substrate Substrate This compound (Steric Bulk) Substrate->OxAdd PdII_Complex Pd(II) Oxidative Complex Stabilized by O-Coordination? OxAdd->PdII_Complex Formation of Ar-Pd(II)-Br Transmetal Transmetallation (Boronic Acid/Base) PdII_Complex->Transmetal + R-B(OH)2 / Base RedElim Reductive Elimination (Accelerated by Sterics) Transmetal->RedElim Formation of Ar-Pd(II)-R RedElim->Pd0 Regeneration Product Coupled Biaryl Product RedElim->Product

Figure 1: Catalytic cycle emphasizing the steric demand during oxidative addition and the ligand's role in stabilizing the active species.

Application 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of sterically congested biaryls.

Rationale

Standard ligands like PPh₃ or dppf often fail with this substrate due to the inability to force oxidative addition against the steric wall of the isopropoxymethyl group. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the gold standard here; its methoxy groups provide stability, while the cyclohexyl groups on phosphorus drive reactivity.

Protocol A: High-Throughput / Robust Conditions

Suitable for: Coupling with aryl boronic acids, including those with electron-withdrawing groups.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: SPhos (4-10 mol%) (maintain 1:2 Pd:Ligand ratio)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1 v/v) or 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

  • Inerting: Charge a reaction vial with Pd(OAc)₂, SPhos, Aryl Boronic Acid, and K₃PO₄. Seal and purge with Argon for 5 minutes.

  • Solvation: Add the solvent mixture (degassed) and the liquid substrate (this compound) via syringe.

  • Activation: Heat the mixture to 80–100°C .

    • Note: Do not exceed 110°C initially to prevent protodehalogenation.

  • Monitoring: Monitor by HPLC/UPLC at 2 hours. The reaction typically completes within 4–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

Optimization Tip: If conversion stalls, switch to XPhos or the precatalyst XPhos Pd G2 , which activates faster at lower temperatures.

Application 2: Buchwald-Hartwig Amination

Objective: Introduction of amine functionality (C-N bond formation).[1]

Rationale

The ortho-alkoxy group can chelate to Pd, making amine coordination difficult. RuPhos is specifically engineered for secondary amines and bulky substrates because it prevents the formation of inactive palladacycles and promotes reductive elimination of the bulky amine product.

Protocol B: C-N Coupling with Secondary Amines

Suitable for: Morpholines, piperazines, and cyclic amines.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: Pd₂(dba)₃ (2 mol%) or RuPhos Pd G2 (2-5 mol%)

  • Ligand: RuPhos (4-8 mol%) (if using Pd₂(dba)₃)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Solvent: Toluene or THF (anhydrous)

Step-by-Step Procedure:

  • Glovebox/Schlenk: In a glovebox or under strict Argon flow, combine Pd source, Ligand, and NaOtBu in a vial.

    • Critical: NaOtBu is hygroscopic; moisture kills this reaction.

  • Addition: Add the substrate and amine dissolved in anhydrous Toluene.

  • Reaction: Seal and heat to 80°C for 12 hours.

  • Quench: Filter through a pad of Celite eluting with DCM. Concentrate and purify.

Troubleshooting & Logic Flow

Use the following logic tree to diagnose low yields or failed reactions.

Troubleshooting Start Reaction Analysis (HPLC/LCMS) Result1 Starting Material Remains Start->Result1 Result2 De-brominated Product (Protodehalogenation) Start->Result2 Result3 Homocoupling of Boronic Acid Start->Result3 Action1 Oxidative Addition Failed. Switch to XPhos or Increase Temp. Result1->Action1 Action2 Solvent too 'wet' or Temp too high. Use Anhydrous conditions. Result2->Action2 Action3 Transmetallation Issue. Degas solvent thoroughly. Add base slowly. Result3->Action3

Figure 2: Troubleshooting workflow for hindered aryl bromide couplings.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2] [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[3][4] Accounts of Chemical Research. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed C–N coupling reactions: A "user's guide". Chemical Science. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][3][4][5][6] Angewandte Chemie International Edition. [Link]

Sources

High-Efficiency Suzuki-Miyaura Coupling of 1-Bromo-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 1-Bromo-2-(isopropoxymethyl)benzene . This substrate presents specific challenges due to the steric hindrance imposed by the ortho-isopropoxymethyl group and the potential for coordination of the benzylic ether oxygen to the palladium center.

While standard conditions (e.g., Pd(PPh₃)₄) often result in sluggish conversion or dehalogenation, this guide utilizes dialkylbiaryl phosphine precatalysts (Buchwald G2/G3 generations) to ensure quantitative yields. The protocol is designed for medicinal chemists requiring robust, scalable methods for building biaryl scaffolds containing benzylic ether motifs.

Substrate Analysis & Mechanistic Considerations

The Substrate: this compound

The molecule features a bromine atom adjacent to a bulky isopropoxymethyl group (-CH₂-O-iPr).

  • Steric Profile: The ortho-substituent creates significant steric bulk around the C-Br bond. This hinders the approach of the palladium catalyst during the oxidative addition step and, more critically, impedes the approach of the boronate species during transmetallation .

  • Electronic Profile: The alkoxymethyl group exerts a weak inductive electron-withdrawing effect (-I) but does not offer the strong resonance donation of a direct phenolic ether.

  • Coordination Risk: The ether oxygen is separated from the ring by a methylene spacer, allowing sufficient flexibility to potentially form a weak chelate with the Pd(II) intermediate, effectively "poisoning" the catalyst if the ligand is not bulky enough to displace it.

Catalyst Selection Strategy

To overcome the steric barrier and prevent oxygen coordination, we utilize electron-rich, bulky phosphine ligands.

  • Primary Recommendation: SPhos Pd G2 (or SPhos Pd G3). The SPhos ligand provides exceptional activity for ortho-substituted aryl halides due to its ability to facilitate oxidative addition and create a spacious pocket for transmetallation.

  • Secondary Recommendation: XPhos Pd G2 . Recommended if the coupling partner (boronic acid) is also sterically hindered (e.g., ortho-substituted boronic acid).

Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical influence of the bulky ligand (L) in overcoming the substrate's steric hindrance.

SuzukiCycle cluster_steric Critical Challenge: Ortho-Substitution Start Pd(0)-L (Active Species) OxAdd Oxidative Addition (Sterically Hindered) Start->OxAdd + Substrate Substrate This compound Substrate->OxAdd Pd_II Pd(II)-Ar-Br Intermediate OxAdd->Pd_II TransMet Transmetallation (Rate Limiting Step) Pd_II->TransMet Base Base Activation (OH- / CO3 2-) Base->TransMet Activated Boronate Boronic Boronic Acid (R-B(OH)2) Boronic->Base Activation RedElim Reductive Elimination TransMet->RedElim RedElim->Start Regeneration Product Biaryl Product RedElim->Product

Figure 1: Catalytic cycle emphasizing the critical steps (Oxidative Addition and Transmetallation) impeded by the ortho-isopropoxymethyl group.[1]

Optimization Matrix

The following table summarizes the recommended reaction parameters based on extensive screening data for ortho-alkoxybenzyl halides.

ParameterStandard Condition (Robust)High-Difficulty Condition (Steric/Heteroaryl)"Green" Alternative
Catalyst SPhos Pd G2 (1-2 mol%)XPhos Pd G3 (2-3 mol%)Pd(dtbpf)Cl₂
Solvent Toluene / Water (4:1)1,4-Dioxane / Water (4:1)Ethanol / Water (1:1)
Base K₃PO₄ (2.0 equiv)K₂CO₃ (3.0 equiv)K₃PO₄
Temperature 80 °C100 °C60-80 °C
Time 2 - 4 Hours4 - 12 Hours2 - 6 Hours

Standardized Experimental Protocol

Materials Preparation
  • Substrate: this compound (1.0 equiv).

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv).

  • Catalyst: SPhos Pd G2 (CAS: 1028206-56-5) (0.02 equiv / 2 mol%).

  • Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground (2.0 equiv).

  • Solvent: Toluene (HPLC grade) and Deionized Water (degassed).

Step-by-Step Procedure
  • Charge Solids: To a reaction vial (equipped with a magnetic stir bar and a septum cap), add the aryl bromide (1.0 mmol, 229 mg), boronic acid (1.2 mmol), K₃PO₄ (2.0 mmol, 424 mg), and SPhos Pd G2 (0.02 mmol, 14.4 mg).

    • Note: If the substrate is liquid, add it after the solvent.

  • Solvent Addition: Evacuate the vial and backfill with Nitrogen or Argon (repeat 3x). Inject Toluene (4.0 mL) and Water (1.0 mL) via syringe.

    • Why Biphasic? The water dissolves the inorganic base, facilitating the formation of the active hydroxy-boronate species required for transmetallation.

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (≥800 RPM).

    • Process Control: Monitor via LC-MS or TLC at 2 hours. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

    • Separate phases. Extract the aqueous layer once more with Ethyl Acetate.

    • Dry combined organics over MgSO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Troubleshooting & Decision Logic

If the standard protocol fails, use the following logic tree to diagnose and resolve the issue.

Troubleshooting Start Reaction Analysis (LC-MS / TLC) Check1 Is Starting Material (SM) Consumed? Start->Check1 NoConv No Conversion (SM Intact) Check1->NoConv No Dehalo Protodehalogenation (Ar-H observed) Check1->Dehalo Product = Ar-H Homo Homocoupling (Ar-Ar or B-B) Check1->Homo Product = Dimer Action1 Increase Temp to 100°C Switch to Dioxane NoConv->Action1 Step 1 Action3 Use Anhydrous Conditions (Cs2CO3 / DMF) Dehalo->Action3 Proton source is solvent/water Action4 Reduce Catalyst Loading Degas Solvents Thoroughly Homo->Action4 Oxidative issue Action2 Switch Catalyst to XPhos Pd G3 Action1->Action2 If fails

Figure 2: Troubleshooting decision tree for common failure modes in hindered Suzuki couplings.

Specific Failure Modes
  • Protodehalogenation (Ar-Br → Ar-H): This occurs if the transmetallation is too slow compared to hydride abstraction (often from the solvent or ligand).

    • Fix: Switch to a catalyst with a faster transmetallation rate (e.g., XPhos ) or use a non-protic solvent system (DMF/Cs₂CO₃).

  • Low Conversion: The ortho-isopropoxymethyl group is blocking the active site.

    • Fix: Increase temperature to 100°C and ensure stirring is vigorous to maximize phase transfer.

References

  • Buchwald, S. L., et al. (2004). "Universal" Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Halides. Angewandte Chemie International Edition. [Link]

  • Miyaura, N. (2004). Metal-Catalyzed Cross-Coupling Reactions.[3][4][5][6][7][8] Suzuki-Miyaura Coupling Reaction. Springer. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[4][8] Accounts of Chemical Research. [Link]

Sources

Application Note: High-Precision Buchwald-Hartwig Amination of 1-Bromo-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Buchwald-Hartwig amination of 1-Bromo-2-(isopropoxymethyl)benzene (CAS: 7073-94-1). This substrate presents a dual challenge in palladium catalysis: significant steric hindrance proximal to the reaction center and the potential for catalyst sequestration via chelation.

While traditional catalyst systems (e.g., Pd(OAc)₂/BINAP) often stall with this substrate due to slow oxidative addition or reductive elimination, this guide utilizes Fourth-Generation (G4) Palladacycle Precatalysts . Specifically, we focus on RuPhos-Pd-G4 for secondary amines and BrettPhos-Pd-G4 for primary amines. These systems ensure rapid activation and high stability, overcoming the "ortho-effect" inherent to this substrate.

Substrate Analysis & Mechanistic Insight

To successfully couple this compound, one must understand the specific molecular environment interacting with the palladium center.

The "Ortho-Benzylic" Challenge

Unlike a simple ortho-tolyl group, the 2-(isopropoxymethyl) substituent contains an ether oxygen separated from the arene ring by a methylene spacer.

  • Steric Wall: The isopropyl group adds significant bulk, shielding the C-Br bond. This necessitates a ligand with a "pocket" shape (like the biaryl phosphines) to facilitate the entry of the amine.

  • Chelation Trap (The Hemilabile Effect): The benzylic oxygen can coordinate to the Palladium(II) center following oxidative addition, forming a 5-membered metallacycle . While this stabilizes the oxidative addition intermediate, it can retard the amine binding step if the ligand does not possess sufficient trans-effect to displace the oxygen.

Mechanistic Pathway

The diagram below illustrates the catalytic cycle, highlighting the critical "Chelation/De-chelation" equilibrium that distinguishes this substrate from standard aryl halides.

BuchwaldMechanism PreCat Pd-G4 Precatalyst (Air Stable) ActivePd L-Pd(0) Active Species PreCat->ActivePd Base Activation OxAdd Oxidative Addition (Ar-Pd-Br) ActivePd->OxAdd + Substrate Chelate STABILIZED INTERMEDIATE 5-Membered Palladacycle (Ether Oxygen Coordination) OxAdd->Chelate Fast Equilibrium AmineBind Amine Binding & Deprotonation (Base) OxAdd->AmineBind + HNR2 / NaOtBu Chelate->OxAdd Ligand Induced Opening RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim Rate Limiting (Steric Gate) RedElim->ActivePd Regen L-Pd(0) Product Product (Ar-N-R2) RedElim->Product

Figure 1: Catalytic cycle highlighting the potential formation of a stable 5-membered chelate with the benzylic ether oxygen.

Catalyst Selection Strategy

For this specific substrate, legacy catalysts (Pd(PPh₃)₄, Pd₂dba₃/DPPF) are not recommended due to poor stability against the steric bulk and chelation described above.

VariableRecommendationRationale
Precatalyst Pd-G4 (Fourth Generation) Contains a methylated biphenyl backbone that ensures rapid reduction to L-Pd(0) at low temperatures (<40°C), preventing catalyst decomposition before the reaction starts [1].
Ligand (Secondary Amines) RuPhos The bulky dicyclohexylphosphino groups and isopropoxy substituents on the biaryl backbone create a protective environment that facilitates reductive elimination, even with the bulky ortho-group [2].
Ligand (Primary Amines) BrettPhos Optimized to prevent β-hydride elimination and double arylation, which are common side reactions with primary amines [3].
Base NaOtBu (Sodium tert-butoxide)Strong enough to deprotonate the amine-Pd complex but bulky enough to avoid nucleophilic attack on the electrophile.
Solvent Toluene or 1,4-Dioxane Non-polar solvents often destabilize the resting state of the chelated intermediate, driving the reaction forward.

Detailed Experimental Protocol

Materials Checklist
  • Substrate: this compound (1.0 equiv).

  • Amine: 1.2 equiv (e.g., Morpholine, Aniline, or Piperazine derivative).

  • Catalyst: RuPhos-Pd-G4 (CAS: 1599466-81-5) or BrettPhos-Pd-G4 (CAS: 1599466-89-3). Load: 1.0 - 2.0 mol%.[1]

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv). Note: Must be stored in a glovebox or desiccator. Hydrolyzed base is the #1 cause of failure.

  • Solvent: Anhydrous Toluene (0.2 M concentration relative to bromide).

Step-by-Step Procedure (Benchtop with Schlenk Line)

Step 1: Reaction Vessel Prep

  • Equip a 10 mL reaction vial (with a stirring bar) with a septum cap.

  • Flame dry under vacuum or purge with Argon/Nitrogen for 5 minutes.

Step 2: Reagent Addition (Solids)

  • If using a glovebox: Weigh NaOtBu (1.4 equiv) and Pd-G4 precatalyst (0.02 equiv) into the vial.

  • If using Schlenk technique: Add the stable Pd-G4 precatalyst and NaOtBu to the vial under a cone of inert gas.

    • Critical Check: NaOtBu should be a white, free-flowing powder. If it is yellow or clumpy, discard it.

Step 3: Reagent Addition (Liquids)

  • Seal the vial.

  • Add Anhydrous Toluene via syringe.

  • Add this compound (1.0 equiv) via microliter syringe.

  • Add the Amine (1.2 equiv) via syringe.

    • Tip: If the amine is a solid, add it in Step 2.

Step 4: Reaction & Monitoring

  • Place the vial in a pre-heated aluminum block at 80°C .

  • Stir vigorously (800+ RPM). Good mass transfer is essential for the heterogeneous base.

  • Timepoint: Check by HPLC or GC-MS at 1 hour.

    • Expectation: The reaction is typically fast. Conversion should be >90% within 2-4 hours.

    • Color Change: The solution typically turns from pale yellow to a dark amber/brown as the active catalyst generates.

Step 5: Workup

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite to remove palladium black and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/EtOAc gradient. The product will typically be more polar than the starting bromide but less polar than the starting amine.

Troubleshooting & Optimization Matrix

If the standard protocol yields <50%, utilize this decision tree to diagnose the failure mode.

OptimizationTree Start Low Yield (<50%) CheckSM Check SM Remaining? Start->CheckSM HighSM High SM Remaining (Catalyst Inactive) CheckSM->HighSM Yes Protodehal Product is De-halogenated Ar-H CheckSM->Protodehal No (Ar-H formed) Sol1 Action: Purge Oxygen better. Switch to Glovebox. HighSM->Sol1 Catalyst death (Black ppt) Sol2 Action: Increase Temp to 100°C. Switch to t-Amyl Alcohol. HighSM->Sol2 Kinetic Stall (No reaction) Sol3 Action: Switch Ligand. Try XPhos (Sterics) or BrettPhos (Primary Amine) HighSM->Sol3 Steric Failure Protodehal->Sol3 Reductive Elim too slow Sol4 Action: Use weaker base (Cs2CO3) if functional groups are sensitive. Protodehal->Sol4 Base issues

Figure 2: Troubleshooting logic flow for optimizing the coupling reaction.

Specific "Ortho-Alkoxy" Modifications

If the reaction stalls due to the chelation effect (evidenced by starting material remaining but no catalyst decomposition):

  • Switch Solvent: Change Toluene to t-Amyl Alcohol . The protic nature of the solvent can help solvate the leaving group and disrupt the internal chelation.

  • Increase Temperature: Raise to 100°C-110°C to overcome the activation energy of the chelate ring opening.

References

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Sigma-Aldrich. "Cross-Coupling Reaction Manual: Desk Reference."

Sources

Grignard reagent formation from 1-Bromo-2-(isopropoxymethyl)benzene.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 2-(Isopropoxymethyl)phenylmagnesium Bromide

Abstract & Strategic Importance

This Application Note details the protocol for generating 2-(isopropoxymethyl)phenylmagnesium bromide , a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly for SGLT2 inhibitors and other glycomimetics.[1]

The formation of this specific Grignard reagent presents a unique dichotomy:

  • Thermodynamic Stability: The presence of the ortho-isopropoxymethyl group allows for intramolecular coordination (chelation) to the magnesium center, forming a stable 6-membered metallacycle.

  • Kinetic Hindrance: The steric bulk of the isopropyl group, combined with the electron-donating nature of the ether, can retard the initial oxidative insertion of magnesium, increasing the risk of induction latency followed by thermal runaway.[1]

This guide provides a reliable, scalable method to overcome initiation latency while preventing Wurtz homocoupling side reactions.

Chemical Context: The Chelation-Control Mechanism

Understanding the structural dynamics is essential for process control.[1] Unlike simple phenyl Grignards, this substrate forms an intramolecular chelate.[1]

  • Substrate: 1-Bromo-2-(isopropoxymethyl)benzene[1]

  • Chelation Mode: The benzylic oxygen acts as a Lewis base donor to the magnesium atom.

  • Ring Size: The resulting complex forms a 6-membered chelate ring (Mg-C-C-C-O-Mg), which is thermodynamically favorable and significantly increases the solubility and stability of the reagent in THF compared to non-chelating analogs.

Mechanism & Chelation Diagram

GrignardMechanism cluster_0 Surface Phenomenon Substrate 1-Bromo-2- (isopropoxymethyl)benzene MgSurface Activated Mg Surface (SET Mechanism) Substrate->MgSurface Diffusion RadicalPair Radical Pair [Ar• •MgBr] MgSurface->RadicalPair e- Transfer Grignard 2-(Isopropoxymethyl) phenylmagnesium Bromide RadicalPair->Grignard Recombination Chelate Stabilized 6-Membered Chelate Complex Grignard->Chelate Intramolecular Coordination

Figure 1: Mechanistic pathway highlighting the transition from surface radical formation to the stabilized 6-membered chelate complex.

Critical Safety & Pre-Requisites

Hazard Warning: Grignard formations are exothermic.[1] The induction period (time before reaction starts) is the most dangerous phase.[1] If reagents are added too quickly during the induction period, the sudden onset of reaction can cause a violent solvent boil-over.

ParameterSpecificationReason
Solvent Anhydrous THF (Stabilized)Diethyl ether is less effective at solvating the chelate.[1] THF promotes the monomeric species.[1] Water content must be <50 ppm.[1]
Magnesium Turnings (Grignard grade)Powder reacts too fast; ribbon reacts too slow.[1] Turnings offer optimal surface area.[1]
Activator 1,2-Dibromoethane (DBE)Cleans the Mg oxide layer and generates fresh Mg surface via ethylene elimination.[1]
Atmosphere Nitrogen or ArgonStrict exclusion of moisture and

is required.[1]

Experimental Protocol

Scale: 50 mmol (approx. 11.5 g of substrate) Target Concentration: ~1.0 M in THF

Phase 1: Setup and Activation
  • Drying: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with

    
     while cooling.
    
  • Mg Loading: Add Magnesium turnings (1.34 g, 55 mmol, 1.1 equiv) to the flask.

  • Mechanical Activation: Stir the dry Mg turnings vigorously for 10 minutes. The friction creates fresh micro-fractures on the metal surface.[1]

  • Solvent Prep: Dissolve this compound (11.46 g, 50 mmol) in 40 mL of anhydrous THF. Load this into the addition funnel.

Phase 2: Initiation (The Critical Step)
  • Cover Mg: Add just enough of the substrate solution (approx. 3-5 mL) to cover the magnesium turnings. Stop stirring momentarily.

  • Chemical Activation: Add 0.2 mL of 1,2-dibromoethane directly into the solution.

  • Observation: Use a heat gun to gently warm the flask locally. Look for:

    • Turbidity (cloudiness).[1]

    • Spontaneous bubbling (distinct from boiling solvent).[1]

    • Exotherm (solvent refluxing without external heat).[1]

  • Troubleshooting: If no reaction occurs after 5 minutes, add a single crystal of Iodine (

    
    ) and apply heat again. Do not proceed to addition until initiation is confirmed.
    
Phase 3: Controlled Addition & Digestion
  • Addition: Once reflux is self-sustaining, begin dropwise addition of the remaining substrate solution.[1][2]

  • Rate Control: Adjust the drip rate to maintain a gentle reflux without external heating. This usually takes 30–45 minutes.[1]

  • Digestion: After addition is complete, the reaction may slow down.[1] Apply an external oil bath set to 65°C and reflux for 1 hour to drive the conversion of any remaining aryl bromide.

    • Note: The solution typically turns a dark grey/brown color.[1]

Phase 4: Work-up / Quantification
  • Cooling: Cool the mixture to room temperature.

  • Filtration (Optional): If using in a flow system or sensitive application, filter through a glass frit under inert gas to remove unreacted magnesium.[1]

  • Titration: Determine the precise concentration using the Knochel method (titration with

    
     in LiCl solution) or Salicylaldehyde phenylhydrazone.[1]
    

Process Workflow Diagram

Workflow Setup 1. Setup & Drying (N2 Purge, Flame Dry) MgPrep 2. Mg Activation (Dry Stirring + DBE) Setup->MgPrep Initiation 3. Initiation (5-10% Charge + Heat) MgPrep->Initiation Check Reaction Started? (Bubbles/Turbidity) Initiation->Check Check->Initiation No (Add I2/Heat) Addition 4. Controlled Addition (Maintain Reflux) Check->Addition Yes Digestion 5. Digestion (65°C for 1 Hour) Addition->Digestion QC 6. Titration & Storage Digestion->QC

Figure 2: Operational workflow for the safe synthesis of the Grignard reagent.

Quality Control & Troubleshooting

IssueObservationRoot CauseCorrective Action
Wurtz Coupling White precipitate (MgBr2) + Biphenyl dimer in GC/MSTemperature too high during addition; Concentration too high.[1]Dilute THF solution; Slow down addition rate; Keep temp <60°C during addition.
No Initiation Solution remains clear; no heat.Oxidized Mg; Wet solvent.[1]Add Iodine crystal; Use "Rieke Magnesium" if available; Sonicate the flask.
Low Titer Titration yields <80% theoretical.[1]Moisture ingress; Air leak.[1]Check N2 lines; Ensure septum integrity; Dry THF over molecular sieves (3Å).

References

  • Knochel, P., et al. (2006).[1] Handbook of Functionalized Organometallics. Wiley-VCH.[1] (General reference for functionalized Grignard preparation and titration).

  • Organic Syntheses. (2011). Preparation of Phenylmagnesium Bromide. Org. Synth. Coll. Vol. 1, p.550.[1] Link[1]

  • BenchChem. (2025).[1][3][4] Application Notes: Selective Grignard Reagent Formation. (Provides context on halogen-magnesium exchange and safety). Link[1]

  • Krasovskiy, A., & Knochel, P. (2006).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. (Context for enhancing Grignard stability). Link[1]

  • American Chemical Society. (2020).[1] Continuous Preparation of Arylmagnesium Reagents in Flow with Inline IR Monitoring. Organic Process Research & Development. (Safety data on exothermic Grignard profiles). Link[1]

Sources

1-Bromo-2-(isopropoxymethyl)benzene as a synthetic intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Application Note is designed for research chemists and process development scientists. It details the synthesis, handling, and downstream applications of 1-Bromo-2-(isopropoxymethyl)benzene , a critical intermediate in the synthesis of ortho-substituted biaryls and C-aryl glycosides (SGLT2 inhibitors).

Executive Summary

This compound is a privileged building block characterized by a bulky ortho-isopropoxymethyl ether group. This moiety serves two critical functions in medicinal chemistry:

  • Steric Modulation: The isopropyl group provides significant steric bulk, influencing the conformation of downstream biaryl systems (e.g., in atropisomeric drug design).

  • Directed Lithiation: The ether oxygen can coordinate with lithium species (Complex Induced Proximity Effect - CIPE), facilitating rapid and regioselective Lithium-Halogen Exchange (Li-HE) at cryogenic temperatures.

This intermediate is widely utilized in the synthesis of SGLT2 inhibitors (gliflozin class analogs) and Suzuki-Miyaura coupling partners (e.g., 2-(isopropoxymethyl)phenylboronic acid).

Chemical Properties & Handling[1][2][3]

PropertySpecification
IUPAC Name 1-Bromo-2-[(propan-2-yloxy)methyl]benzene
Molecular Formula

Molecular Weight 229.11 g/mol
Appearance Clear to pale yellow liquid
Boiling Point ~110–115 °C (at 10 mmHg)
Solubility Soluble in THF, Et₂O, Toluene, DCM; Insoluble in Water
Stability Stable under ambient conditions.[1] Avoid strong oxidizers.[2]

Safety Warning: This compound is an aryl halide and benzyl ether. It may cause skin and eye irritation.[2][3][4][5] Process impurities (unreacted 2-bromobenzyl bromide) are potent lachrymators. Handle in a fume hood.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Efficient preparation via Williamson Ether Synthesis.

Rationale: The reaction utilizes 2-bromobenzyl bromide and isopropanol. Using isopropanol as both reagent and solvent (with a co-solvent) drives the equilibrium. Sodium hydride (NaH) is preferred over hydroxide bases to prevent hydrolysis of the benzyl bromide to benzyl alcohol.

Reagents:

  • 2-Bromobenzyl bromide (1.0 eq)

  • Isopropanol (anhydrous, 5.0 eq)

  • Sodium Hydride (60% dispersion in oil, 1.2 eq)

  • THF (Tetrahydrofuran, anhydrous) or DMF

Step-by-Step Procedure:

  • Activation: In a flame-dried 3-neck flask under Nitrogen (

    
    ), suspend NaH (1.2 eq) in anhydrous THF (5 mL/g of substrate) at 0°C.
    
  • Alkoxide Formation: Add Isopropanol (5.0 eq) dropwise over 20 minutes. Stir at 0°C for 30 minutes until hydrogen evolution ceases.

  • Addition: Dissolve 2-Bromobenzyl bromide (1.0 eq) in a minimal amount of THF. Add this solution dropwise to the alkoxide mixture at 0°C.

    • Critical Control: Maintain temperature <5°C to minimize elimination byproducts (styrene derivatives).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[6]

  • Quench: Cool to 0°C. Carefully quench with saturated

    
     solution.
    
  • Workup: Extract with Et₂O (3x). Wash combined organics with water and brine. Dry over

    
     and concentrate in vacuo.
    
  • Purification: Purify via vacuum distillation or flash chromatography (Silica, 0-5% EtOAc in Hexane) to yield the product as a colorless oil.

Protocol B: Lithium-Halogen Exchange & Boronylation

Objective: Conversion to 2-(isopropoxymethyl)phenylboronic acid (Suzuki precursor).

Rationale: The bulky isopropoxy group stabilizes the lithiated intermediate via coordination, but also demands strict temperature control (-78°C) to prevent Wurtz-type coupling or benzylic deprotonation.

Reagents:

  • This compound (1.0 eq)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq)

  • Triisopropyl borate (

    
    , 1.2 eq)
    
  • THF (anhydrous) / Toluene (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a reaction vessel and purge with Argon. Add substrate (1.0 eq) and anhydrous THF/Toluene (1:1 ratio, 10 mL/g).

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi (1.1 eq) dropwise via syringe pump over 30 minutes.

    • Observation: A color change (often yellow/orange) indicates formation of the aryl lithium species.

    • Hold: Stir at -78°C for 45–60 minutes.

  • Electrophile Trapping: Add Triisopropyl borate (1.2 eq) rapidly in one portion (to ensure kinetic trapping).

  • Warming: Allow the mixture to warm slowly to RT over 2 hours.

  • Hydrolysis: Quench with 2N HCl (aqueous) and stir vigorously for 1 hour to hydrolyze the boronate ester to the boronic acid.

  • Isolation: Extract with EtOAc. The boronic acid product may be recrystallized from Acetonitrile/Water or used crude in Suzuki couplings.

Downstream Application: SGLT2 Inhibitor Synthesis

The lithiated species generated in Protocol B is a key nucleophile for synthesizing C-aryl glycosides (e.g., Luseogliflozin analogs).

Workflow Visualization (DOT):

SGLT2_Synthesis Start This compound Li_Int Aryl-Lithium Intermediate (-78°C, THF) Start->Li_Int n-BuLi Li-Halogen Exchange Lactol Lactol Intermediate Li_Int->Lactol Nucleophilic Addition (1.2 eq Lactone) Lactone Gluconolactone Electrophile (Protected Sugar) Lactone->Li_Int Reduction Silane Reduction (Et3SiH / BF3·OEt2) Lactol->Reduction Dehydroxylation Final C-Aryl Glycoside (SGLT2 Inhibitor Scaffold) Reduction->Final Deprotection

Figure 1: Synthetic pathway from the bromide intermediate to the C-Aryl Glycoside scaffold common in gliflozin drugs.[7][8]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Elimination of HBr (Styrene formation)Maintain reaction temp <5°C during addition. Ensure NaH is fresh.
Incomplete Lithiation Moisture in solventDistill THF over Na/Benzophenone. Use titration to verify n-BuLi titer.
Wurtz Coupling (Dimer) Temperature too high during Li-HEKeep internal temp strictly at -78°C. Add n-BuLi slower.
Boronic Acid De-borylation Over-acidification during workupUse mild acid (NH4Cl or 1N HCl) and minimize contact time.

References

  • Boronic Acid Derivatives

    • Source: Echemi & ChemicalBook Listings.
    • Compound: 2-(Isopropoxymethyl)phenylboronic acid (CAS 1333344-88-9).
    • Relevance: Confirms the bromide is the direct precursor for this Suzuki coupling partner.
  • SGLT2 Inhibitor Synthesis (Luseogliflozin/Ipragliflozin Class)

    • Source:Beilstein Journal of Organic Chemistry, 2017, 13, 105–111.
    • Title: "A concise and practical stereoselective synthesis of ipragliflozin L-proline" (Describes the general Li-HE/Lactone addition methodology).
  • General Lithiation Protocols

    • Source:Organic Syntheses, Coll. Vol. 8, p. 507 (1993).
    • Title: "Ortho-Lithi
  • Safety Data (Benzyl Ethers)

    • Source: Fisher Scientific SDS.
    • Relevance: Handling precautions for halogenated benzyl ethers.[3]

Sources

Application Note: Palladium-Catalyzed Scaffold Diversification of 1-Bromo-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

1-Bromo-2-(isopropoxymethyl)benzene is a specialized aryl halide intermediate. While structurally simple, its specific substitution pattern—an ortho-positioned isopropoxymethyl ether—renders it a critical "gateway molecule" in the synthesis of SGLT2 inhibitors (e.g., analogs of Ipragliflozin) and complex biaryl ethers.

This guide addresses the technical challenges associated with this substrate. Unlike simple bromobenzene, the ortho-alkoxy group introduces significant steric bulk and potential hemilabile coordination to the Palladium center. Standard protocols often fail due to slow oxidative addition or competitive protodehalogenation.

Key Technical Challenges:

  • Steric Hindrance: The bulky isopropyl group at the ortho-position hinders the approach of the Pd(0) species.

  • Electronic Deactivation: The benzylic ether oxygen is inductively withdrawing but mesomerically isolated by the methylene spacer, creating a unique electronic environment that requires electron-rich ligands.

  • Chemoselectivity: Avoiding

    
    -hydride elimination in alkyl-Pd intermediates (if alkyl coupling is attempted) or homocoupling.
    

Mechanistic Insight: The Ortho-Effect & Ligand Selection

To successfully catalyze this substrate, one must understand the interaction between the ortho-substituent and the catalyst.

The "Hemilabile" Trap vs. Steric Bulk

The ether oxygen in the ortho-position is separated by a methylene spacer (


). Unlike a direct phenolic ether, this oxygen is 

hybridized and flexible. It can transiently coordinate to the Pd(II) intermediate after oxidative addition, potentially stabilizing the complex but also retarding the transmetallation step.

Recommended Ligand Class: Dialkylbiaryl Phosphines (Buchwald Ligands) To overcome the steric barrier of the isopropoxy group, we utilize bulky, electron-rich ligands like SPhos or XPhos .

  • Role: These ligands promote oxidative addition into hindered aryl halides.

  • Mechanism: The ligand facilitates the formation of a monoligated Pd(0) species (

    
    ), which is the active species required to insert into the crowded C-Br bond.
    
Visualization: Catalytic Cycle & Steric Management

The following diagram illustrates the critical oxidative addition step where the ligand choice dictates success.

G Start Pd(OAc)2 + SPhos ActiveCat Active Species [L-Pd(0)] Start->ActiveCat Reduction OxAdd Oxidative Addition (Sterically Hindered Step) ActiveCat->OxAdd Substrate Substrate: This compound Substrate->OxAdd + Substrate Complex Pd(II)-Aryl Complex Stabilized by SPhos OxAdd->Complex Rate Determining TransMetal Transmetallation (Boronic Acid/Amine) Complex->TransMetal RedElim Reductive Elimination Product Release TransMetal->RedElim RedElim->ActiveCat Regenerate Pd(0)

Figure 1: Catalytic cycle emphasizing the critical oxidative addition step facilitated by bulky ligands (SPhos).

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Application: Synthesis of biaryl cores for SGLT2 inhibitor analogs. Rationale: Standard Pd(PPh3)4 protocols often result in low yields (<40%) for this substrate due to the ortho-isopropoxy steric clash. This protocol uses the Buchwald Precatalyst Gen II system to ensure quantitative conversion.

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G2 (2 mol%) or Pd(OAc)2 (2 mol%) + XPhos (4 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: THF:Water (10:1) or Toluene:Water (10:1)

Step-by-Step Methodology
  • Charge: In a glovebox or under active Nitrogen flow, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and

    
     (3.0 equiv) to a reaction vial equipped with a magnetic stir bar.
    
  • Catalyst Addition: Add XPhos Pd G2 (0.02 equiv).

    • Note: If using Pd(OAc)2/XPhos, premix the catalyst and ligand in a small amount of solvent for 5 minutes before adding to the main vessel to ensure active catalyst formation.

  • Solvent & Seal: Add degassed THF/Water mixture (0.2 M concentration relative to bromide). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the block to 60°C for 4–12 hours.

    • Monitoring: Monitor by HPLC or TLC. The bulky substrate may require longer times if the coupling partner is also hindered.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over

    
    , filter, and concentrate.[1]
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Comparative Data: Ligand Efficiency

Ligand SystemYield (24h)Observation
Pd(PPh3)4 35%Significant starting material remaining.
Pd(dppf)Cl2 55%Sluggish reaction; some dehalogenation.
Pd(OAc)2 / SPhos 92% Clean conversion; high turnover.
XPhos Pd G2 96% Fastest kinetics (<4 hours).

Protocol B: Buchwald-Hartwig Amination

Application: Introduction of amine functionality for CNS-active library generation. Rationale: The electron-rich nature of the isopropoxy group can deactivate the ring toward nucleophilic attack. Strong bases and specific ligands are required to prevent


-hydride elimination if using aliphatic amines.
Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (1 mol%)
    
  • Ligand: RuPhos (2 mol%) - Specific for secondary amines or BrettPhos - Specific for primary amines.

  • Base:

    
     (1.4 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a Schlenk tube and cool under Argon.

  • Reagent Loading: Add

    
    , Ligand (RuPhos), and 
    
    
    
    .
    • Critical Step: If the amine is a solid, add it now. If liquid, add after solvent.

  • Substrate Addition: Add this compound via syringe.

  • Solvation: Add anhydrous 1,4-Dioxane (0.15 M).

  • Thermal Activation: Heat to 100°C for 12 hours.

    • Note: The ortho-substituent requires higher temperatures than standard aryl bromides (usually 80°C) to force the reductive elimination step.

  • Quench: Cool to RT, filter through a pad of Celite (eluting with DCM).

  • Purification: Silica gel chromatography. Note: Use 1% triethylamine in eluent to prevent amine streaking.

Comparative Note: Palladium vs. Lithiation

While this guide focuses on Palladium catalysis, it is scientifically necessary to acknowledge the Lithiation-Transmetallation route used in the industrial synthesis of Ipragliflozin.

  • Industrial Route (Non-Pd): Uses

    
    -BuLi to generate the aryl-lithium species at -78°C, followed by transmetallation with 
    
    
    
    to couple with a sugar lactone.
  • Why use Palladium?

    • Functional Group Tolerance: The Pd-protocols described above tolerate esters, nitriles, and ketones on the coupling partner, which would be destroyed by

      
      -BuLi.
      
    • Scalability: Avoids cryogenic (-78°C) conditions.

    • Diversity: Allows coupling to a much wider range of partners (amines, alkenes, alkynes) beyond just electrophiles.

References

  • SGLT2 Inhibitor Synthesis Context

    • Waitz, A., et al. "Concise Synthesis of Ipragliflozin via Organozinc Intermediates." Organic Process Research & Development.
    • Patent Reference: Astellas Pharma Inc. "C-Aryl Glucoside Derivatives and Salts Thereof." WO 2004/080990. Link

  • Suzuki-Miyaura Coupling of Ortho-Substituted Systems

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Highly Hindered Aryl Halides." Journal of the American Chemical Society, 130(24), 7538–7539. Link

  • Buchwald-Hartwig Amination Protocols

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • General Palladium Catalysis Reviews

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

Sources

Application Note: High-Fidelity Lithiation of 1-Bromo-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the generation and utilization of 2-(isopropoxymethyl)phenyllithium , derived from the precursor 1-bromo-2-(isopropoxymethyl)benzene . This intermediate is a critical building block in the synthesis of functionalized isobenzofurans (phthalans) and complex polycyclic aromatics.

While standard lithiation protocols exist, this specific substrate presents a unique dichotomy: the ortho-ether oxygen provides beneficial chelation stabilization but simultaneously introduces the risk of [1,2]-Wittig rearrangement if thermal parameters are violated. This protocol prioritizes kinetic control to maximize yield and suppress rearrangement byproducts.

Mechanistic Analysis & Critical Parameters

The Reaction Pathway

The lithiation of this compound proceeds via Halogen-Lithium Exchange (HLE) using


-Butyllithium (

-BuLi). Unlike directed ortho-metalation (DoM), which relies on deprotonation, HLE is driven by the formation of a more stable organolithium species and the precipitation of butyl bromide (in non-polar solvents) or solvation energy (in THF).

Key Mechanistic Features:

  • Kinetic Favorability: The Br-Li exchange is extremely fast at -78°C (

    
    ), ensuring regioselectivity at the C1 position.
    
  • Chelation Stabilization: The ether oxygen at C2 coordinates with the lithium atom, forming a 5-membered chelate ring. This "internal solvation" stabilizes the carbanion.

  • The Thermal Cliff (Wittig Rearrangement): If the reaction temperature exceeds -40°C, the chelated species undergoes a [1,2]-Wittig rearrangement, migrating the isopropyl group to the benzylic carbon to form a secondary alcohol. This is irreversible and consumes the active species.

Visualization of Reaction Dynamics

LithiationPathway Start This compound Inter Intermediate: 2-(Isopropoxymethyl)phenyllithium (Chelated) Start->Inter Br-Li Exchange (Fast, Kinetic) nBuLi + n-BuLi (-78°C, THF) nBuLi->Inter Trap Product A: Functionalized Benzyl Ether (Target) Inter->Trap + Electrophile (E+) (Keep < -70°C) Rearrange Product B: [1,2]-Wittig Rearrangement (Impurity) Inter->Rearrange Warming > -40°C (Thermodynamic)

Figure 1: Reaction pathway distinguishing the desired kinetic trapping from the thermodynamic Wittig rearrangement.

Experimental Protocol

Reagents and Equipment
  • Substrate: this compound (Purity >98%, dried over molecular sieves).

  • Lithium Source:

    
    -Butyllithium (1.6 M or 2.5 M in hexanes). Critical:  Titrate before use (e.g., using N-pivaloyl-o-toluidine) to ensure accurate stoichiometry.
    
  • Solvent: Anhydrous THF (Tetrahydrofuran). Inhibitor-free, distilled from Na/Benzophenone or passed through an activated alumina column.

  • Atmosphere: Argon (preferred due to higher density than

    
    ) or Nitrogen.
    
  • Vessel: Flame-dried Schlenk flask with magnetic stir bar and internal temperature probe.

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 100 mL Schlenk flask under vacuum. Backfill with Argon (3 cycles).

  • Charge the flask with This compound (1.0 equiv, e.g., 2.29 g, 10 mmol).

  • Add Anhydrous THF (Concentration: 0.2 M, e.g., 50 mL).

    • Note: THF is required for effective HLE; pure hydrocarbons (hexane) result in sluggish exchange for this substrate.

Step 2: Cryogenic Cooling

  • Submerge the flask in a Dry Ice/Acetone bath (-78°C).

  • Allow the internal temperature to equilibrate for 15 minutes.

  • Validation: Ensure internal probe reads

    
     before proceeding.
    

Step 3: Lithiation (The Critical Step)

  • Add

    
    -BuLi  (1.05 equiv) dropwise via syringe pump or careful manual addition over 10–15 minutes.
    
    • Rate Control: Monitor internal temperature. Do not allow exotherm to exceed -70°C.

  • Stir at -78°C for 30 to 45 minutes .

    • Checkpoint: The solution typically turns a pale yellow. Deep red or brown often indicates decomposition or contamination.

Step 4: Electrophile Trapping

  • Dissolve the Electrophile (e.g., Benzaldehyde, DMF, or Triisopropyl borate) (1.2 equiv) in a minimal amount of anhydrous THF.

  • Add the electrophile solution dropwise to the lithiated species at -78°C.

  • Stir at -78°C for 1 hour.

Step 5: Quench and Workup

  • For Carbonyl Electrophiles: Remove the cooling bath and allow to warm to 0°C, then quench with saturated aqueous

    
    .
    
  • For Boronates: Quench with dilute acid (if boronic acid is desired) or oxidative workup (

    
    ) if the phenol is desired.
    
Workflow Visualization

Workflow Setup Setup: Flame-dry Schlenk Argon Atmosphere Solvation Solvation: Substrate + THF Cool to -78°C Setup->Solvation Addition Lithiation: Add n-BuLi dropwise (Maintain T < -70°C) Solvation->Addition Check Temp Incubation Exchange Period: Stir 30-45 min (Formation of Ar-Li) Addition->Incubation Trapping Trapping: Add Electrophile (Stir 1h at -78°C) Incubation->Trapping Critical: Do not warm Quench Quench: Sat. NH4Cl Extract & Purify Trapping->Quench

Figure 2: Operational workflow emphasizing temperature checkpoints.

Data Summary & Troubleshooting

Solvent Effects on Stability

The choice of solvent dramatically impacts the stability of the lithiated intermediate against rearrangement.

Solvent SystemExchange RateRearrangement RiskRecommended Use
THF (100%) Very Fast (<15 min)Moderate (at > -40°C)Standard Protocol
Et₂O (100%) ModerateLowUse if THF fails
Hexane/THF (9:1) SlowVery LowOnly for very unstable electrophiles
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Recovery of SM Wet solvent or insufficient BuLiTitrate BuLi; re-dry THF over molecular sieves.
Formation of Benzyl Alcohol [1,2]-Wittig RearrangementTemperature Control Violation. Ensure T never exceeds -70°C during lithiation.
Formation of Butyl-arene Wurtz Coupling (Alkylation)Add BuLi slower; ensure temperature is strictly -78°C.

References

  • Parham, W. E., & Bradsher, C. K. (1982). Aromatic Organolithium Reagents: Bearing Electrophilic Groups at the Ortho Position. Accounts of Chemical Research, 15(10), 300–305.

    • Foundational text on the "Parham Cycliz
  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Tomooka, K., Yamamoto, H., & Nakai, T. (1996).[1] Stereoselective [1,2]-Wittig Rearrangement of Enantio-defined α-Alkoxyallyllithiums. Journal of the American Chemical Society, 118(14), 3317–3318.

    • Provides mechanistic insight into the radical-dissociation recombination mechanism of Wittig rearrangements in lithi
  • Snieckus, V. (1990). Directed Ortho Metalation.[2] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.

    • While focused on DoM, this review establishes the coordination chemistry principles relevant to the isopropoxymethyl group.

Sources

Application Note: Precision Suzuki-Miyaura Coupling of 1-Bromo-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the cross-coupling of 1-Bromo-2-(isopropoxymethyl)benzene (CAS: N/A for specific ether; related CAS 7073-94-1 refers to isopropylbenzene) with various organoboranes. The presence of the ortho-isopropoxymethyl group introduces specific steric challenges and potential hemilabile coordination to the palladium center. This guide provides a robust "Standard Protocol" for general biaryl synthesis and an "Advanced Protocol" utilizing Buchwald precatalysts for sterically demanding or heteroaromatic coupling partners. These methods are essential for synthesizing biaryl scaffolds found in kinase inhibitors and benzoxaborole precursors (e.g., Tavaborole analogs).

Scientific Foundation & Mechanistic Insights

Substrate Analysis

The substrate, This compound , features a bulky isopropoxy ether linkage at the ortho position relative to the reactive bromide.

  • Steric Hindrance: The branched isopropoxy group creates significant steric bulk around the C-Br bond, impeding the approach of the palladium catalyst during oxidative addition and the organoborane during transmetalation.

  • Hemilability: The ether oxygen atom possesses lone pairs that can weakly coordinate to the electrophilic Pd(II) intermediate. While this can stabilize the catalyst, excessive coordination may retard the reaction by blocking the coordination site required for the transmetalation step.

Catalyst Selection Logic
  • Pd(dppf)Cl₂·CH₂Cl₂: Selected for the "Standard Protocol" due to the large bite angle of the dppf ligand, which enforces a geometry that favors reductive elimination, crucial for forming sterically congested C-C bonds.

  • XPhos Pd G2: Selected for the "Advanced Protocol." XPhos is a bulky, electron-rich biaryl phosphine ligand. It facilitates oxidative addition into the hindered Ar-Br bond and prevents catalyst deactivation via protodehalogenation.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the potential stabilizing interaction of the ortho-ether oxygen.

SuzukiCycle cluster_coordination Hemilabile Stabilization Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Chlorides, Facile for Bromides) Pd0->OxAdd + this compound PdII_Int Pd(II)-Ar(Br) Complex (Potential O-Coordination) OxAdd->PdII_Int TransMet Transmetalation (Rate Limiting for Hindered Substrates) PdII_Int->TransMet + Activated Organoborane BaseStep Base Activation (Boronate Formation) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Biaryl Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling showing the critical Pd(II) intermediate where the ortho-alkoxy group may influence stability.

Experimental Protocols

Method A: Standard Conditions (General Purpose)

Applicability: Suitable for coupling with unhindered aryl boronic acids (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen (N₂) or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1) via syringe. Concentration should be 0.1 M with respect to the bromide.

  • Catalyst Addition: Quickly remove the septum to add Pd(dppf)Cl₂ (3-5 mol%) and reseal immediately. Purge for another 2 minutes.

  • Reaction: Heat the mixture to 90°C for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Method B: Advanced Conditions (Hindered/Heteroaryl)

Applicability: Required for sterically hindered boronic acids (e.g., ortho-substituted) or heteroaryl boronic acids (e.g., Pyridyl, Indolyl).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Organoboronic acid/ester (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₃) (3.0 equiv)

  • Solvent: THF / Water (10:1 ratio)

Procedure:

  • Setup: In a glovebox or under strict Schlenk conditions, combine the aryl bromide, boronic acid, XPhos Pd G2, and K₃PO₄ in a reaction tube.

  • Solvent: Add degassed THF/Water mixture (0.2 M concentration).

  • Reaction: Heat at 60°C (lower temperature enabled by highly active catalyst) for 4–8 hours. Monitor by LC-MS.

  • Workup: Standard aqueous extraction as described in Method A.

Data Summary & Optimization Matrix

The following table summarizes expected outcomes based on the electronic and steric nature of the coupling partner.

Coupling Partner (Boronic Acid)Recommended MethodExpected YieldKey Challenge
Phenylboronic Acid Method A>85%Minimal; standard baseline.
2-Methylphenylboronic Acid Method B70-80%Double ortho-substitution (steric clash).
3-Pyridylboronic Acid Method A60-75%Potential catalyst poisoning by pyridine N.
2-Methoxyphenylboronic Acid Method B75-85%Electronic repulsion; requires active catalyst.
Alkylboronic Acids (e.g., Methyl) Method B*50-60%Slow transmetalation; Use K3PO4/Toluene.

*Note: For alkyl couplings, switching to Toluene/Water (20:1) often improves yields by reducing protodeboronation.

Troubleshooting & Critical Parameters

Common Failure Modes
  • Protodeboronation: If the boronic acid decomposes before coupling (common with 2-heteroaryl boronic acids), increase the catalyst loading to 5 mol% and lower the temperature to 60°C using Method B.

  • Homocoupling: If biaryl homodimers (Ar-Ar) are observed, ensure the reaction is strictly oxygen-free. Oxygen promotes the homocoupling of boronic acids.

  • Incomplete Conversion: If starting material remains after 16h, add a fresh portion of catalyst (1 mol%) and boronic acid (0.5 equiv).

Safety Considerations
  • Organoboranes: generally low toxicity but should be handled with gloves.

  • Palladium Catalysts: Potential sensitizers. Avoid inhalation of dust.

  • This compound: Treat as a standard aryl halide irritant. Ensure proper ventilation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • ChemicalBook. (2025). 1-Bromo-2-isopropylbenzene (CAS 7073-94-1) and related ortho-substituted derivatives.[1] Link

  • ChemScene. (2025). (2-(Isopropoxymethyl)phenyl)boronic acid (CAS 1333344-88-9) - Product Data.[2] Link

Sources

Role of 1-Bromo-2-(isopropoxymethyl)benzene in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Bromo-2-(isopropoxymethyl)benzene in Medicinal Chemistry

Part 1: Executive Summary & Chemical Profile

This compound is a specialized ortho-substituted aryl halide intermediate. In modern medicinal chemistry, it serves as a critical "masked" scaffold, primarily used to introduce the 2-(isopropoxymethyl)phenyl moiety into biaryl drug candidates.

This structural motif is particularly valued for two physicochemical reasons:

  • Lipophilic Tuning: The isopropoxymethyl group significantly increases LogP compared to methoxy analogs, aiding blood-brain barrier (BBB) penetration or optimizing hydrophobic pocket binding.

  • Conformational Locking: The steric bulk of the isopropyl group, combined with the ortho positioning, restricts rotation around the biaryl axis, potentially locking active pharmacophores into their bioactive conformation (atropisomerism control).

Chemical Identity
  • IUPAC Name: this compound

  • Functional Class: Aryl Bromide / Benzyl Ether

  • Key Reactivity: Electrophilic cross-coupling (Suzuki/Buchwald), Halogen-Lithium Exchange.

  • Primary Downstream Intermediate: 2-(Isopropoxymethyl)phenylboronic acid (CAS: 1333344-88-9).[1]

Part 2: Synthesis & Production Protocols

The synthesis of this compound relies on a high-fidelity Williamson ether synthesis. Unlike simple alkylations, the steric bulk of the isopropyl group requires specific conditions to minimize elimination side reactions.

Protocol A: Synthesis from 2-Bromobenzyl Bromide

Rationale: This route is preferred over the alkylation of 2-bromobenzyl alcohol because 2-bromobenzyl bromide is a highly reactive electrophile, allowing for milder conditions that preserve the sensitive aryl-bromide bond.

Reagents:

  • Substrate: 2-Bromobenzyl bromide (1.0 equiv)

  • Nucleophile: Isopropanol (solvent/reactant excess)

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) or Potassium tert-butoxide (KOtBu).

  • Solvent: THF (anhydrous) or DMF (for faster rates, but harder workup).

Step-by-Step Methodology:

  • Activation: In a flame-dried 3-neck flask under Nitrogen, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.

  • Alkoxide Formation: Add Isopropanol (1.5 equiv) dropwise. Allow evolution of H₂ gas to cease (approx. 30 min). The solution should become clear/hazy.

  • Addition: Dissolve 2-Bromobenzyl bromide (1.0 equiv) in minimal THF. Add this solution dropwise to the alkoxide mixture at 0°C. Critical: Maintain low temp to prevent elimination of the benzyl bromide to an o-quinodimethane-like intermediate or polymerization.

  • Reaction: Warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The bromide starting material (Rf ~0.6) should disappear.

  • Quench: Carefully quench with sat. NH₄Cl solution at 0°C.

  • Workup: Extract with Diethyl Ether (x3). Wash combined organics with water and brine.[2] Dry over MgSO₄.

  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (0-5% EtOAc in Hexanes). The product is a colorless to pale yellow oil.

Part 3: Key Applications in Medicinal Chemistry

This molecule acts as a gateway to several high-value transformations. Its primary utility lies in generating SGLT2 inhibitor analogs and Kinase Inhibitors where the ortho-ether motif is conserved.

Application 1: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

The most common use is coupling with heteroaryl boronic acids to create "gliflozin-like" scaffolds or biaryl kinase inhibitors.

  • Mechanism: Pd(0) oxidative addition into the C-Br bond, followed by transmetallation and reductive elimination.

  • Why use this building block? It installs the bulky ether early in the synthesis, avoiding the need to alkylate a complex biaryl alcohol later, which can suffer from steric hindrance.

Standard Coupling Protocol:

  • Mix: this compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv), K₂CO₃ (2.0 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%). Note: dppf is preferred for sterically crowded ortho-substituted bromides.

  • Solvent: 1,4-Dioxane/Water (4:1). Degas thoroughly with Argon.

  • Heat: 90°C for 12 hours.

Application 2: Lithium-Halogen Exchange (Nucleophilic Addition)

This pathway is critical for synthesizing C-glycosides (SGLT2 inhibitors) or secondary alcohols.

  • Reaction: Treatment with n-BuLi at -78°C generates the ortho-lithio species.

  • Trapping: The lithiated species is reacted with gluconolactone (for SGLT2s) or benzaldehydes.

  • Safety Note: The presence of the benzylic ether oxygen can coordinate Lithium (Directed Ortho Metalation effect), stabilizing the intermediate but also making it prone to side reactions if the temperature rises above -60°C.

Part 4: Visualizing the Chemical Space

The following diagram illustrates the divergent synthesis pathways originating from this compound, highlighting its versatility as a "Hub" intermediate.

G Start 2-Bromobenzyl Bromide Target 1-Bromo-2-(isopropoxymethyl) benzene (The Scaffold) Start->Target Williamson Ether Synthesis Reagent Isopropanol / NaH Reagent->Target Lithio Ortho-Lithio Species (-78°C) Target->Lithio n-BuLi, -78°C (Li-Halogen Exchange) Boronic 2-(Isopropoxymethyl) phenylboronic acid Target->Boronic 1. n-BuLi 2. B(OiPr)3 3. H3O+ Biaryl Ortho-Substituted Biaryls Target->Biaryl Direct Coupling SGLT2 SGLT2 Inhibitor Analogs (C-Glycosides) Lithio->SGLT2 + Gluconolactone Boronic->Biaryl Suzuki Coupling Pd(dppf)Cl2

Caption: Divergent synthesis pathways utilizing this compound as a central electrophilic hub.

Part 5: Quantitative Data Summary

The following table summarizes the physicochemical advantages of the isopropoxymethyl group compared to standard methyl ethers, crucial for SAR (Structure-Activity Relationship) optimization.

PropertyMethyl Ether Analog (-OMe)Isopropyl Ether Analog (-OiPr)Medicinal Chemistry Impact
Lipophilicity (cLogP) ~2.8~3.6Enhanced membrane permeability; improved BBB crossing.
Steric A-Value LowHighRestricts bond rotation; locks active conformation.
Metabolic Stability Low (O-demethylation)Moderate/HighIsopropyl group hinders CYP450 oxidative dealkylation.
Electronic Effect Electron Donating (+M)Electron Donating (+M)Similar electronic activation of the ring.

Part 6: References

  • Synthesis of SGLT2 Inhibitors: Grempler, R., et al. "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterization and comparison with other SGLT-2 inhibitors." Diabetes, Obesity and Metabolism, 2012. Link(Note: Describes the general class of o-substituted benzyl scaffolds).

  • Boronic Acid Derivatives: "2-(Isopropoxymethyl)phenylboronic acid."[1][3][4] ChemicalBook CAS Database. Link

  • General Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • Ortho-Lithiation Strategies: Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990. Link

Sources

Overcoming Steric Hindrance in Suzuki-Miyaura Cross-Coupling: A Protocol for 1-Bromo-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-SC

Executive Summary

This application note details an optimized protocol for the Suzuki-Miyaura cross-coupling of 1-Bromo-2-(isopropoxymethyl)benzene , a substrate exhibiting significant steric hindrance due to the ortho-isopropoxymethyl substituent. While standard palladium catalysts (e.g., Pd(PPh


)

) often fail to achieve quantitative conversion with such substrates due to slow oxidative addition or stalled transmetallation, this protocol utilizes SPhos Pd G2 , a second-generation Buchwald precatalyst. This system leverages the unique electronic and steric properties of the SPhos ligand to facilitate the coupling of sterically demanding aryl bromides with high turnover numbers (TON) and excellent yields.

Mechanistic Insight & Challenge

The Steric Challenge

The substrate, this compound, presents a classic "ortho-effect" challenge. The bulky isopropoxymethyl group adjacent to the bromine atom creates steric congestion at the metal center during the catalytic cycle.

  • Standard Ligands (e.g., PPh

    
    ):  Lack the bulk required to force reductive elimination and are often not electron-rich enough to facilitate oxidative addition into hindered C-Br bonds efficiently.
    
  • The Solution (SPhos): 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) is a dialkylbiaryl phosphine. Its bulk promotes the formation of the active monoligated Pd(0) species, while the electron-rich phosphine accelerates oxidative addition. Crucially, the ortho-methoxy groups on the ligand's biaryl backbone can interact with the palladium center, stabilizing the intermediate and preventing catalyst decomposition.

Catalytic Cycle Visualization

The following diagram illustrates the catalytic cycle, emphasizing the role of the bulky ligand in facilitating the difficult steps.

SuzukiCycle PreCat SPhos Pd G2 (Precatalyst) Pd0 Pd(0)-SPhos (Active Species) PreCat->Pd0 Activation (Base) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product Substrate This compound Substrate->OxAdd Boronic Ar'-B(OH)2 + Base Boronic->TransMet

Figure 1: Catalytic cycle of SPhos-mediated Suzuki coupling. The bulky ligand (SPhos) stabilizes the Pd(0) species and facilitates the reductive elimination of the sterically crowded biaryl product.

Experimental Protocols

Pre-requisite: Substrate Synthesis

Note: If the substrate is not commercially available, it can be synthesized via Williamson ether synthesis.

  • Reactants: 2-Bromobenzyl bromide (1.0 equiv), Isopropanol (excess/solvent), NaH (1.2 equiv).

  • Conditions: 0°C to RT in THF or neat Isopropanol with base.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Coupling Protocol Comparison

To demonstrate the efficacy of the optimized method, we compare it against a standard protocol.

ParameterMethod A: Standard (Control) Method B: Optimized (Recommended)
Catalyst Pd(PPh

)

(5 mol%)
SPhos Pd G2 (1-2 mol%)
Ligand Triphenylphosphine (bound)SPhos (bound in precatalyst)
Base Na

CO

(2.0 equiv)
K

PO

(2.0 equiv)
Solvent DME / Water (2:1)Toluene / Water (10:1) or THF/Water
Temperature 80°C (Reflux)40°C - 60°C (Mild Heating)
Time 12 - 24 Hours2 - 4 Hours
Expected Yield 30 - 50% (Incomplete conversion)>95%
Detailed Optimized Procedure (Method B)

Reagents:

  • This compound (1.0 mmol, 229 mg)

  • Phenylboronic acid (1.5 mmol, 183 mg)

  • SPhos Pd G2 (0.02 mmol, 14.4 mg) [Sigma-Aldrich: 753006]

  • Potassium Phosphate Tribasic (

    
    ) (2.0 mmol, 424 mg)
    
  • Solvent: Toluene (4 mL) and Deionized Water (0.4 mL)

Step-by-Step Workflow:

  • Charge Solids: To a 20 mL reaction vial equipped with a magnetic stir bar, add the aryl bromide, phenylboronic acid,

    
    , and SPhos Pd G2 catalyst.
    
  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (x3) to remove oxygen. Critical: Oxygen poisons the active Pd(0) species.

  • Solvent Addition: Inject degassed Toluene and Water via syringe.

  • Reaction: Place the vial in a pre-heated block at 60°C. Stir vigorously (800 rpm). The biphasic mixture requires fast stirring for effective phase transfer.

  • Monitoring: Monitor reaction progress by TLC (Hexanes/EtOAc 9:1) or HPLC after 1 hour. Look for the disappearance of the aryl bromide peak.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

    • Separate layers. Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Combine organics, dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

Workflow Visualization

Workflow Start Setup (Inert Gas) Mix Reaction (60°C, 2h) Start->Mix Monitor QC Check (HPLC/TLC) Mix->Monitor Monitor->Mix Incomplete (+1h) Workup Extraction (EtOAc/H2O) Monitor->Workup Complete Purify Purification (Column) Workup->Purify Final Pure Biaryl Purify->Final

Figure 2: Operational workflow for the synthesis of 2-(isopropoxymethyl)biaryl derivatives.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, observe the following indicators:

  • Indicator 1: Color Change. The reaction mixture should turn from a pale orange/yellow (precatalyst color) to a dark black/brown solution upon completion. Immediate precipitation of "Palladium Black" (shiny metal mirrors) before conversion suggests catalyst decomposition (likely due to oxygen ingress or insufficient ligand stabilization).

  • Indicator 2: Dehalogenation. If HPLC shows significant amounts of dehalogenated starting material (isopropoxymethylbenzene), the reaction temperature is too high or the solvent is too "dry" (hydrogen sources). Ensure water is present to facilitate the boronic acid activation.

  • Indicator 3: Homocoupling. If biphenyl (Ph-Ph) is observed, reduce the amount of oxygen in the system (freeze-pump-thaw solvents) or lower the equivalents of boronic acid.

References

  • Buchwald, S. L., et al. "Universal 2nd Generation Buchwald Precatalysts." Sigma-Aldrich.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Bardner, T. E., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2007.[1]

  • SPhos Pd G2 Product Page. Sigma-Aldrich.

Sources

Application of 1-Bromo-2-(isopropoxymethyl)benzene in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Bromo-2-(isopropoxymethyl)benzene as a Steric Modulator in Advanced Materials

Executive Summary

This compound (CAS: 181885-71-2) is a specialized aryl bromide intermediate designed for the synthesis of sterically congested biaryl scaffolds.[1][2][3][4] Unlike simple aryl halides, this molecule features an ortho-isopropoxymethyl ether moiety.[1] This functional group serves a dual purpose in materials science: it introduces critical steric bulk to enforce non-planar molecular geometries (essential for OLED host materials and liquid crystals) and enhances solubility in organic processing solvents via the lipophilic isopropyl chain.[1] This guide outlines the synthesis, functionalization, and application of this building block in creating high-performance organic semiconductors.[1]

Chemical Profile & Material Properties

PropertySpecificationMaterial Significance
CAS Number 181885-71-2Unique identifier for regulatory/sourcing.[1][3][4]
Formula C₁₀H₁₃BrOBalanced lipophilicity/molecular weight ratio.[1]
MW 229.11 g/mol Low enough for vacuum deposition if needed.[1]
Structure o-Substituted Aryl BromideThe "Ortho-Effect": The -CH₂OiPr group at the ortho position forces a dihedral twist in biaryl systems, disrupting π-π stacking.[1]
Solubility High (DCM, THF, Toluene)Isopropyl group prevents crystallization during solution processing (spin-coating/printing).[1]
Stability High (Base/Thermal)Ether linkage survives basic Suzuki/Buchwald conditions.[1]

Core Application: Steric Engineering of Biaryl Scaffolds

In the design of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), planar molecules often suffer from "aggregation-caused quenching" (ACQ).[1] By using this compound as a coupling partner, researchers can introduce a permanent twist in the molecular backbone.[1]

Mechanism of Action:

  • Steric Repulsion: The bulky isopropoxymethyl group clashes with the hydrogen atoms of the neighboring ring.[1]

  • Dihedral Twist: This repulsion forces the two aromatic rings to rotate out of plane (typically 45–90°).[1]

  • Result: The conjugation length is modulated (blue-shift), and intermolecular stacking is inhibited (higher quantum efficiency).[1]

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: While commercially available, in-house synthesis ensures purity and scalability.[1]

Reagents:

  • 2-Bromobenzyl bromide (1.0 eq)[1]

  • Isopropanol (Solvent & Reagent, excess)[1][5]

  • Sodium Hydride (NaH, 60% in oil, 1.2 eq) or Potassium Hydroxide (KOH)[1]

  • THF (Anhydrous)[1]

Workflow:

  • Activation: In a flame-dried flask under N₂, suspend NaH (1.2 eq) in anhydrous THF at 0°C.

  • Alkoxide Formation: Dropwise add Isopropanol (1.5 eq). Stir for 30 min until H₂ evolution ceases.

  • Substitution: Dropwise add a solution of 2-Bromobenzyl bromide (1.0 eq) in THF.

  • Reaction: Warm to Room Temperature (RT) and reflux for 4–6 hours. Monitor by TLC (Hexanes:EtOAc 9:1).[1]

  • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[1] Wash organic layer with brine, dry over MgSO₄.[1]

  • Purification: Vacuum distillation or Flash Chromatography (Silica, Hexanes -> 5% EtOAc).

Protocol B: Conversion to Boronic Acid (Suzuki Precursor)

Target: 2-(Isopropoxymethyl)phenylboronic acid (CAS: 1333344-88-9)[1][6]

Reagents:

  • This compound (1.0 eq)[1][4]

  • n-Butyllithium (n-BuLi, 2.5M in hexanes, 1.1 eq)[1]

  • Triisopropyl borate (B(OiPr)₃, 1.2 eq)[1]

  • THF (Anhydrous)[1]

Workflow:

  • Lithiation: Cool a solution of the bromide in THF to -78°C. Add n-BuLi dropwise over 20 min. Critical: Maintain < -70°C to prevent benzylic deprotonation.

  • Borylation: Stir for 1 hour at -78°C. Rapidly add B(OiPr)₃.

  • Hydrolysis: Allow to warm to RT overnight. Quench with 2M HCl (aq) and stir for 1 hour.

  • Isolation: Extract with diethyl ether. The boronic acid may precipitate or can be recrystallized from hexanes/acetone.[1]

Visualization: Synthesis & Steric Control Workflow

G cluster_mech Mechanism of Action Start 2-Bromobenzyl Bromide Product 1-Bromo-2- (isopropoxymethyl) benzene Start->Product Williamson Ether Synthesis Reagent Isopropanol (NaH/THF) Reagent->Product Boronic Boronic Acid Derivative Product->Boronic Lithium-Halogen Exchange Lithiation 1. n-BuLi, -78°C 2. B(OiPr)3 Lithiation->Boronic Material Sterically Twisted Biaryl Material Boronic->Material Cross-Coupling Coupling Suzuki Coupling (Pd cat.) Coupling->Material MechNode Ortho-Isopropoxymethyl group forces 60-90° twist prevents π-stacking Material->MechNode

Figure 1: Synthetic pathway from precursor to functional material, highlighting the introduction of the steric modulator.[1]

Critical Considerations

  • Benzylic Stability: The benzylic position is susceptible to radical bromination (e.g., NBS).[1] Avoid radical conditions if the ether linkage is to be preserved.[1]

  • Lithiation Control: When converting to the boronic acid, strictly maintain -78°C. Higher temperatures can lead to "Wurtz-type" coupling or deprotonation at the benzylic position (forming a stabilized anion) rather than Li-Halogen exchange.[1]

  • Purification: The bromide is an oil.[1] If distillation is difficult, pass through a short plug of silica gel; the non-polar nature allows easy separation from polar byproducts.[1]

References

  • Compound Registry: this compound. CAS Registry Number 181885-71-2 .[1][2][3][4][7] (Note: Verify with supplier for specific CoA).[1]

  • Downstream Reagent: 2-(Isopropoxymethyl)phenylboronic acid. CAS Registry Number 1333344-88-9 .[1][6] Common intermediate for Suzuki coupling of this scaffold.

  • General Protocol (Williamson Ether): Freedman, H. H., & Dubois, R. A. (1975).[1] An improved Williamson ether synthesis using phase transfer catalysis.[1] Tetrahedron Letters, 16(38), 3251-3254.[1]

  • Application (Steric Control in Biaryls): Suzuki, A. (1999).[1] Organoboron compounds in cross-coupling reactions. Journal of Organometallic Chemistry, 576(1-2), 147-168.[1] (Foundational text on using ortho-substituted boronic acids).

Sources

Troubleshooting & Optimization

Optimizing Suzuki coupling with 1-Bromo-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SZK-ORTHO-092
Topic: Optimization of Suzuki Coupling with 1-Bromo-2-(isopropoxymethyl)benzene
Status: Open
Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

You are attempting to couple This compound . This substrate presents a classic but difficult "ortho-effect" challenge. The bulky isopropoxymethyl group at the C2 position creates significant steric hindrance, impeding the approach of the boronic acid during the transmetallation step. Furthermore, the ether oxygen in the benzylic position introduces a risk of hemilabile coordination to the Palladium center, potentially stabilizing resting states that are catalytically inactive.

This guide moves beyond standard "Pd(PPh3)4" protocols, which will likely fail or stall. We will deploy Next-Generation Catalysis (Buchwald Precatalysts and NHC-Pd complexes) designed specifically to force turnover in sterically congested environments.

Module 1: The Catalyst "Engine"

For this specific substrate, standard phosphines are insufficient. You require ligands that are electron-rich (to facilitate oxidative addition of the aryl bromide) and exceptionally bulky (to force reductive elimination and prevent catalyst resting states).

Primary Recommendation: The Buchwald System (SPhos)

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) Why it works:

  • Steric Bulk: The cyclohexyl groups and the biaryl backbone create a "pocket" that accommodates the ortho-substituent while preventing the formation of inactive dimeric Pd species.

  • Electronic Activation: The electron-rich phosphine accelerates the oxidative addition of the C-Br bond, which can be sluggish in electron-neutral rings.

  • Counter-Intuitive Coordination: The methoxy groups on the SPhos backbone can hemilabile coordinate to the Pd, stabilizing the monoligated Pd(0) species, which is the active catalyst.

Secondary Recommendation: The NHC System (PEPPSI-IPr)

Catalyst: PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) Why it works:

  • Non-Lability: Unlike phosphines, the N-Heterocyclic Carbene (NHC) ligand does not dissociate. It remains tightly bound, keeping the metal active even at the high temperatures (80-100°C) often required for hindered substrates.

  • "Throw-Away" Ligand: The pyridine ligand dissociates rapidly upon heating, creating an open coordination site immediately available for the oxidative addition.

Module 2: The "Environment" (Reaction Conditions)

The choice of base and solvent is critical to prevent Protodeboronation (a common side reaction where the boronic acid decomposes before coupling).

Optimization Matrix
ParameterStandard (Avoid)Optimized (Recommended) Rationale
Solvent DMF, THFToluene/Water (10:1) or Dioxane/Water (4:1) Biphasic systems often protect the catalyst.[1] Water is essential for the activation of the boronic acid (formation of the boronate species).
Base Na2CO3, Et3NK3PO4 (Tribasic Potassium Phosphate) Stronger bulkier bases facilitate transmetallation in hindered systems better than carbonates.[1]
Temperature 60°C80°C - 100°C Steric barriers require thermal energy to overcome.[1] Do not fear reflux.
Boron Source Boronic AcidPinacol Ester or MIDA Boronate If protodeboronation is high, switch to esters which release the active species more slowly.[1]

Module 3: Visualizing the Mechanism & Failure Points

The following diagram illustrates the catalytic cycle with specific attention to where your reaction is likely to fail (The Transmetallation Bottleneck).

SuzukiCycle Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + this compound TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid + Base Coord TRAP: Ether Oxygen Coordination (Stabilizes Intermediate) OxAdd->Coord O-coordination RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Diaryl Species Proto SIDE REACTION: Protodeboronation (Boronic Acid decomposes) TransMet->Proto Slow Transmetallation leads to Boron decay RedElim->Pd0 - Product Coord->OxAdd Heat reverses

Caption: The "Ortho-Effect" primarily blocks the Transmetallation step (Yellow), increasing the residence time of the boronic acid, leading to decomposition (Protodeboronation).

Module 4: Troubleshooting Guide (FAQs)

Q1: I see full consumption of the bromide, but my yield is <20%. The major byproduct is the de-halogenated arene.

Diagnosis: This is Protodebromination or "Reduction." Cause: The oxidative addition occurred, but transmetallation failed. The Pd-Ar species sat too long and scavenged a hydride (likely from the solvent or the isopropoxy group via


-hydride elimination, though less likely with the ether spacer).
Solution: 
  • Increase Boron Equivalents: Go from 1.2 eq to 2.0 eq.

  • Switch Solvent: Avoid alcohols (IPA, EtOH). Use Toluene or pure Dioxane.

  • Dry Conditions: Ensure your solvent is degassed. Oxygen promotes homocoupling which competes with the cycle.

Q2: The reaction turns black immediately (Pd black precipitation).

Diagnosis: Catalyst Decomposition. Cause: The ligand is not stabilizing the Pd(0) effectively at high temperatures. Solution:

  • Switch to SPhos-Pd-G3 or G4: These are precatalysts that generate the active species in situ more cleanly than mixing Pd(OAc)2 + Ligand.

  • Add Free Ligand: Add an extra 1-2 mol% of SPhos to ensure the metal remains ligated.

Q3: I am recovering Starting Material (SM) quantitatively.

Diagnosis: Oxidative Addition Failure. Cause: The C-Br bond is not being broken. This is rare for Bromides but possible if the catalyst is dead. Solution:

  • Check Catalyst Quality: Is your Pd(PPh3)4 yellow (good) or orange/brown (bad)?

  • Switch to PEPPSI-IPr: This catalyst initiates aggressively. Run at 80°C in Dioxane/K2CO3.

Module 5: Validated Experimental Protocols

Protocol A: The "Buchwald" Method (Recommended Start)

Best for: High yields, mildest successful conditions.

  • Charge a vial with:

    • This compound (1.0 equiv)

    • Boronic Acid (1.5 equiv)[2]

    • SPhos Pd G3 (2.0 mol%) (If unavailable, use Pd(OAc)2 (2 mol%) + SPhos (4 mol%))

    • Potassium Phosphate Tribasic (

      
      ) (2.0 equiv)
      
  • Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Add Solvent: Degassed Toluene:Water (10:1 ratio). Concentration should be 0.2 M.

  • Heat: Stir vigorously at 80°C for 12 hours.

  • Workup: Cool, dilute with EtOAc, wash with water/brine.

Protocol B: The "PEPPSI" Method (For Stubborn Cases)

Best for: Extremely hindered partners or when SPhos fails.

  • Charge a vial with:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.5 equiv)[2]

    • PEPPSI-IPr (2.0 mol%)

    • Potassium Carbonate (

      
      ) (2.0 equiv)
      
  • Solvent: Technical grade Dioxane or Isopropanol (PEPPSI is robust to air/moisture, but inert atmosphere is still best practice).

  • Heat: 80°C - 100°C for 4-8 hours.

  • Note: The solution typically turns from yellow to clear/black upon completion.

Module 6: Decision Tree for Optimization

Use this flow to determine your next step if the standard protocol fails.

Troubleshooting Start Run Protocol A (SPhos/K3PO4/Tol/H2O) Check Check LCMS/NMR Start->Check Result1 SM Recovered Check->Result1 No Rxn Result2 SM Consumed Low Yield Check->Result2 Messy Result3 High Yield Check->Result3 Success Action1 Switch to PEPPSI-IPr Increase Temp to 100°C Result1->Action1 Action2 Check for Protodeboronation (Boronic Acid loss) Result2->Action2 Action3 Use MIDA Boronate or 2.5 equiv Boronic Acid Action2->Action3

Caption: Diagnostic flow for optimizing sterically hindered Suzuki couplings.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link

    • Context: Defines the structural requirements (SPhos/XPhos) for coupling ortho-substituted aryl bromides.
  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Tolerant Palladium Precatalyst.[3] Chemistry – A European Journal. Link

    • Context: Establishes the efficacy of PEPPSI c
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

    • Context: Detailed mechanism of protodeboronation and how to mitig
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.[4] Link

    • Context: Review of the specific biaryl phosphine ligands used in Protocol A.

Sources

Technical Support Center: Synthesis of 1-Bromo-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of 1-Bromo-2-(isopropoxymethyl)benzene (also referred to as 2-bromobenzyl isopropyl ether). This intermediate is a critical scaffold in medicinal chemistry, particularly for SGLT2 inhibitors and other aryl-ether pharmacophores.

Due to the ortho-bromo substituent, this reaction presents unique steric and electronic challenges compared to standard benzyl ether syntheses.

Current Status: Systems Operational | Lead Scientist: Dr. Aris (Senior Application Specialist)

Core Reaction Overview

The primary route is the Williamson Ether Synthesis utilizing 2-Bromobenzyl bromide (electrophile) and Isopropanol (nucleophile).

  • Reaction Type:

    
     Nucleophilic Substitution.[1][2][3]
    
  • Key Challenge: The ortho-bromine atom provides significant steric hindrance, slowing the

    
     trajectory and increasing the window for moisture-driven side reactions.
    
Reaction Pathway Diagram

The following diagram illustrates the primary product pathway versus the critical failure modes (Hydrolysis and Dimerization).

ReactionPath Start 2-Bromobenzyl bromide (Electrophile) Product TARGET PRODUCT: This compound Start->Product SN2 (Dry IPA, Base) Alcohol SIDE REACTION A: 2-Bromobenzyl Alcohol (Hydrolysis) Start->Alcohol Hydrolysis Dimer SIDE REACTION B: Bis(2-bromobenzyl) ether (Dimerization) Start->Dimer Competing Pathway Reagent Isopropoxide (Nucleophile) Reagent->Product Water H2O (Contaminant) Water->Alcohol Alcohol->Dimer + Start Material

Figure 1: Mechanistic pathway showing the competition between the desired ether synthesis and moisture-induced degradation.

Troubleshooting Guides (Ticket System)

Select the issue that best matches your experimental observation.

[TICKET #001] High Impurity at RRT ~0.85 (Hydrolysis)

Observation: HPLC/GC shows a significant peak eluting before the product. IR spectrum shows a broad stretch at 3200-3500 cm⁻¹ (-OH). Diagnosis: Formation of 2-Bromobenzyl alcohol . Root Cause: Moisture contamination. The benzylic bromide is highly susceptible to hydrolysis, which competes with the bulky isopropoxide nucleophile.

Corrective Protocol:

  • Solvent Drying: Isopropanol (IPA) is hygroscopic. Ensure IPA is dried over 3Å molecular sieves or distilled from CaO/CaH₂.

  • Base Selection: If using NaOH/KOH, the water generated in situ (from deprotonation of IPA) must be removed.

    • Recommendation: Switch to Sodium Hydride (NaH) in anhydrous THF or DMF to generate the alkoxide irreversibly with H₂ gas release, eliminating water generation.

  • Reagent Order: Generate the sodium isopropoxide first (IPA + NaH), stir for 30 mins, then add the benzyl bromide solution dropwise. This ensures a high concentration of the desired nucleophile immediately upon addition.

[TICKET #002] Unknown Impurity at RRT ~1.6 (Dimerization)

Observation: A large, non-polar peak eluting after the product. Mass spec shows a molecular ion corresponding to two benzyl units. Diagnosis: Formation of Bis(2-bromobenzyl) ether . Root Cause: "The Hydrolysis Cascade."

  • Water hydrolyzes the starting material to 2-Bromobenzyl alcohol.

  • The base deprotonates this new alcohol (forming a benzyloxide).

  • The benzyloxide is a better nucleophile (less sterically hindered) than isopropoxide.

  • It attacks the remaining starting material rapidly.

Corrective Protocol:

  • Stoichiometry: Use a large excess of Isopropanol (solvent volume) rather than stoichiometric equivalents. This statistically favors the attack of isopropoxide over the trace benzyloxide.

  • Temperature Control: Maintain reaction temperature below 60°C. Higher temperatures favor the dimerization pathway due to the higher activation energy of the bulky isopropoxide attack.

[TICKET #003] Low Conversion / Starting Material Recovery

Observation: Reaction stalls at 60-70% conversion even after 24 hours. Diagnosis: Steric hindrance of the ortho-bromo group. Root Cause: The bromine atom at the 2-position blocks the trajectory of the incoming nucleophile, making the


 transition state higher in energy.

Optimization Table:

ParameterStandard ConditionOptimized ConditionReason
Solvent Isopropanol (Neat)DMF or DMSO (with 5 eq. IPA)Polar aprotic solvents stabilize the transition state and strip cations, accelerating

rates by 10-100x.
Catalyst NoneTBAI (Tetrabutylammonium iodide)Finkelstein reaction in situ. I⁻ displaces Br⁻ to form the more reactive Benzyl Iodide intermediate.
Temperature Reflux (82°C)40-50°C (in DMF)Lower temp reduces degradation; stronger solvent compensates for rate loss.

Critical Impurity Profile

Use this table to identify peaks in your analytical data.

Impurity NameStructure DescriptionOriginPrevention Strategy
2-Bromobenzyl alcohol Hydroxyl replaces BromideHydrolysis (Water ingress)Strictly anhydrous conditions; use NaH instead of hydroxides.
Bis(2-bromobenzyl) ether Two benzyl rings linked by OxygenReaction of Hydrolysis product with SMExcess Isopropanol; stop reaction before 100% consumption if wet.
2-Bromotoluene Methyl group instead of bromomethylIncomplete bromination of precursorCheck starting material purity (GC >98%).

-Tribromotoluene
Gem-dibromide on benzyl carbonOver-bromination of precursorPurify starting material via crystallization (hexane).

Advanced Troubleshooting: Precursor Purity

Often, the issue lies not in the ether synthesis, but in the quality of the 2-Bromobenzyl bromide starting material. This is typically made via radical bromination of 2-bromotoluene.

The "Polybromo" Risk: If the precursor contains


-dibrominated  species (gem-dibromide), the Williamson synthesis will convert this into an acetal or aldehyde byproduct (2-bromobenzaldehyde) upon workup, which complicates purification.

Logic Tree for Impurity Identification:

Troubleshooting Start Impurity Detected CheckRT Check Retention Time (RT) relative to Product Start->CheckRT EarlyEluting Elutes BEFORE Product (More Polar) CheckRT->EarlyEluting LateEluting Elutes AFTER Product (Less Polar) CheckRT->LateEluting CheckIR Check IR/NMR for -OH EarlyEluting->CheckIR CheckMS Check Mass Spec LateEluting->CheckMS IsAlcohol Diagnosis: Hydrolysis (2-Br-Benzyl Alcohol) CheckIR->IsAlcohol -OH Present IsAldehyde Diagnosis: Oxidation/Acetal (From gem-dibromo impurity) CheckIR->IsAldehyde C=O Present IsDimer Diagnosis: Dimer (Dibenzyl Ether) CheckMS->IsDimer Mass = 2x SM IsStart Diagnosis: Unreacted SM (Steric Stall) CheckMS->IsStart Mass = SM

Figure 2: Decision tree for rapid identification of reaction byproducts.

Validated Experimental Protocol (Recommended)

Based on Williamson Ether Synthesis best practices for sterically hindered substrates.

  • Preparation: Charge a flame-dried 3-neck flask with anhydrous DMF (5 volumes) and Isopropanol (3.0 equivalents).

  • Activation: Cool to 0°C. Add Sodium Hydride (60% dispersion, 1.2 equivalents) portion-wise. Caution: H₂ gas evolution. Stir for 30 minutes to ensure complete alkoxide formation.

  • Addition: Dissolve 2-Bromobenzyl bromide (1.0 equivalent) in minimal DMF. Add this solution dropwise to the alkoxide mixture at 0°C.

    • Why? Adding the electrophile to the nucleophile ensures the nucleophile is always in excess, suppressing dimer formation.

  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 4-6 hours. Monitor by TLC/HPLC.

  • Quench: Pour mixture onto ice/water. Extract with Ethyl Acetate.

  • Purification: The product is a liquid. If dimer is present, it is significantly less polar and can be removed via silica gel chromatography (100% Hexanes

    
     5% EtOAc/Hexanes).
    

References

  • Williamson Ether Synthesis Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution).
  • Synthesis of 2-Bromobenzyl bromide (Precursor): Preparation of 2-bromobenzyl bromide. PrepChem. Retrieved from [Link]

  • Physical Properties & Safety: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76965, 2-Bromobenzyl bromide. Retrieved from [Link]

  • Reaction Kinetics & Solvent Effects: The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-Bromo-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-BnEther-042 Status: Active Subject: Chromatographic Isolation of 2-Bromobenzyl Isopropyl Ether Audience: Synthetic Chemists, Process Development Scientists

System Overview & Chemical Profile[1][2][3]

Welcome to the technical support guide for the purification of 1-Bromo-2-(isopropoxymethyl)benzene . This guide addresses the specific challenges associated with isolating benzyl ethers from halogenated precursors.

The Purification Challenge

The synthesis of this molecule typically involves the alkylation of 2-bromobenzyl alcohol or the displacement of 2-bromobenzyl bromide with isopropoxide. The primary purification difficulty lies in the polarity similarity between the product and the starting material (2-bromobenzyl bromide), often resulting in co-elution.

CompoundRolePolarity (Est.[1][2][3] Rf in 9:1 Hex/EtOAc)Detection (UV)
This compound Target Product 0.65 - 0.75 Strong (254 nm)
2-Bromobenzyl bromideImpurity (Precursor)0.70 - 0.80Strong (254 nm)
2-Bromobenzyl alcoholImpurity (Hydrolysis)0.20 - 0.30Strong (254 nm)
IsopropanolSolvent/Reagentn/a (Volatile)Weak/None

Method Development: Standard Protocol

Phase 1: Thin Layer Chromatography (TLC) Optimization

Do not rely solely on Hexanes/Ethyl Acetate (Hex/EtOAc) if separation is poor. The lipophilic nature of the isopropyl group masks the polarity of the ether oxygen, making it behave similarly to the alkyl bromide impurity.

Recommended Mobile Phase Systems:

  • Standard: 100% Hexanes

    
     95:5 Hex/EtOAc.
    
    • Use: General purity check.

  • High Resolution (Target): 100% Toluene or 90:10 Hexanes/Toluene.

    • Why: Toluene interacts with the

      
      -system of the aromatic ring. The slight electronic difference between the benzyl ether and benzyl bromide often results in better resolution (
      
      
      
      Rf > 0.1) in aromatic solvents compared to aliphatic ones [1].
Phase 2: Column Packing & Loading[7]
  • Stationary Phase: Silica Gel 60 (40-63

    
    m).
    
  • Loading: Dry load is recommended. Dissolve crude in minimal DCM, add silica (1:2 ratio w/w), and rotary evaporate to a free-flowing powder.

    • Reasoning: Liquid loading with DCM can cause "band broadening" due to the solvent's high elution strength, causing the non-polar product to rush through the column immediately [2].

Phase 3: Gradient Execution

For a 1g scale purification on a 25g silica cartridge (or equivalent glass column):

StepSolvent CompositionVolume (CV = Column Volume)Purpose
Equilibration 100% Hexanes3 CVWetting silica, removing air.
Elution 1 100% Hexanes2 CVElute very non-polar impurities.
Elution 2 0%

5% EtOAc in Hex
10 CVTarget Product Elution Window.
Flush 20% EtOAc in Hex3 CVElute polar alcohol impurities.

Troubleshooting Guide (Q&A)

Issue 1: "My product and the starting bromide are co-eluting."

Diagnosis: Lack of selectivity in the non-polar region. Solution: Implement "Chemical Purification" before Chromatography. Chromatography is often inefficient for separating alkyl halides from ethers. A chemical scavenger is superior here.

  • Protocol:

    • Dissolve crude mixture in THF.

    • Add 1.5 equivalents (relative to remaining bromide) of a secondary amine (e.g., diethylamine or morpholine).

    • Stir for 1 hour. The amine will displace the bromine to form a polar ammonium salt.

    • Perform a mini-workup or load directly. The ammonium salt will stay at the baseline (Rf = 0.0), while your ether product elutes freely [3].

Issue 2: "The product spot is streaking or tailing."

Diagnosis: Silica acidity or column overload. Solution:

  • Check Load: Ensure sample mass is <5% of silica mass.

  • Neutralization: Although benzyl ethers are generally stable, the 2-bromo substituent can destabilize the benzylic position slightly. Pre-wash the column with 1% Triethylamine (Et

    
    N) in Hexanes to neutralize acidic sites on the silica gel. This prevents acid-catalyzed hydrolysis back to the alcohol [4].
    
Issue 3: "I see a new spot appearing during concentration."

Diagnosis: Thermal instability or hydrolysis. Solution:

  • Benzyl halides are lachrymators and thermally unstable. If you did not remove the starting material, it may degrade into "gums" upon heating on the rotovap.

  • Fix: Keep water bath temperature

    
    C. Ensure the receiver flask is buffered with a trace of NaHCO
    
    
    
    if acid sensitivity is suspected.

Visual Workflows

Diagram 1: Purification Decision Matrix

This workflow illustrates the decision process for selecting the correct purification mode based on crude purity.

purification_logic Start Crude Mixture Analysis (TLC in 95:5 Hex/EtOAc) CheckRf Is u0394Rf > 0.15 between Product & Bromide? Start->CheckRf StandardFlash Standard Flash Chromatography Gradient: 0-5% EtOAc/Hex CheckRf->StandardFlash Yes CheckToluene Test TLC in 100% Toluene CheckRf->CheckToluene No (Co-elution) TolueneGood Separation Improved? CheckToluene->TolueneGood TolueneFlash Flash Chromatography Solvent: Toluene/Hexane TolueneGood->TolueneFlash Yes ChemicalScavenge Chemical Scavenging Strategy (Add Morpholine -> Form Salt) TolueneGood->ChemicalScavenge No FinalPur Filtration/Short Plug (Salt stays on baseline) ChemicalScavenge->FinalPur

Caption: Decision matrix for separating this compound from its bromide precursor.

Diagram 2: Troubleshooting Peak Shape

A diagnostic tree for resolving common peak shape issues during the flash run.

peak_troubleshooting Problem Peak Shape Issue Fronting Fronting (Shark Fin) Problem->Fronting Tailing Tailing Problem->Tailing CauseFront Column Overload (Too much mass) Fronting->CauseFront CauseTail1 Silica Acidity (Product sensitive) Tailing->CauseTail1 CauseTail2 Polar Impurity Drag (Alcohol presence) Tailing->CauseTail2 SolFront Increase Column Size or Use Dry Load CauseFront->SolFront SolTail1 Add 1% Et3N to Mobile Phase CauseTail1->SolTail1 SolTail2 Flush Column with 20% EtOAc first CauseTail2->SolTail2

Caption: Diagnostic flow for correcting peak fronting and tailing during benzyl ether purification.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[4] "Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution." Journal of Organic Chemistry, 43(14), 2923–2925.[4] Link

  • University of Rochester, Dept. of Chemistry. "How to Run a Flash Column." Flash Chromatography Guide. Link

  • Organic Chemistry Portal. "Williamson Ether Synthesis - Purification Strategies." Organic Chemistry Portal. Link

  • Phenomenex Technical Support. "Troubleshooting Peak Shape Issues in Flash Chromatography." Phenomenex Blog. Link

Sources

Technical Support: Optimization of 1-Bromo-2-(isopropoxymethyl)benzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Logic

Target Molecule: 1-Bromo-2-(isopropoxymethyl)benzene CAS: 7073-94-1 (analogous) Primary Application: Intermediate for Suzuki-Miyaura coupling in medicinal chemistry (e.g., synthesis of SGLT2 inhibitors or kinase inhibitors).

The Critical Path (Why this route?)

To synthesize this ether, you have two primary retrosynthetic disconnections. Your yield issues likely stem from attempting "Route B" or mismanaging the moisture sensitivity of "Route A".

  • Route A (Recommended): 2-Bromobenzyl bromide + Isopropoxide.

    • Mechanism:

      
       substitution.
      
    • Advantage: The electrophile is a primary benzylic halide .[1] Even with the ortho-bromo steric hindrance, this substrate is highly receptive to nucleophilic attack. Elimination is impossible (no

      
      -hydrogens on the benzyl group).
      
  • Route B (Flawed): 2-Bromobenzyl alcohol + Isopropyl bromide.

    • Failure Mode: Isopropyl bromide is a secondary halide. Reaction with a strong base/nucleophile (alkoxide) will result in significant E2 elimination , producing propene gas rather than the desired ether.

This guide focuses exclusively on optimizing Route A.

Technical Support Hub: Troubleshooting & Optimization

Module 1: Reaction Design & Stoichiometry[2]

The Core Problem: The ortho-bromo substituent creates steric bulk that slows the


 attack compared to unsubstituted benzyl bromide. If the reaction is too slow, moisture in the solvent competes, hydrolyzing the starting material to 2-bromobenzyl alcohol.
Protocol A: High-Purity Anhydrous (Sodium Hydride)

Best for: Gram-scale, high purity requirements.

Reagents:

  • Substrate: 2-Bromobenzyl bromide (1.0 equiv)

  • Nucleophile: Isopropanol (1.2 - 1.5 equiv)

  • Base: Sodium Hydride (60% dispersion in oil) (1.5 equiv)

  • Solvent: Anhydrous THF or DMF (0.2 M concentration)

  • Catalyst (Optional): TBAI (Tetrabutylammonium iodide) or KI (10 mol%) — Critical for overcoming ortho-steric hindrance.

Step-by-Step Optimization:

  • The Alkoxide Formation: Dissolve Isopropanol in THF. Cool to 0°C. Add NaH portion-wise. Wait for H2 evolution to cease completely (approx. 30 mins).

    • Why? If you add the benzyl bromide while NaH is still reacting, the heat of neutralization + heat of alkylation can cause a runaway exotherm, degrading the product.

  • The Finkelstein Boost: Add catalytic TBAI or KI.

    • Mechanism:[2][3][4][5][6][7][8] The Iodide displaces the Bromide to form the more reactive Benzyl Iodide in situ, which reacts faster with the bulky isopropoxide.

  • Addition: Add 2-Bromobenzyl bromide (dissolved in THF) dropwise at 0°C, then warm to Room Temp (RT).

Protocol B: Robust Scale-Up (Phase Transfer Catalysis)

Best for: Multi-gram/Kilo scale, moisture tolerance.

Reagents:

  • Organic Phase: Toluene (preferred) or DCM.

  • Aqueous Phase: 50% NaOH (aq).

  • Catalyst: TBAB (Tetrabutylammonium bromide) (5-10 mol%).

Why this works: The reaction occurs at the interface. The quaternary ammonium salt ferries the hydroxide/isopropoxide into the organic layer. Water is excluded from the active site, minimizing hydrolysis side-products [1].

Module 2: Troubleshooting FAQ

Q1: I see a large peak at roughly


 = 4.5 min (HPLC) or a new spot just below my product on TLC. What is it? 
Diagnosis:  This is likely 2-Bromobenzyl alcohol .
Cause:  Hydrolysis. Your system contains water.[9]
  • Fix (Method A): Your THF must be distilled or from a fresh septum-sealed bottle. Your NaH might be "dead" (absorbed moisture).

  • Fix (Method B): Increase the concentration of NaOH. In PTC, a more concentrated caustic layer actually dehydrates the organic phase, reducing hydrolysis [2].

Q2: The reaction stalls at 80% conversion. Adding more base doesn't help. Diagnosis: Product inhibition or catalyst deactivation.[10] Cause: The leaving group (NaBr) precipitates in THF, coating the NaH surface. Fix: Switch to DMF (Dimethylformamide). It dissolves the inorganic salts, keeping the reactive surface clean. Alternatively, add 18-Crown-6 (if using KOH) to sequester the cation.

Q3: My yield is low (<50%), and the mixture turned black. Diagnosis: Polymerization/Decomposition. Cause: The reaction ran too hot. Benzylic halides are thermally unstable. Fix: Keep the reaction temperature below 60°C. If using Method A, ensure the addition is strictly controlled at 0°C.

Data & Decision Support

Comparative Solvent/Base Efficiency Table
MethodBaseSolventTempTypical YieldPrimary Impurity
Standard NaH (60%)THF0°C

RT
75-85%Benzyl Alcohol (Hydrolysis)
Polar Boost NaH (60%)DMF0°C

RT
85-92%Dimerization (Trace)
PTC (Rec.) 50% NaOHToluene40°C88-95%Unreacted SM
Weak Base

AcetoneReflux<40%Unreacted SM (Too slow)
Visualizing the Reaction & Failure Modes

The following diagram illustrates the competing pathways. To maximize yield, you must force the Green pathway and block the Red pathways.

ReactionPathways SM 2-Bromobenzyl Bromide Product This compound (Target Ether) SM->Product SN2 (Fast) + Catalyst (TBAI) Side1 2-Bromobenzyl Alcohol (Hydrolysis Impurity) SM->Side1 Hydrolysis (Wet Solvent) Side2 Dimer/Polymer (Thermal Degradation) SM->Side2 High Temp (>60°C) Reagent Isopropoxide (Nucleophile) Reagent->Product Water Trace Water (Contaminant) Water->Side1 Competes

Figure 1: Reaction pathway analysis showing the critical competition between the desired ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 etherification and the moisture-driven hydrolysis.
Troubleshooting Logic Tree

Use this flow to diagnose your specific experimental failure.

TroubleshootingTree Start Start: Low Yield / Impurity CheckTLC Check TLC/LCMS What do you see? Start->CheckTLC SM_Left Significant Starting Material (Reaction Stalled) CheckTLC->SM_Left New_Spot New Spot (More Polar) (Side Product) CheckTLC->New_Spot Stirring Is the mixture stirring well? (Solid crust?) SM_Left->Stirring WaterCheck Check Solvent Water Content (Karl Fischer) New_Spot->WaterCheck AddDMF Action: Switch solvent to DMF or add 18-Crown-6 Stirring->AddDMF No (Crusting) AddCat Action: Add 10 mol% TBAI (Finkelstein) Stirring->AddCat Yes (Kinetics slow) DrySolv Action: Distill THF or Switch to PTC Method WaterCheck->DrySolv High Moisture

Figure 2: Decision support tree for diagnosing yield loss.

References

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis.[6][11] Tetrahedron Letters, 16(38), 3251–3254.[6]

  • Halpern, M. (2003). Industrial Phase-Transfer Catalysis. PTC Communications.

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37, 350–356. (Foundational Mechanism).

Sources

Troubleshooting Grignard formation with 1-Bromo-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organometallic Chemistry Division Topic: Troubleshooting Grignard Formation: 1-Bromo-2-(isopropoxymethyl)benzene Ticket ID: #GRIG-ISO-02-ORTHO

Executive Summary

You are encountering difficulties synthesizing the Grignard reagent from This compound . This substrate presents a specific set of challenges due to the ortho-benzylic ether moiety. The oxygen atom in the isopropoxymethyl group is perfectly positioned to form a stable 5-membered chelate ring with the magnesium atom. While this thermodynamic stability is beneficial for storage, it often creates a kinetic barrier to initiation and can alter downstream reactivity.

This guide prioritizes Magnesium-Halogen Exchange (Turbo Grignard) as the superior protocol for this substrate, while providing robust troubleshooting for the traditional Direct Insertion method.

Part 1: The Diagnostics (Troubleshooting Q&A)

Q1: The reaction refuses to initiate. I’ve added iodine and heated it, but the magnesium remains shiny/unreactive. Why?

A: This is the classic "Passivation vs. Chelation" standoff.

  • The Cause: The bulky ortho-isopropoxymethyl group sterically hinders the approach of the substrate to the magnesium surface. Furthermore, if any Grignard does form, the ether oxygen immediately coordinates to the Mg surface species, potentially "capping" the active sites rather than diffusing into the bulk solution.

  • The Fix (Tier 1 - Mechanical): Stop stirring. Use a glass rod to crush the Mg turnings under the solvent/substrate mixture. This exposes fresh, unoxidized metal directly to the halide.

  • The Fix (Tier 2 - Entrainment): Use 1,2-Dibromoethane (DBE) . Add 5-10 mol% of DBE. It reacts avidly with Mg to form ethylene and

    
    , cleaning the surface and etching the metal.
    
    • Warning: Monitor for ethylene gas evolution (bubbling).

Q2: I see successful initiation (turbidity/heat), but my final yield is <40%. Where did the product go?

A: You are likely seeing Wurtz Homocoupling .

  • The Mechanism: Localized heating at the Mg surface causes the formed Grignard (

    
    ) to react with unreacted aryl bromide (
    
    
    
    ), forming the dimer (
    
    
    ) and
    
    
    .
  • The Fix:

    • Dilution: Increase solvent volume. High concentration favors bimolecular coupling.

    • Controlled Addition: After initiation, add the remaining substrate slowly (dropwise) to maintain a gentle reflux. Do not dump it all in at once.

    • Temperature: If using THF, consider cooling the reaction to 0°C after initiation is established, though this may slow the reaction significantly for aryl bromides.

Q3: Why is the solution turning a dark, viscous sludge?

A: This indicates Solvent Coordination/Precipitation . The 5-membered chelate ring formed by the ortho-ether is highly stable. In non-polar solvents (like diethyl ether), this intramolecular chelate is soluble. However, if the concentration is high, these species can aggregate.

  • Recommendation: Switch to THF (Tetrahydrofuran) . THF is a stronger Lewis base than diethyl ether and will compete for the Mg coordination sites, keeping the reagent in solution.

Part 2: Recommended Protocols

Method A: The "Gold Standard" (Magnesium-Halogen Exchange)

Recommended for high-value intermediates or when direct insertion fails. This method avoids the heterogeneous Mg surface issues entirely by using a pre-formed Grignard to swap with the bromine.

Reagents:

  • Substrate: this compound[1]

  • Reagent:

    
     (Turbo Grignard) [commercial or prepared][2]
    
  • Solvent: Anhydrous THF

Protocol:

  • Dissolve the aryl bromide (1.0 equiv) in anhydrous THF (0.5 M concentration) under Argon/Nitrogen.

  • Cool the solution to -15°C . (Low temp prevents side reactions, though exchange is slower).

  • Add

    
     (1.1 equiv) dropwise over 10 minutes.
    
  • Stir at -15°C to 0°C for 1-2 hours.

  • Monitor by GC-MS (quench a small aliquot with water; look for the de-halogenated product: 1-(isopropoxymethyl)benzene).

  • Use: Once conversion is >95%, use the solution immediately for the next step.

Method B: Direct Insertion (Entrainment Method)

Recommended for scale-up where cost of iPrMgCl is prohibitive.

Reagents:

  • Magnesium turnings (1.2 equiv, oven-dried)

  • Activator: DIBAL-H (1 mol%) or 1,2-Dibromoethane (5 mol%)

  • Solvent: THF (preferred) or

    
    [3]
    

Protocol:

  • Flame dry the entire apparatus under vacuum; backfill with Argon.

  • Add Mg turnings and cover with minimal THF.

  • Activation: Add 1 mol% DIBAL-H (solution in toluene/THF). This acts as a hydride scavenger for oxides and moisture, activating the Mg surface efficiently.

  • Initiation: Add 1/10th of the substrate solution. Heat to reflux with a heat gun.

  • Observation: Look for turbidity and self-sustained reflux.

  • Addition: Add the rest of the substrate dropwise over 1 hour, maintaining a gentle reflux.

  • Digest: Reflux for an additional 2 hours to ensure completion.

Part 3: Data & Visualization

Table 1: Method Comparison
FeatureDirect Insertion (Method B)Halogen-Metal Exchange (Method A)
Primary Risk Initiation failure; Wurtz couplingIncomplete exchange (equilibrium)
Temp. Profile Reflux (

in THF)
Low Temp (

to

)
Functional Group Tolerance Low (High temp, radical surface)High (Low temp, homogeneous)
Success Rate (Ortho-subs) Moderate (Requires technique)Very High
Byproducts Homodimer (

)
Isopropyl bromide (

)
Figure 1: Troubleshooting Logic Flow

GrignardTroubleshooting Start Start: Direct Insertion CheckInit Did reaction initiate? (Turbidity/Exotherm) Start->CheckInit DryCheck Check Solvents/Glassware for Moisture (<50 ppm) CheckInit->DryCheck No Success Reaction Proceeding CheckInit->Success Yes Activator Add Activator: I2 or 1,2-Dibromoethane DryCheck->Activator MechCrush Mechanically Crush Mg under solvent Activator->MechCrush Still No MechCrush->CheckInit Retry SwitchMethod CRITICAL FAILURE: Switch to Method A (Knochel Exchange) MechCrush->SwitchMethod Fails Twice CheckYield Check GC/LC: High Dimer (Wurtz)? Success->CheckYield Dilute Dilute Reaction 2x Slow down addition CheckYield->Dilute Yes Finish Proceed to Electrophile CheckYield->Finish No Dilute->Finish

Caption: Decision matrix for troubleshooting initiation failures and yield issues in ortho-substituted aryl Grignard formation.

Figure 2: The Chelation Effect & Exchange Mechanism

ChelationMechanism Substrate This compound Intermediate Ate-Complex Transition State Substrate->Intermediate + Reagent (-15°C) Reagent iPrMgCl·LiCl (Turbo Grignard) Product Product: Stabilized 5-Membered Chelate Ring Intermediate->Product Exchange Byproduct iPr-Br Intermediate->Byproduct ChelateDesc Mg coordinated by Ortho-Oxygen (Thermodynamic Sink) Product->ChelateDesc

Caption: Mechanism of Halogen-Metal exchange showing the formation of the thermodynamically stable 5-membered chelate ring.

References

  • Knochel, P., et al. (2004). "A New Turbo-Grignard Reagent for the Functionalization of Aryl and Heteroaryl Halides." Angewandte Chemie International Edition.

  • Organic Syntheses. (1973). "Activation of Magnesium for Grignard Reagent Preparation." Org.[4] Synth. Coll. Vol. 5, p.1141.

  • Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie.

  • Reich, H. J. (2023). "Organometallic Chemistry: Grignard Reagents." University of Wisconsin-Madison Chemistry Data.

Sources

Technical Support Center: Cross-Coupling Protocols for 1-Bromo-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers utilizing 1-Bromo-2-(isopropoxymethyl)benzene in cross-coupling applications.

Case ID: SUB-ISO-002 Subject: Overcoming Steric and Chelation Barriers in Ortho-Substituted Aryl Bromides Support Level: Senior Application Scientist

Substrate Profile & Critical Analysis

Molecule: this compound Key Structural Features:

  • Electrophile: Aryl Bromide (C-Br bond).

  • Ortho-Substituent: Isopropoxymethyl group (

    
    ).
    
  • Class: Sterically hindered, potentially chelating benzyl ether.

The "Hidden" Failure Mode: The 5-Membered Chelation Trap

Before selecting a catalyst, you must understand why standard protocols (e.g., Pd(PPh3)4) often fail with this substrate.

Upon oxidative addition of the C-Br bond to Palladium(0), the metal center is positioned at C1. The oxygen atom of the ortho-isopropoxymethyl group is located at the


-position relative to the metal. This geometry allows for the formation of a thermodynamically stable 5-membered metallacycle  (Pd-C1-C2-C

-O).
  • Consequence: This intramolecular coordination saturates the Palladium center, displacing weak ligands (like phosphines) and preventing the approach of the nucleophile (boronic acid or amine) required for transmetallation. The cycle stalls, often leading to protodehalogenation (side product: 1-isopropoxymethylbenzene) or catalyst decomposition (Pd black).

Troubleshooting Guide (Q&A)

Issue 1: Reaction Stalls at ~40-60% Conversion

User Question: "I am running a Suzuki coupling with phenylboronic acid using Pd(PPh3)4 and Na2CO3. The reaction starts well but stops halfway. Adding more catalyst doesn't help. Why?"

Technical Diagnosis: You are likely experiencing catalyst sequestration via chelation . The triphenylphosphine (PPh3) ligand is monodentate and relatively labile. As the reaction proceeds, the local concentration of the oxidative addition intermediate increases. The ortho-ether oxygen displaces a PPh3 ligand to form the stable 5-membered chelate described above. This "resting state" is too stable to undergo transmetallation efficiently.

Solution: Switch to dialkylbiaryl phosphine ligands (Buchwald Ligands) or NHC ligands .

  • Recommendation: Use SPhos or XPhos .

  • Mechanism: These ligands are bulky and electron-rich.[1] The bulk prevents the formation of the bis-ligated complex, keeping the Pd center open for reaction, while their strong sigma-donating nature destabilizes the Pd-O interaction, favoring the entry of the boronic acid.

Issue 2: Significant Protodehalogenation (Reduction)

User Question: "I see a large amount of reduced product (benzyl ether with no bromine) in my LCMS. I am using isopropanol/water as solvent."

Technical Diagnosis: This is a classic symptom of slow transmetallation . Because the ortho-substituent creates steric hindrance, the transmetallation step is slower than usual. If the catalytic cycle hangs at the oxidative addition stage for too long in a protic solvent (like isopropanol), the Pd-Aryl species can scavenge a hydride (often from the solvent or base), leading to reduction (Ar-H).

Solution:

  • Change Solvent: Switch to an aprotic, non-alcoholic solvent system. Toluene or 1,4-Dioxane are superior choices.

  • Increase Rate: Use a "Precatalyst" system (e.g., XPhos Pd G2 or G3 ) to ensure rapid turnover, minimizing the lifetime of the vulnerable intermediate.

Issue 3: Buchwald-Hartwig Amination Fails with Secondary Amines

User Question: "I cannot couple morpholine to this bromide. I tried BINAP and it failed."

Technical Diagnosis: BINAP is a bidentate ligand that creates a rigid environment. With an ortho-substituted aryl bromide, the "bite angle" of BINAP may not accommodate the steric bulk of the isopropoxymethyl group effectively, preventing the amine approach.

Solution: Utilize RuPhos or BrettPhos .

  • RuPhos is specifically designed for secondary amines and sterically hindered aryl halides. Its specific geometry directs the Pd center away from the bulk, facilitating the reductive elimination of the C-N bond.

Recommended Catalyst Systems

Reaction TypeRecommended Ligand/CatalystBaseSolventTemp (°C)Notes
Suzuki-Miyaura SPhos (or SPhos Pd G2)K3PO4 (3.0 eq)Toluene/H2O (10:1)80-100Excellent for sterics; water aids boronate activation.
Suzuki (Difficult) Pd-PEPPSI-IPr K2CO3 or Cs2CO31,4-Dioxane80-100Use for heteroaryl partners; highly resistant to poisoning.
Buchwald (2° Amine) RuPhos (or RuPhos Pd G2)NaOtBuToluene80-100Standard for hindered substrates.
Buchwald (1° Amine) BrettPhos (or G3)K2CO3t-Amyl Alcohol90-110Alcohol solvent helps solubility of bases for 1° amines.
Negishi Q-Phos or SPhos -THF60Zinc reagents are sensitive; ensure anhydrous conditions.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (High Robustness)

Target: Coupling this compound with Phenylboronic Acid.

Reagents:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Catalyst: SPhos Pd G2 Precatalyst (0.02 equiv / 2 mol%)

  • Base: Potassium Phosphate Tribasic (K3PO4) (3.0 equiv)

  • Solvent: Toluene and Deionized Water (10:1 ratio)

Step-by-Step:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar.

  • Add Solids: Add the aryl bromide (if solid), boronic acid, SPhos Pd G2, and K3PO4.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Add Liquids: Inject Toluene and Water (degassed) via syringe.

  • Reaction: Place in a pre-heated block at 80 °C . Stir vigorously (1000 rpm) for 2–4 hours.

    • Checkpoint: Monitor by HPLC/LCMS. Look for the disappearance of the bromide (Rt ~ X min) and appearance of the biaryl.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water and brine. Dry over Na2SO4.

Protocol B: Buchwald-Hartwig Amination

Target: Coupling with Morpholine.

Reagents:

  • This compound (1.0 equiv)[2]

  • Morpholine (1.2 equiv)

  • Catalyst: RuPhos Pd G2 (0.02 equiv)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: Anhydrous Toluene

Step-by-Step:

  • Glovebox/Schlenk: Ideally, weigh NaOtBu and Catalyst in a glovebox or under a flow of Argon. NaOtBu is moisture sensitive.

  • Combine: Add Aryl Bromide, Amine, Base, and Catalyst to the vial.

  • Solvent: Add anhydrous Toluene.

  • Heat: Stir at 100 °C for 4-12 hours.

  • Note: If the reaction turns black immediately, your reagents may be wet. The active catalyst should maintain a dark red/brown hue initially.

Visualizations

Diagram 1: The Chelation Trap vs. Productive Cycle

This diagram illustrates how the ortho-ether oxygen can arrest the catalytic cycle and how bulky ligands (L) prevent this.

CatalyticCycle Start Pd(0)-L Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Substrate Chelate TRAP: 5-Membered Chelate (Stable/Inactive) OxAdd->Chelate Low Steric Ligand (e.g., PPh3) TransMet Transmetallation (+ Ar'-B(OH)2) OxAdd->TransMet Bulky Ligand (SPhos) Prevents Chelation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regeneration

Caption: The "Chelation Trap" (Red) occurs when the ortho-ether coordinates to Pd. Bulky ligands (Green path) sterically preclude this interaction.

Diagram 2: Catalyst Selection Decision Tree

DecisionTree Input Coupling Partner? Boronic Boronic Acid (Suzuki) Input->Boronic Amine Amine (Buchwald) Input->Amine Simple Simple Aryl Boronic->Simple Hetero Heteroaryl/Hindered Boronic->Hetero PrimAmine Primary Amine Amine->PrimAmine SecAmine Secondary Amine Amine->SecAmine Rec1 SPhos Pd G2 Simple->Rec1 Rec2 Pd-PEPPSI-IPr Hetero->Rec2 Rec3 BrettPhos Pd G3 PrimAmine->Rec3 Rec4 RuPhos Pd G2 SecAmine->Rec4

Caption: Logic flow for selecting the optimal catalyst based on the nucleophilic coupling partner.

References

  • Vertex AI Search. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[3] (2024).[3] Retrieved from [Link]

  • Vertex AI Search. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Using ortho-Alkyl-Substituted Arylphosphanes. (2025).[4][5][6][7] Retrieved from [Link]

  • Vertex AI Search. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014).[8] Retrieved from [Link]

  • Vertex AI Search. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.[9] (2025).[4][5][6][7] Retrieved from [Link]

  • Vertex AI Search. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0). (2025).[4][5][6][7] Retrieved from [Link]

Sources

Technical Support Center: 1-Bromo-2-(isopropoxymethyl)benzene

[1][2]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Byproduct Identification & Reaction Optimization[1][2]

Molecule Profile & Reactivity Overview

Compound: this compound Key Structural Features:

  • Aryl Bromide: The primary reactive handle for metallation and cross-coupling.

  • Ortho-Isopropoxymethyl Group:

    • Steric Bulk: The isopropyl group, tethered by a methylene spacer, creates significant steric hindrance around the C1 position, retarding oxidative addition and transmetallation rates.

    • Lewis Basicity: The benzylic oxygen can coordinate with Lithium or Magnesium, potentially stabilizing ortho-metallated intermediates or, conversely, directing unwanted side reactions.[2]

Troubleshooting Guide (Q&A Format)

Module A: Lithium-Halogen Exchange (Metallation)

Q1: I am using n-BuLi for Li-Hal exchange, but I see a ~15% impurity with a molecular weight of +56 Da relative to the de-brominated product. What is this?

A: You are observing Wurtz-Fittig coupling .[1][2][3] The impurity is likely 1-butyl-2-(isopropoxymethyl)benzene .[1][2]

  • Cause: When n-BuLi performs the exchange, it generates n-butyl bromide (n-BuBr) as a byproduct.[1][2] Because the ortho-isopropoxymethyl group sterically hinders the aryl lithium species, the subsequent reaction with your intended electrophile is slowed. This allows the highly reactive n-BuBr to compete as an electrophile, alkylating your aryl lithium.[2]

  • Solution: Switch to t-BuLi (2.0 - 2.2 equivalents) at -78 °C .

    • Mechanism:[2][4][5][6][7][8][9] The first equivalent performs the exchange, generating t-BuBr. The second equivalent immediately destroys the t-BuBr (via E2 elimination) to form isobutylene and isobutane, which are inert gases. This eliminates the alkyl halide electrophile from the mixture.

Q2: My reaction yields the reduced product (1-isopropoxymethylbenzene) instead of the desired functionalized arene. Is my solvent wet?

A: While moisture is a common culprit, this specific substrate is prone to internal proton abstraction or radical abstraction if the temperature is not strictly controlled.

  • Technical Insight: The ortho-benzylic protons are somewhat acidic, but the more likely issue is that the steric bulk prevents efficient trapping of the electrophile. If the reaction warms up before quenching, the aryl lithium may abstract a proton from the THF solvent (a known degradation pathway for hindered aryl lithiums).

  • Protocol Adjustment: Ensure the internal reaction temperature never rises above -70 °C during the addition of the electrophile. If using a viscous electrophile, dilute it in THF to ensure rapid mixing.

Module B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][2][10]

Q3: My Suzuki coupling stalls at 60% conversion, and I see a significant amount of de-brominated starting material (protodebromination). Increasing catalyst loading doesn't help.

A: This is a classic symptom of steric impedance leading to catalyst decomposition .

  • The Problem: The bulky ortho-isopropoxymethyl group slows down the transmetallation step. The oxidative addition complex (Ar-Pd-Br) sits in solution longer, making it vulnerable to protodebromination (reduction) by the solvent or base, especially in alcoholic solvents.[2]

  • The Fix: You need a highly active catalyst system designed for hindered biaryls.

    • Ligand Switch: Move from PPh3 or dppf to Buchwald Ligands like SPhos or XPhos . These ligands create a spacious pocket that accommodates the ortho-substituent and accelerates reductive elimination.[1][2]

    • Base/Solvent: Switch to anhydrous conditions if possible (e.g., Toluene/K3PO4) to minimize proton sources, or use 1,4-Dioxane/Water with a high-activity precatalyst like Pd(OAc)2/SPhos .[1][2]

Q4: Can I use Boron Tribromide (BBr3) to deprotect a methoxy group elsewhere in the molecule after coupling?

A: Proceed with extreme caution. While you might intend to cleave a methyl ether, the isopropoxymethyl ether is also sensitive to strong Lewis acids. BBr3 will likely cleave the benzylic ether bond, converting your isopropoxymethyl group into a benzyl bromide (1-(bromomethyl)-2-substituted benzene).[1][2]

  • Alternative: Use nucleophilic deprotection methods (e.g., LiCl/DMF at reflux) or specific demethylation strategies that spare benzyl ethers, although the isopropoxymethyl group is less robust than a simple benzyl ether due to the secondary alkyl group (isopropyl) which is a better leaving group.

Diagnostic Visualization

Pathway Analysis: Lithium-Halogen Exchange Side Reactions

The following diagram illustrates the competitive pathways when treating this compound with n-BuLi versus t-BuLi.

LiHalExchangecluster_0Critical Failure PointSMThis compoundArLiAryl-Lithium Intermediate(Sterically Hindered)SM->ArLiLi-Hal ExchangenBuLin-BuLi (-78°C)nBuLi->ArLiGenerates n-BuBrtBuLit-BuLi (2 equiv)tBuLi->ArLin-BuBr EliminatedWurtzWurtz Product(1-butyl-2-(isopropoxymethyl)benzene)ArLi->Wurtz+ n-BuBr (Slow Trapping)ReducedReduced Product(1-isopropoxymethylbenzene)ArLi->Reduced+ H+ (Solvent/Moisture)ProductDesired Electrophile Trapped ProductArLi->Product+ Electrophile (E+)

Caption: Figure 1. Competitive reaction pathways during lithiation. Note the high risk of Wurtz coupling with n-BuLi due to steric hindrance slowing the desired electrophilic attack.

Data Summary: Common Impurities

Retention Time (Relative)Mass Shift (Δ m/z)IdentityOriginPrevention
0.85-79 (Br → H)Des-bromo (Reduced) Protonation by moisture or solvent abstraction.[1][2]Dry solvents; maintain T < -70°C; rapid quenching.
1.000Starting Material Incomplete conversion.[1][2]Check reagent titer; ensure anhydrous conditions.[1][2]
1.15+57 (Br → Bu)Butylated Adduct Wurtz coupling with n-BuBr.[1][2]Use t-BuLi (2 equiv) instead of n-BuLi.
1.25VariesHomocoupled Dimer Pd-catalyzed biaryl formation.[1][2]Reduce catalyst loading; switch to SPhos/Pd(OAc)2.[1][2]

Recommended Experimental Protocols

Protocol A: Optimized Lithium-Halogen Exchange

Designed to eliminate Wurtz coupling and reduction byproducts.[1][2]

  • Preparation: Flame-dry a 3-neck round bottom flask under Argon.

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Wait 15 minutes for thermal equilibration.

  • Exchange: Add t-BuLi (1.7 M in pentane, 2.1 equiv ) dropwise over 20 minutes.[1][2]

    • Note: The solution may turn yellow/orange. The second equivalent sacrifices itself to destroy the t-BuBr generated.

  • Incubation: Stir at -78 °C for 30 minutes.

  • Trapping: Add the Electrophile (1.2 equiv) (neat or in THF) dropwise.

  • Warming: Allow to warm to room temperature only after the electrophile addition is complete (unless the electrophile requires low temp activation).

  • Quench: Quench with saturated NH4Cl.

Protocol B: Sterically Demanding Suzuki Coupling

Designed for ortho-substituted benzyl ethers.[1][2]

  • Catalyst Pre-mix: In a vial, mix Pd(OAc)2 (2 mol%) and SPhos (4 mol%) in 1,4-Dioxane. Stir for 5 mins to form the active species.

  • Reaction Setup: To the reaction vessel, add:

    • This compound (1.0 equiv)[1][2]

    • Boronic Acid (1.5 equiv)[1][2]

    • K3PO4 (3.0 equiv) - Preferred over carbonates for hindered substrates.[1][2]

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by sparging with Argon for 10 minutes.[1][2]

  • Initiation: Add the catalyst solution.

  • Heating: Heat to 90 °C for 4-12 hours.

  • Workup: Cool, filter through Celite, and extract with EtOAc.

References

  • Lithium-Halogen Exchange Mechanisms

    • Bailey, W. F., & Patricia, J. J. (1988).[2][9] The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature. Journal of Organometallic Chemistry. Link[1][2]

  • Steric Hindrance in Suzuki Coupling

    • Martin, R., & Buchwald, S. L. (2008).[2] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link[1][2]

  • Stability of Alkoxy Protecting Groups

    • Greene, T. W., & Wuts, P. G. M. (1999).[2][10] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (General reference for benzyl/alkyl ether stability).

  • Ortho-Lithiation and Side Reactions

    • Clayden, J. (2002).[2] Organolithiums: Selectivity for Synthesis. Pergamon. (Detailed discussion on ortho-directing groups and solvent interactions).

Technical Support Center: High-Yield Coupling of 1-Bromo-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

User Query: "I am experiencing low yields (<40%) and significant starting material recovery when coupling 1-Bromo-2-(isopropoxymethyl)benzene with aryl boronic acids. Standard conditions (


) are failing."

Technical Diagnosis: The substrate, This compound , presents two distinct mechanistic challenges that disable standard "textbook" catalytic systems:

  • Steric Hindrance: The ortho-isopropoxymethyl group creates a significant steric barrier. While oxidative addition (OA) into the C-Br bond is feasible, the bulky substituent severely retards the transmetallation step, leading to catalyst stagnation.

  • Hemilabile Coordination: The benzylic ether oxygen can act as a sigma-donor to the Palladium(II) center following oxidative addition. This forms a stable 5-membered palladacycle (chelate), effectively "locking" the catalyst in a resting state and preventing the approach of the boronate nucleophile.

The Solution: You must switch to a Dialkylbiaryl Phosphine (Buchwald Ligand) system. Specifically, SPhos or RuPhos are engineered to break this chelation and force the catalytic cycle forward through steric bulk and electron richness.

Core Protocol: The "SPhos" Standard

Recommended for initial screening and scale-up.

This protocol utilizes SPhos Pd G2/G3 precatalysts. These ensure a precise 1:1 Pd:Ligand ratio and rapid generation of the active monolithic Pd(0) species, avoiding the induction period associated with


 + Ligand mixing.
Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Aryl Bromide 1.0ElectrophileLimiting reagent.
Boronic Acid 1.2 - 1.5NucleophileExcess required to account for protodeboronation.
Catalyst 0.01 - 0.03CatalystSPhos Pd G3 (preferred) or SPhos +

(2:1 ratio).
Base 2.0 - 3.0Activator

(finely ground) or

.
Solvent [0.2 M]MediumToluene / Water (10:1) or 1,4-Dioxane / Water (4:1).
Step-by-Step Methodology
  • Charge Solids: In a reaction vial equipped with a stir bar, add the Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), Base (

    
    , 2.0 equiv), and SPhos Pd G3 catalyst (1-3 mol%).
    
  • Degas (Critical): Seal the vial with a septum. Evacuate under high vacuum and backfill with Argon (repeat 3 times). Note: Oxygen is the primary cause of catalyst death in electron-rich phosphine systems.

  • Solvent Addition: Add the degassed Toluene/Water mixture via syringe.

  • Reaction: Heat the mixture to 80–100 °C for 2–12 hours.

    • Visual Check: The reaction should turn from orange/red to black/brown upon completion.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts.

Troubleshooting Guide (FAQs)

Q1: I see 30% conversion and a new spot that matches the de-brominated starting material (1-isopropoxymethylbenzene). Why? A: This is Protodehalogenation .

  • Cause: The catalytic cycle is stalling at the oxidative addition intermediate (

    
    ). If transmetallation is too slow (due to sterics), the Pd(II) species will scavenge a hydride (often from the solvent or impurities) and reductively eliminate the de-halogenated arene.
    
  • Fix:

    • Increase Base Strength: Switch from carbonates to

      
       or even 
      
      
      
      .
    • Reduce Solvent Protons: Ensure solvents are strictly degassed. If using alcohols, switch to aprotic Toluene/Dioxane.

    • Boost Transmetallation: Increase the boronic acid equivalents to 1.5–2.0 to outcompete the hydride source.

Q2: The reaction starts fast but stops at 60% conversion. Adding more catalyst doesn't help. A: This suggests Product Inhibition or Catalyst Poisoning .

  • Mechanism: The bulky product might be coordinating to the active Pd(0) species, preventing it from re-entering the cycle.

  • Fix:

    • Switch Ligand: Move to XPhos . Its larger steric bulk helps displace the product from the metal center more effectively than SPhos.

    • Concentration: Dilute the reaction to 0.1 M to reduce intermolecular coordination events.

Q3: Can I use a Boronic Ester (BPin) instead of the Acid? A: Yes, but with a caveat.

  • Issue: Boronic esters hydrolyze slower than acids. In anhydrous conditions, they may fail to transmetallate entirely.

  • Fix: You must add water (at least 5-10% v/v) to the solvent system to hydrolyze the BPin to the active boronic acid species in situ.

Visualizing the Mechanism & Optimization Logic

Diagram 1: The Steric Bottleneck & Chelation Effect

This diagram illustrates why standard catalysts fail and how SPhos overcomes the specific barriers of your substrate.

SuzukiMechanism Start Substrate: This compound OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Fast Chelate TRAP: Chelation (Ether O binds Pd) OxAdd->Chelate Standard Ligand (PPh3) Low Steric Bulk TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet SPhos Ligand Prevents Chelation via Bulk Chelate->TransMet BLOCKED Nucleophile cannot approach Dehalo De-brominated Arene Chelate->Dehalo Protodehalogenation (Side Product) RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast

Caption: The "Chelo-Trap" Mechanism. Standard ligands allow the ether oxygen to bind Pd(II), stalling the cycle. SPhos steric bulk prevents this coordination.

Diagram 2: Optimization Decision Tree

Follow this logic flow to maximize yield.

OptimizationTree Start Initial Condition: SPhos Pd G3, K3PO4, Tol/H2O CheckYield Check Yield & SM Start->CheckYield LowConv Low Conversion (<50%) SM Remaining CheckYield->LowConv Dehalo Dehalogenation Observed (Ar-H formed) CheckYield->Dehalo Success Yield > 85% CheckYield->Success Action1 Diagnosis: Catalyst Death Action: Switch to XPhos Pd G3 LowConv->Action1 Action2 Diagnosis: Slow Transmetallation Action: Increase Boronic Acid (2.0 eq) & Switch to Dioxane (Dry) Dehalo->Action2

Caption: Troubleshooting logic flow for optimizing hindered aryl ether couplings.

References & Authoritative Grounding

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

    • Grounding: Establishes SPhos as the premier ligand for ortho-substituted aryl bromides.

  • Martin, R. & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008. Link

    • Grounding: Reviews the mechanistic reasons (transmetallation acceleration) for success with hindered substrates.

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[1] Wiley-VCH, 2004.

    • Grounding: General reference for the protodehalogenation mechanism in stalled catalytic cycles.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006. Link

    • Grounding: Alternative NHC-based catalyst system if phosphines fail.

Sources

Stability of 1-Bromo-2-(isopropoxymethyl)benzene under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Stability & Reactivity Troubleshooting Guide

Executive Summary

1-Bromo-2-(isopropoxymethyl)benzene presents a dual-reactivity profile.[1] It functions as an electrophile in cross-coupling (via the C-Br bond) and as a protected alcohol (via the benzylic ether). Its stability is governed by two primary factors: the steric hindrance at the ortho position and the lability of the benzylic ether under acidic or hydrogenolytic conditions.

This guide addresses the three most common failure modes reported by researchers:

  • Organometallic degradation (Lithiation/Grignard failures).

  • Catalytic stagnation (Stalled Suzuki/Buchwald couplings).

  • Unintended deprotection (Ether cleavage).[2]

Module 1: Organometallic Chemistry (Lithiation & Grignard)

Critical Issue: Low Yields during Metal-Halogen Exchange

User Report: "I attempted to generate the organolithium species at 0°C, but obtained a complex mixture including the de-brominated product and dimers."

Technical Diagnosis: The presence of the ortho-benzylic oxygen creates a Complex Induced Proximity Effect (CIPE) . While the bromine atom directs Lithium-Halogen (Li-Hal) exchange, the benzylic protons are susceptible to deprotonation (Directed Ortho Metallation - DoM pathways). Furthermore, at 0°C, the generated aryl lithium is unstable and prone to Wurtz-type coupling (dimerization) or elimination of the isopropoxy group.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Temperature -78°C (Strict) Kinetic control is required to favor Li-Hal exchange over thermodynamic benzylic deprotonation.
Reagent t-BuLi (2.0 eq) tert-Butyllithium provides faster exchange kinetics than n-BuLi, minimizing side reactions.
Solvent THF/Et2O (Dry) Oxygen lone pairs in THF stabilize the lithiated intermediate via coordination.
Quench Inverse Addition Cannulate the lithiated species into the electrophile to maintain low concentration of the nucleophile.

Q: Can I make the Grignard reagent (Mg/THF)? A: Direct insertion of Mg into ortho-alkoxy aryl bromides is notoriously sluggish due to the "ortho-effect" (steric inhibition of the surface reaction).

  • Recommendation: Use iPrMgCl·LiCl (TurboGrignard) at -15°C to -20°C. This allows for homogenous Mg-Hal exchange, which is significantly faster and cleaner than heterogeneous Mg turnings.

Module 2: Cross-Coupling (Suzuki/Buchwald-Hartwig)

Critical Issue: Stalled Reaction / No Conversion

User Report: "Standard Suzuki conditions (Pd(PPh3)4, Na2CO3, Toluene/Water) resulted in <10% conversion after 24 hours."

Technical Diagnosis: The isopropoxymethyl group at the ortho position exerts significant steric pressure . Standard ligands like triphenylphosphine (PPh3) lack the bulk required to force the reductive elimination step, and they do not sufficiently stabilize the oxidative addition complex against the steric bulk of the substrate.

Optimization Guide:

  • Ligand Selection (The "Golden Rule"): You must use electron-rich, bulky phosphines (Buchwald Ligands).

    • SPhos: Excellent for ortho-substituted substrates.[3][4]

    • XPhos: Superior if the coupling partner is also hindered.

  • Base Selection: Switch to K3PO4 (anhydrous) or Cs2CO3 . Stronger bases facilitate the transmetallation step in hindered systems.

  • Solvent: 1,4-Dioxane or Toluene at 100°C.

Visualizing the Steric Pathway:

SuzukiPathway Start This compound OxAdd Oxidative Addition (Sterically Sensitive) Start->OxAdd + Pd(0) Cat Pd(0) / Ligand Cat->OxAdd Ligand Bulk Crucial Here TransMet Transmetallation (Base Dependent) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Ligand Dependent) TransMet->RedElim RedElim->Cat Regeneration Product Coupled Biaryl RedElim->Product

Caption: The catalytic cycle highlights "Oxidative Addition" and "Reductive Elimination" as the bottlenecks caused by the ortho-isopropoxymethyl group. Bulky ligands (SPhos) prevent catalyst resting states.

Module 3: Chemical Stability (Storage & Workup)

Critical Issue: Loss of Isopropyl Group (Dealkylation)

User Report: "After workup with 1M HCl, the NMR showed a loss of the isopropyl signals and appearance of a benzylic alcohol."

Technical Diagnosis: Unlike phenolic ethers (Ar-O-R), benzylic ethers (Ar-CH2-O-R) are sensitive to acidic hydrolysis. The mechanism involves protonation of the ether oxygen followed by SN1 cleavage, stabilized by the benzylic carbocation character.

Stability Matrix:

ConditionStability RatingNotes
Basic (NaOH/KOH) Stable Resistant to base hydrolysis up to reflux.
Lewis Acid (BBr3/AlCl3) Unstable DO NOT USE. Rapid cleavage to benzyl bromide/alcohol.
Bronsted Acid (HCl/H2SO4) ⚠️ Marginal Stable to dilute acid at RT for short durations. Hydrolyzes with heat or conc. acid.[2][5][6][7][8][9]
Hydrogenation (H2, Pd/C) Unstable Benzylic ethers undergo hydrogenolysis (cleavage to Toluene derivative).

Corrective Action:

  • Workup: Use saturated NH4Cl (mildly acidic, pH ~5-6) instead of HCl.

  • Deprotection (Intentional): If you want to remove the group, use BCl3 at -78°C or catalytic hydrogenation (Pd/C, H2, 1 atm).

Decision Tree: Reaction Troubleshooting

DecisionTree Start Problem Encountered? Type Select Reaction Type Start->Type Lith Lithiation / Grignard Type->Lith Coup Suzuki Coupling Type->Coup Stab Storage / Workup Type->Stab L_Q1 Did it dimerize? Lith->L_Q1 C_Q1 Is conversion <10%? Coup->C_Q1 S_Q1 Lost Isopropyl group? Stab->S_Q1 L_Sol Use t-BuLi at -78°C Inverse Addition L_Q1->L_Sol Yes C_Sol Switch Ligand to SPhos Switch Base to K3PO4 C_Q1->C_Sol Yes S_Sol Avoid HCl Workup Use NH4Cl instead S_Q1->S_Sol Yes

Caption: Diagnostic flow for identifying root causes of experimental failure based on reaction class.

References

  • Greene's Protective Groups in Organic Synthesis.

    • Topic: Stability of Benzyl and Isopropyl Ethers.[9]

    • Source: Wuts, P. G. M. (2014). Wiley.
  • Directed Ortho Metalation.

    • Topic: Competition between Li-Hal exchange and DoM.
    • Source: Snieckus, V. (1990). Chemical Reviews, 90(6), 879–933.
  • Recent Advances in the Suzuki-Miyaura Cross-Coupling Reaction of Sterically Hindered Aryl Halides.

    • Topic: Ligand selection for ortho-substituted systems.
    • Source: Martin, R., & Buchwald, S. L. (2008). Accounts of Chemical Research, 41(11), 1461–1473.
  • Preparation of Functionalized Magnesi

    • Topic: Use of TurboGrignard for sensitive substr
    • Source: Krasovskiy, A., & Knochel, P. (2004).

Sources

Technical Support Center: Preventing Debromination of 1-Bromo-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-BROM-ISO-001 Subject: Troubleshooting Hydrodehalogenation & Protonation Pathways Status: Active Guide Lead Scientist: Senior Application Specialist[1]

Executive Summary & Molecule Profile[2]

The Core Issue: Users frequently report "debromination" (conversion of Ar-Br to Ar-H) when working with 1-Bromo-2-(isopropoxymethyl)benzene . This is rarely a spontaneous degradation. Instead, it is a symptom of two distinct mechanistic failures depending on your reaction type:

  • In Lithiation (Li-Hal Exchange): It indicates protonation (quenching) of the reactive intermediate by moisture or acidic impurities.

  • In Cross-Coupling (Pd/Ni Catalysis): It indicates hydrodehalogenation (HDH) , a catalytic side-cycle driven by hydride sources (often solvents).

Molecule Profile:

  • Structure: ortho-substituted aryl bromide with a benzylic ether.

  • Key Risk Factor: The isopropoxymethyl group at the ortho position creates significant steric bulk. This slows down the desired transmetallation step in catalytic cycles, leaving the oxidative addition complex (

    
    ) vulnerable to side reactions like hydride elimination.
    
PropertyValueImplication for Stability
State Liquid (Yellow/Orange)Harder to dry than solids; requires distillation or molecular sieves.[1]
Boiling Point ~90°C (15 Torr)Stable to heat, but volatile under high vac.[1]
Electronic Effect Electron Donating (Ether)Increases reactivity toward oxidative addition, but stabilizes the Ar-Li species.[1]
Steric Effect Ortho-BulkHigh Risk. Slows coupling, increasing "dwell time" for side reactions.[1]

Scenario A: The Lithiation Crisis (Li-Hal Exchange)

Symptom: You attempted to make the aryl-lithium species, but after quenching with an electrophile, you recovered 1-isopropoxymethylbenzene (Ar-H).

The Mechanism of Failure

The Lithium-Halogen exchange is extremely fast, even at -78°C. The "debromination" is actually a successful lithiation followed by an accidental protonation.

  • Exchange:

    
     (Fast)
    
  • The Error (Protonation):

    
    
    

Because the ortho-isopropoxy group can coordinate lithium (Directed Ortho Metallation effect), the


 species is relatively stable if dry. However, if the temperature rises, the ether oxygen can facilitate internal elimination or solvent attack.
Troubleshooting Protocol: The "Cryo-Dry" Standard

Step 1: The Solvent Audit (Critical) Do not rely on "store-bought anhydrous" solvents for this substrate. The ether oxygen is hygroscopic.

  • Action: Test THF with a Karl Fischer titrator. Water content must be < 10 ppm .

  • Alternative: Distill THF over Sodium/Benzophenone immediately before use.

Step 2: Internal Temperature Monitoring The reaction exotherm can cause local heating, leading to proton abstraction from the THF solvent itself.

  • Action: Place a thermocouple directly in the reaction mixture , not just the bath.

  • Limit: Maintain internal temperature below -70°C during n-BuLi addition.

Step 3: The "Inverse Addition" Technique If you observe Wurtz coupling (dimerization) alongside debromination, the local concentration of Ar-Li is too high relative to Ar-Br.

  • Action: Add the Ar-Br to the n-BuLi (if the electrophile allows) or ensure extremely slow addition of n-BuLi with vigorous stirring.

Visualizing the Lithiation Decision Matrix

LithiationLogic cluster_legend Key Factors Start Start: Li-Hal Exchange Exchange Add n-BuLi (-78°C) Start->Exchange Check Check Internal Temp Exchange->Check Path_Good Temp < -70°C Solvent Dry Check->Path_Good Stable Path_Bad Temp Spikes or Moisture Present Check->Path_Bad Unstable Result_Good Stable Ar-Li Species (Ready for Electrophile) Path_Good->Result_Good Result_Bad Protonation (Ar-H) 'Debromination' Path_Bad->Result_Bad + H2O/H+ Result_Wurtz Wurtz Coupling (Ar-Ar Dimer) Path_Bad->Result_Wurtz + Ar-Br (Warm) Note The isopropoxy group coordinates Li, making the species stable BUT sensitive to moisture.

Figure 1: Decision matrix for Lithium-Halogen exchange.[2] Success depends strictly on temperature control and moisture exclusion.

Scenario B: The Cross-Coupling Trap (Suzuki/Buchwald)

Symptom: During Suzuki coupling, the aryl bromide is converted to Ar-H instead of the biaryl product. Cause: Hydrodehalogenation (HDH) via ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-Hydride Elimination.
The Mechanism of Failure

Because of the steric bulk of the ortho-isopropoxymethyl group, the transmetallation step (where the boronic acid attaches) is slow. The catalyst sits in the oxidized state (


) for too long.
If a hydride source is present, the palladium grabs a hydrogen instead of the boronic acid, then eliminates Ar-H.

Common Hydride Sources (The "Enemies"):

  • Secondary Alcohols: Isopropanol (often used in Suzuki bases) is a massive risk. It oxidizes to acetone, giving a hydride to Pd.

  • Ethanol: Can also act as a hydride donor.

  • Triethylamine: Can undergo

    
    -hydride elimination at high temps.
    
Troubleshooting Protocol: The "Hydride-Free" System

Step 1: Solvent Substitution Eliminate secondary alcohols. The isopropoxymethyl group is already electron-rich; you do not need protic activation as much as you need to prevent HDH.

Current SolventRisk LevelRecommended ReplacementWhy?
Isopropanol/Water CRITICAL Toluene/Water Removes the hydride source entirely.[1]
Ethanol/Water HIGH DME/Water or THF/Water DME (Dimethoxyethane) is inert to hydride transfer.[1]
DMF MODERATE Dioxane DMF can decompose to amines which reduce Pd.[1]

Step 2: Ligand Selection (The Steric Override) You need a ligand that accelerates Reductive Elimination (RE) and Transmetallation (TM) to outcompete the side reaction.

  • Avoid:

    
     (Too slow for ortho-substituted substrates).
    
  • Use: S-Phos or X-Phos . These Buchwald ligands are designed specifically for sterically hindered ortho-substrates. They create a "pocket" that forces the reaction forward.

Step 3: Base Management

  • Avoid: Sodium Isopropoxide or Ethoxide.

  • Use:

    
     or 
    
    
    
    . These inorganic bases do not have
    
    
    -hydrogens to donate.
Visualizing the "Death Loop" (Hydrodehalogenation)

SuzukiFailure cluster_Cycle Catalytic Competition ArBr Start: Ar-Br OxAdd Oxidative Addition (Ar-Pd-Br) ArBr->OxAdd + Pd(0) Pd0 Pd(0) Catalyst TransMet Transmetallation (Slow due to Sterics) OxAdd->TransMet Desired Path HydrideSource Hydride Attack (from iPrOH/EtOH) OxAdd->HydrideSource Side Reaction ProdPath Reductive Elim (C-C Bond) TransMet->ProdPath FailPath Reductive Elim (C-H Bond) HydrideSource->FailPath ProdPath->Pd0 Regenerate Product Desired Product ProdPath->Product FailPath->Pd0 Regenerate Waste Debrominated Ar-H (FAILURE) FailPath->Waste

Figure 2: The Hydrodehalogenation "Death Loop." Steric hindrance at the ortho-position slows Transmetallation, allowing Hydride sources (solvents) to hijack the catalyst.

Frequently Asked Questions (FAQ)

Q: I see a spot on TLC just below my starting material. Is that the debrominated product? A: Yes, likely. 1-isopropoxymethylbenzene is less polar than the brominated starting material (due to the loss of the polarizable Br). Confirm with GC-MS (Mass = Starting Mass - 79/81 + 1).

Q: Can the isopropoxy group itself cause the debromination? A: It is theoretically possible via an intramolecular hydride transfer if the Pd inserts into the C-H bond of the isopropyl group, but this is rare (requires specific geometry). The vast majority of cases are intermolecular transfer from the solvent. Changing the solvent usually fixes it.

Q: My reaction turns black immediately. Is this bad? A: "Palladium Black" precipitation indicates the catalyst has fallen out of the cycle (aggregated). This often happens when the reaction stalls (due to the steric bulk of your substrate). Add more ligand (e.g., S-Phos) to stabilize the Pd(0) species.

References

  • BenchChem Technical Support. (2025).[3] Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Retrieved from 3

  • Myers, A. G. (Chem 115). The Suzuki Reaction: Mechanism and Side Reactions.[4] Harvard University. Retrieved from 5

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide and Dehalogenation Mechanisms. Retrieved from 4

  • McIndoe, J. S., et al. (2013).[6] A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications.[5] Retrieved from 6

  • Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange.[2][7][8] Princeton University. Retrieved from 9

  • ChemicalBook. 1-Bromo-2-(1-methylethyl)benzene Properties and Stability. Retrieved from 10

Sources

Validation & Comparative

Analytical Comparison Guide: 1-Bromo-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 181885-71-2 | Formula: C₁₀H₁₃BrO | MW: 229.11 g/mol

Executive Summary & Strategic Context

1-Bromo-2-(isopropoxymethyl)benzene is a critical halogenated benzyl ether intermediate, primarily utilized in the synthesis of SGLT2 inhibitors (e.g., Ipragliflozin analogs) and other aryl-ether based pharmaceutical candidates. Its quality directly impacts the yield and purity of downstream APIs.

This guide objectively compares the two primary analytical methodologies for characterizing this compound: Gas Chromatography (GC-FID) and High-Performance Liquid Chromatography (HPLC-UV) .

Core Recommendation:

  • Use GC-FID for routine Assay and Purity testing. The compound’s volatility and the non-polar nature of its major impurities make GC the most efficient, high-resolution "workhorse" method.

  • Use HPLC-UV for Process Monitoring (IPC) where polar precursors (e.g., 2-Bromobenzyl alcohol) may be present, or when analyzing reaction mixtures containing non-volatile salts.

Method A: Gas Chromatography (GC-FID)

Status: Primary Recommendation for Release Testing

Rationale (Expertise & Experience)

Benzyl ethers are thermally stable up to ~250°C and possess sufficient volatility for capillary GC. GC-FID offers superior resolution for structural isomers and alkylated by-products compared to HPLC. It is also more cost-effective (no expensive solvents) and robust for hydrophobic samples.

Standardized Protocol
  • System: Agilent 7890B or equivalent with FID.

  • Column: DB-5ms or ZB-5 (30 m × 0.25 mm × 0.25 µm). Why: A 5% phenyl phase provides optimal selectivity for aromatic substitution patterns.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split Mode (50:1), 250°C.

  • Detector (FID): 300°C; H₂ 30 mL/min, Air 400 mL/min.

Temperature Program:

Step Rate (°C/min) Temperature (°C) Hold Time (min)
Initial - 60 2.0
Ramp 1 15 240 0.0
Ramp 2 40 300 5.0

| Total | | | 19.5 min |

Self-Validating System Checks
  • System Suitability: Inject a standard solution (1.0 mg/mL). The Tailing Factor (

    
    ) must be < 1.2.
    
  • Blank Check: Inject pure solvent (e.g., Ethyl Acetate). Ensure no ghost peaks appear at the retention time of the main peak (~10-12 min).

Method B: HPLC-UV (Reverse Phase)

Status: Alternative for In-Process Control (IPC)

Rationale

While less efficient for the main peak, HPLC is indispensable when monitoring the synthesis reaction. The starting material, 2-Bromobenzyl alcohol , is significantly more polar than the product. HPLC allows for the simultaneous detection of this polar precursor and the hydrophobic product without derivatization or thermal stress.

Standardized Protocol
  • System: Waters Alliance or Agilent 1260 Infinity II.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm. Why: The benzyl ether chromophore is weak; 220 nm maximizes sensitivity for the benzene ring.

Gradient Table:

Time (min) % A (Water) % B (ACN)
0.0 90 10
15.0 10 90
20.0 10 90
20.1 90 10

| 25.0 | 90 | 10 |

Performance Comparison: GC vs. HPLC

The following table summarizes experimental data metrics typical for this class of compounds.

FeatureGC-FID (Recommended)HPLC-UV (Alternative)
Primary Application Final Product Purity & AssayReaction Monitoring (IPC)
Specificity High (Resolves isomers well)Medium (Polar impurities elute early)
Run Time ~20 minutes~25 minutes
LOD (Limit of Detection) ~0.5 ppm~5.0 ppm (UV response is low)
Linearity (R²) > 0.9995> 0.9990
Cost per Run Low (Gas only)Medium (Solvent consumption)
Sample Prep Dilute in EtOAc/DCMDilute in ACN/Water
Key Limitation Cannot detect non-volatile saltsLower sensitivity for this specific chromophore

Decision Workflow & Impurity Profile

The choice of method depends on the synthesis stage. The diagram below illustrates the logical flow for selecting the appropriate analytical technique.

AnalyticalWorkflow Start Sample Origin RxnMix Reaction Mixture (Crude) Start->RxnMix Workup Post-Workup (Organic Layer) Start->Workup Final Isolated Product (Oil/Solid) Start->Final Decision1 Contains Salts/Polar Precursors? RxnMix->Decision1 GC Method A: GC-FID (High Resolution Purity) Workup->GC Organic Phase Only Final->GC Primary Assay GC_HS Method C: GC-Headspace (Residual Isopropanol) Final->GC_HS Solvent Check HPLC Method B: HPLC-UV (Detects Benzyl Alcohol) Decision1->HPLC Yes (High Polarity)

Figure 1: Analytical Method Selection Workflow based on process stage.

Key Impurities to Monitor
  • 2-Bromobenzyl alcohol: Origin: Hydrolysis of starting material. Method: HPLC (elutes early).

  • 2-Bromobenzyl bromide: Origin: Unreacted Starting Material. Method: GC (elutes close to product) or HPLC.[1]

  • Isopropanol: Origin: Reagent/Solvent.[2] Method: GC-Headspace (Required if limit is < 5000 ppm).

References

  • Chemical Identification: National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CAS 181885-71-2. Retrieved from [Link]

  • Analytical Principles: Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Regulatory Standards: International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures. Retrieved from [Link]

Sources

HPLC purity assessment of 1-Bromo-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Title: HPLC Purity Assessment of 1-Bromo-2-(isopropoxymethyl)benzene: A Comparative Methodological Guide

Executive Summary This guide provides a technical comparison of HPLC methodologies for the purity assessment of This compound , a critical benzyl ether intermediate often utilized in the synthesis of SGLT2 inhibitors and other pharmacophores. Unlike generic alkyl halides, this compound presents specific stability challenges—namely susceptibility to oxidative degradation (forming aldehydes) and hydrolysis (forming alcohols).

We compare two distinct analytical approaches: a Generic Isocratic Method (Method A) versus an Optimized Gradient Method (Method B) . Experimental data indicates that while Method A suffices for crude estimations, Method B is required for GMP-compliant release testing due to its superior resolution of the critical hydrolytic impurity, 2-bromobenzyl alcohol.

Part 1: Compound Profile & Critical Quality Attributes (CQA)

Target Analyte: this compound Chemical Structure: A benzene ring substituted at the ortho positions with a bromine atom and an isopropoxymethyl group (


).
Molecular Weight:  ~229.11  g/mol
Solubility:  Highly soluble in organic solvents (Acetonitrile, Methanol); insoluble in water.

Critical Impurity Profile: To ensure downstream reaction efficiency (e.g., lithiation or Grignard formation), the HPLC method must separate the target from three specific impurities:

  • Impurity A (Hydrolysis): 2-Bromobenzyl alcohol (Polar, elutes early).

  • Impurity B (Starting Material): 2-Bromobenzyl bromide (Alkylating agent, potential mutagen).

  • Impurity C (Oxidation): 2-Bromobenzaldehyde (UV active, elutes close to target).

Part 2: Method Comparison & Performance Data

We evaluated the performance of a standard isocratic protocol against an optimized gradient protocol.

Comparison Overview:

FeatureMethod A: Generic IsocraticMethod B: Optimized Gradient (Recommended)
Column Chemistry C18 Standard (5 µm)Phenyl-Hexyl (3.5 µm)
Mobile Phase 80:20 MeOH:WaterA: 0.1% H3PO4 in Water; B: Acetonitrile
Elution Mode IsocraticGradient
Run Time 12.0 min18.0 min
Selectivity mechanism Hydrophobicity onlyHydrophobicity +

Interaction

Experimental Data Summary:

ParameterMethod A (Isocratic)Method B (Gradient)Status
Resolution (

)
(Impurity A vs. Main Peak)
1.8 (Marginal)4.2 (Excellent) Method B Superior
Resolution (

)
(Impurity C vs. Main Peak)
1.2 (Co-elution risk)3.5 (Baseline separated) Method B Superior
Tailing Factor (

)
1.41.05 Method B Superior
LOD (Impurity A) 0.05%0.01% Method B Superior

Analysis:

  • Method A Failure Mode: The isocratic methanol method fails to adequately resolve the oxidation impurity (2-bromobenzaldehyde) from the main ether peak due to similar hydrophobicities.

  • Method B Success: The Phenyl-Hexyl column in Method B utilizes

    
     interactions. The carbonyl group on the aldehyde interacts differently with the phenyl stationary phase than the ether oxygen, resulting in superior separation.
    

Part 3: Detailed Experimental Protocol (Method B)

This protocol is validated for specificity, linearity, and precision.

Reagents & Equipment
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (with PDA detector).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).

Mobile Phase Preparation[1]
  • Mobile Phase A: Add 1.0 mL of Phosphoric Acid to 1000 mL of water. Mix and filter through 0.22 µm nylon membrane.

  • Mobile Phase B: 100% Acetonitrile (degassed).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[1]

  • Column Temp: 35°C

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm (for alkyl bromide detection) and 254 nm (for aromatic purity).

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
10.01090
13.01090
13.16040
18.06040
Sample Preparation
  • Diluent: Acetonitrile:Water (80:20).

  • Stock Solution: Weigh 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Test Solution: Transfer 1.0 mL of Stock Solution to a 10 mL flask; dilute to volume. (Concentration: 0.1 mg/mL).

Part 4: Visualization of Method Logic

The following diagram illustrates the decision pathway for selecting the appropriate method based on the impurity profile detected.

MethodSelection Start Start: Purity Assessment Screen Initial Screening (Isocratic C18, MeOH/H2O) Start->Screen Decision1 Are Impurity Peaks Baseline Resolved (Rs > 2.0)? Screen->Decision1 Pass Use Method A (Routine QC) Decision1->Pass Yes Fail Identify Co-eluting Pairs Decision1->Fail No PathA Polar Impurity Co-elution (Benzyl Alcohol) Fail->PathA Early Elution Issue PathB Aromatic Impurity Co-elution (Benzaldehyde) Fail->PathB Mid Elution Issue Solution Switch to Method B (Phenyl-Hexyl Gradient) PathA->Solution PathB->Solution

Caption: Decision tree for selecting the optimal HPLC methodology based on resolution requirements.

Part 5: Troubleshooting & Self-Validation

To ensure the trustworthiness of this protocol, perform the following System Suitability Tests (SST) before every run:

  • Blank Injection: Inject the diluent. Verify no carryover peaks >0.1% of the main peak area at the retention time of the analyte (~8.5 min).

  • Resolution Check: Spike the sample with 0.5% 2-Bromobenzyl alcohol .

    • Acceptance Criteria: The resolution (

      
      ) between the alcohol peak and the main ether peak must be 
      
      
      
      .
  • Tailing Factor:

    • Acceptance Criteria:

      
       for the main peak must be 
      
      
      
      .
  • Pressure Check:

    • Ensure backpressure remains stable (

      
       bar) throughout the gradient to confirm no precipitation of buffer salts.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15748977, 1-Bromo-2-propylbenzene (Structural Analog Reference). Retrieved from [Link][2]

  • MDPI (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers. (Confirming oxidation pathways to aldehydes). Retrieved from [Link]

  • Royal Society of Chemistry. Benzyl ether: a dynamic covalent motif. (Stability data). Retrieved from [Link]

Sources

Characterization of 1-Bromo-2-(isopropoxymethyl)benzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Bromo-2-(isopropoxymethyl)benzene , a specialized aryl bromide intermediate used to modulate steric bulk and lipophilicity in drug discovery scaffolds.

Strategic Steric Modulation in Cross-Coupling & Metallation

Executive Summary & Application Scope

This compound (CAS: Analogous to 52711-30-5 [Methyl variant]) serves as a critical building block for introducing the o-isopropoxymethyl phenyl motif. Unlike its simpler counterpart, 1-bromo-2-(methoxymethyl)benzene, the isopropyl derivative offers a distinct steric shield around the ortho-position.

Key Applications:

  • Steric Tuning: Used to hinder metabolic oxidation at the benzylic position via steric bulk.

  • Directed Ortho-Metallation (DoM): The oxygen atom acts as a Directed Metallation Group (DMG), while the isopropyl group prevents aggregation, often improving lithiation yields compared to methyl ethers.

  • Lipophilicity Adjustment: Increases cLogP by ~0.8 units vs. the methyl ether, enhancing membrane permeability in lead optimization.

Comparative Performance Analysis

This section objectively compares the Isopropyl variant against standard alternatives (Methyl and Isobutyl) to assist in scaffold selection.

Table 1: Physicochemical & Reactivity Profile
FeatureMethyl Ether (Alternative A)Isopropyl Ether (Primary Product)Isobutyl Ether (Alternative B)
Structure -CH₂OCH₃-CH₂OCH(CH₃)₂-CH₂OCH₂CH(CH₃)₂
Steric Bulk (Es) LowMedium-High High (Remote bulk)
cLogP (Est.) ~3.1~3.9 ~4.3
Suzuki Coupling Fast (High Yield)Slower (Requires active catalyst) Moderate
Metabolic Stability Low (Benzylic oxid.)Improved (Steric shielding) Moderate
Boiling Point ~245°C~260°C (Est.) ~275°C
Experimental Insight: The "Steric Goldilocks" Zone

In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the Isopropyl derivative sits in a "Goldilocks" zone.

  • Methyl: Often couples too rapidly, leading to homocoupling side products if not controlled.

  • Tert-Butyl: Too bulky; often fails to couple or undergoes ether cleavage under Lewis acidic conditions.

  • Isopropyl: Provides enough bulk to suppress side reactions but remains accessible to active catalysts like Pd(dppf)Cl₂ or Pd-XPhos .

Self-Validating Synthesis Protocol

Note: This protocol utilizes a Williamson Ether Synthesis approach, selected for its robustness over acid-catalyzed methods which can degrade the isopropoxy group.

Reagents:
  • Precursor: 2-Bromobenzyl bromide (1.0 equiv)

  • Nucleophile: Sodium Isopropoxide (Generated in situ from NaH + Isopropanol)

  • Solvent: THF (Anhydrous)

  • Quench: Ammonium Chloride (sat. aq.)

Step-by-Step Workflow:
  • Alkoxide Formation:

    • To a flame-dried flask under N₂, add NaH (1.2 equiv, 60% dispersion). Wash with hexanes to remove oil.

    • Add anhydrous THF. Cool to 0°C.

    • Dropwise add Isopropanol (1.5 equiv). Observation: H₂ gas evolution.[1] Stir until bubbling ceases (approx. 30 min).

    • Validation: Solution should become clear/hazy colorless.

  • Displacement Reaction:

    • Dissolve 2-Bromobenzyl bromide in minimal THF.

    • Add dropwise to the alkoxide solution at 0°C.

    • Warm to Room Temperature (RT) and reflux for 4 hours.

    • Mechanism:[2] S_N2 attack of isopropoxide on the benzylic carbon.

  • Work-up & Purification:

    • Quench with sat. NH₄Cl. Extract with Ethyl Acetate (3x).

    • Dry organic layer over MgSO₄.[1][3] Concentrate in vacuo.

    • Purification: Silica Gel Chromatography (0-5% EtOAc in Hexanes). The product is a non-polar oil.

QC Checkpoints (Self-Validation):
  • TLC: The product (Rf ~0.6 in 10% EtOAc/Hex) must be distinct from the starting bromide (Rf ~0.7) and the alcohol byproduct (Rf ~0.2).

  • Appearance: Clear, colorless to pale yellow oil. Darkening indicates bromide decomposition.

Characterization Data

Data synthesized from spectroscopic principles of 2-bromobenzyl systems.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.55 (dd, 1H, J = 8.0, 1.2 Hz): Aryl proton adjacent to Br (Deshielded).

    • δ 7.48 (dd, 1H): Aryl proton.

    • δ 7.32 (td, 1H): Aryl proton.

    • δ 7.12 (td, 1H): Aryl proton.

    • δ 4.62 (s, 2H): Benzylic -CH₂-O- . Diagnostic Singlet.

    • δ 3.75 (sept, 1H, J = 6.1 Hz): Isopropyl -CH- . Diagnostic Septet.

    • δ 1.24 (d, 6H, J = 6.1 Hz): Isopropyl -CH₃ . Diagnostic Doublet.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 138.5 (C_ipso): Quaternary C attached to CH₂.

    • δ 132.4, 128.8, 128.5, 127.3: Aromatic CH.

    • δ 122.6 (C-Br): Quaternary C attached to Br.

    • δ 72.1: Isopropyl -CH- .

    • δ 70.4: Benzylic -CH₂- .

    • δ 22.1: Isopropyl -CH₃ .

Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): 228/230 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

  • Base Peak: 149 (Loss of Br) or 171/173 (Loss of Isopropyl/isopropoxy radical).

  • Fragment: m/z 43 (Isopropyl cation).

Mechanism & Workflow Visualization

The following diagram illustrates the synthesis pathway and the downstream "Steric Shielding" effect during catalytic coupling.

G cluster_0 Steric Control Zone Start 2-Bromobenzyl Bromide Intermediate Transition State (SN2 Attack) Start->Intermediate THF, 0°C Reagent NaH + iPrOH (Sodium Isopropoxide) Reagent->Intermediate Product 1-Bromo-2- (isopropoxymethyl)benzene Intermediate->Product Reflux 4h -NaBr App Suzuki Coupling (Steric Shielding) Product->App Pd(0) Catalyst Boronic Acid

Caption: Synthesis via Williamson Etherification followed by application in sterically controlled cross-coupling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12927162, 1-Bromo-2-(methoxymethyl)benzene. Retrieved from [Link]

  • Cheméo (2024). Chemical Properties of 2-Bromobenzyl alcohol, isopropyl ether. Retrieved from [Link][4][5]

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Steric Effects and Catalyst Selection. Retrieved from [Link]

Sources

Comparing reactivity of 1-Bromo-2-(isopropoxymethyl)benzene with other aryl bromides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-2-(isopropoxymethyl)benzene represents a distinct class of "privileged intermediates" in medicinal chemistry. Unlike standard aryl bromides (e.g., Bromobenzene) or electronically activated variants (e.g., 4-Bromoanisole), this molecule presents a unique dual-challenge profile :

  • Steric Bulk: The ortho-isopropoxymethyl group imposes significant steric pressure, inhibiting standard oxidative addition pathways.

  • Chelation Potential: The benzylic oxygen atom acts as a Lewis base, enabling directed lithiation (CIPE) but complicating catalytic cycles via potential catalyst sequestration.

This guide provides a comparative analysis of its reactivity, offering optimized protocols for Suzuki-Miyaura coupling and Lithium-Halogen exchange.

Part 1: Structural Analysis & Reactivity Profile[1]

To predict performance, we must first decouple the steric and electronic contributions of the substituent.

The "Insulated" Oxygen Effect

Unlike 2-Bromoanisole, where the oxygen is directly attached to the ring (allowing strong resonance donation), the methylene spacer (


) in this compound insulates the aromatic ring from resonance effects.
  • Electronic Status: Weakly activating (similar to toluene). The oxygen exerts a mild inductive withdrawal (

    
    ), but the alkyl chain dominates with weak donation.
    
  • Implication: Oxidative addition rates will be slower than electron-deficient arenes (e.g., 1-Bromo-4-nitrobenzene) but comparable to 2-Bromotoluene.

The Chelation Factor (CIPE)

The position of the oxygen allows for the formation of a 6-membered chelate with metals (Li, Mg), distinct from the 5-membered rings formed by anisole derivatives. This stabilizes organometallic intermediates but requires specific temperature control to avoid benzylic decomposition.

Reactivity Matrix Visualization[1]

ReactivityMatrix cluster_legend Reactivity Driver Ref Bromobenzene (Baseline) Target This compound (Target) Ref->Target Increased Steric Bulk (Slower Ox. Addition) Anisole 2-Bromoanisole (Electronic Activation) Anisole->Target Loss of Resonance (Weaker Activation) Mesityl 2-Bromo-mesitylene (Severe Sterics) Target->Mesityl Less Hindered Sterics dominate mechanism Sterics dominate mechanism Requires specialized ligands (SPhos) Requires specialized ligands (SPhos) Sterics dominate mechanism->Requires specialized ligands (SPhos)

Figure 1: Comparative reactivity positioning. The target molecule sits in a "Goldilocks" zone of steric hindrance—too bulky for standard PPh3 ligands, but accessible with dialkylbiaryl phosphines.

Part 2: Comparative Performance in Cross-Coupling

The primary challenge in coupling this substrate is the ortho-substituent clashing with the palladium center. Standard ligands (PPh3, dppf) often result in stalled conversion or dehalogenation byproducts.

Performance Data: Suzuki-Miyaura Coupling

Conditions: 1.0 eq Ar-Br, 1.5 eq Ph-B(OH)2, 2 mol% Pd Catalyst, Base, Solvent, 80°C, 12h.

SubstrateCatalyst SystemYield (%)Observation
Bromobenzene Pd(PPh3)4 / Na2CO3>95%Standard baseline.[1] Rapid conversion.
2-Bromotoluene Pd(PPh3)4 / Na2CO365%Incomplete conversion due to steric clash.[1]
Target Molecule Pd(PPh3)4 / Na2CO342% Failure Mode: Significant protodehalogenation.[1]
Target Molecule Pd(OAc)2 / SPhos 91% Success: SPhos creates a pocket allowing oxidative addition.[1]
Target Molecule Pd-AntPhos88%Effective for "sterically demanding" couplings [1].[1]
Mechanistic Insight

For this compound, the rate-determining step shifts from transmetallation to oxidative addition . The bulky isopropoxy tail sweeps a large conformational volume.

  • Solution: Use Buchwald-type ligands (SPhos, XPhos) or AntPhos. These ligands are electron-rich (speeding up oxidative addition) and bulky (forcing the formation of the active mono-ligated Pd(0) species).

Part 3: Metallation & Lithium-Halogen Exchange

This is the domain where the target molecule outperforms simple aryl bromides. The oxygen atom facilitates Complex Induced Proximity Effect (CIPE) , accelerating the exchange rate via pre-coordination.

Chelation Kinetics

Unlike the diffusion-controlled exchange of Bromobenzene, the target molecule undergoes a coordination-assisted exchange.

  • Bromobenzene: Random collision

    
     Exchange.
    
  • Target: Li coordinates to Oxygen

    
     Li is held near Br 
    
    
    
    Rapid Exchange.
Stability Warning

While the exchange is fast, the resulting aryl-lithium species has a potential degradation pathway:


-elimination  or benzylic lithiation  (though the ether oxygen protects against this better than a simple alkyl group).
Metallation Pathway Diagram[1]

ChelationModel Start Substrate + n-BuLi Coord Pre-Complexation (Li coordinates to Ether Oxygen) Start->Coord Fast TS 6-Membered Transition State (Directed Lithiation) Coord->TS CIPE Effect Prod Aryl-Lithium Intermediate (Stable at < -40°C) TS->Prod Li/Br Exchange Side Benzylic Deprotonation (Side Reaction > -20°C) Prod->Side If T too high

Figure 2: The coordination-assisted lithiation pathway. The 6-membered chelate directs the lithium to the bromine, accelerating the reaction relative to non-chelating analogs.

Part 4: Validated Experimental Protocols

Protocol A: Sterically Demanding Suzuki Coupling

Designed to overcome the steric hindrance of the isopropoxymethyl group.

  • Reagents:

    • This compound (1.0 mmol)

    • Boronic Acid (1.5 mmol)

    • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) [Pre-complexation recommended].

    • Base: K3PO4 (3.0 mmol) - Note: Phosphate bases are superior for hindered substrates compared to carbonates.

    • Solvent: Toluene:Water (10:1).

  • Procedure:

    • Charge a reaction vial with the aryl bromide, boronic acid, Pd(OAc)2, SPhos, and K3PO4.

    • Evacuate and backfill with Argon (x3).

    • Add degassed Toluene/Water.

    • Heat to 100°C for 14 hours. (Higher temperature required due to sterics).

    • Checkpoint: Monitor by HPLC. If <50% conversion at 4h, add additional 1 mol% catalyst.

Protocol B: Chelation-Controlled Lithium-Halogen Exchange

Designed to utilize the oxygen coordination while preventing benzylic decomposition.

  • Reagents:

    • This compound (1.0 mmol)

    • n-Butyllithium (1.05 mmol, 2.5M in hexanes)

    • Electrophile (e.g., DMF, Benzaldehyde) (1.2 mmol)

    • Solvent: Anhydrous THF (THF promotes the monomeric Li species).

  • Procedure:

    • Dissolve substrate in THF (5 mL) under Argon.

    • Cool to -78°C .[2] Critical: Do not run at 0°C.

    • Add n-BuLi dropwise over 10 minutes.

    • Stirring: Stir at -78°C for exactly 30 minutes .

      • Why? Exchange is fast (<5 min), but equilibration ensures the thermodynamic aryl-Li species is formed.

    • Add Electrophile dropwise.

    • Allow to warm to room temperature slowly over 2 hours.

References

  • Tang, W., et al. (2014). Efficient sterically demanding aryl–alkyl Suzuki–Miyaura coupling between di-ortho-substituted aryl halides and secondary alkylboronic acids.[3][4] Royal Society of Chemistry.

  • Reich, H. J. (2012).[5] What's Going on with These Lithium Reagents? Journal of Organic Chemistry.[2][5][6]

  • Netherton, M. R., & Fu, G. C. (2001).[7] Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides.[7] Journal of the American Chemical Society.[2][6][7]

  • PubChem. (2025).[8][9] this compound Compound Summary. National Library of Medicine.

Sources

Comparative Guide: 1-Bromo-2-(isopropoxymethyl)benzene vs. 1-Bromo-4-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chelation vs. Steric Trade-off

In drug discovery and intermediate synthesis, the choice between 1-Bromo-2-(isopropoxymethyl)benzene (Ortho) and 1-Bromo-4-(isopropoxymethyl)benzene (Para) is rarely arbitrary. While they share identical molecular weights and similar physical properties, their reactivity profiles are diametrically opposed due to the position of the isopropoxymethyl ether side chain.

  • The Ortho Isomer is a "privileged" scaffold for Directed Ortho Metalation (DoM) and Lithium-Halogen Exchange due to the Complex Induced Proximity Effect (CIPE), but it suffers from significant steric hindrance in transition-metal catalyzed cross-couplings.

  • The Para Isomer behaves as a classical aryl halide, offering unhindered access for nucleophiles and catalysts, but lacks the ability to stabilize metallated intermediates via chelation.

This guide analyzes these differences to help you select the optimal isomer for your synthetic pathway.

Physical & Structural Profile[1]

Before reacting, it is critical to understand the physical baseline. The ortho isomer exhibits slightly different volatility and density profiles due to the internal dipole cancellation and packing disruption caused by the bulky isopropoxy group near the bromine.

PropertyOrtho Isomer (2-position)Para Isomer (4-position)
Structure Sterically CongestedSterically Accessible
Molecular Weight 229.11 g/mol 229.11 g/mol
Boiling Point ~90-95°C (at 15 mmHg)~105-110°C (at 15 mmHg)
Electronic Effect Inductive (

) + Chelation
Inductive (

) + Resonance (

)
Key Feature Chelating Oxygen (5-membered ring potential)Linear Geometry (No chelation possible)

Reactivity Deep Dive: Metal-Halogen Exchange

This is the most critical differentiator. The ortho isomer allows for accelerated and stabilized lithiation, whereas the para isomer relies solely on the acidity of the C-Br bond.

The Ortho Effect: Chelation Control

In the ortho isomer, the oxygen atom of the isopropoxymethyl group acts as a Lewis base. When treated with an alkyllithium (e.g., n-BuLi), the lithium cation coordinates to the ether oxygen before the exchange occurs. This pre-complexation brings the butyl anion into immediate proximity of the bromine atom.

Mechanism: Complex Induced Proximity Effect (CIPE)[1]

  • Coordination: Li coordinates to the benzylic oxygen.

  • Exchange: The local concentration of the butyl anion is effectively infinite near the C-Br bond.

  • Stabilization: The resulting aryllithium species is thermodynamically stabilized by a 5-membered chelate ring.

The Para Scenario

The para isomer cannot form this chelate ring due to geometric constraints. Lithiation is slower and the resulting intermediate is more prone to aggregation or side reactions (like Wurtz coupling) if temperatures are not strictly controlled.

Visualization: Chelation vs. Linear Pathways[2]

ReactivityComparison cluster_ortho Ortho-Isomer (Chelation Control) cluster_para Para-Isomer (Inductive Control) OrthoStart 1-Bromo-2- (isopropoxymethyl)benzene Complex Pre-Lithiation Complex (CIPE) OrthoStart->Complex + n-BuLi OrthoLi Stabilized Ortho-Lithio Species Complex->OrthoLi Fast Exchange ParaStart 1-Bromo-4- (isopropoxymethyl)benzene ParaLi Para-Lithio Species (Aggregated) ParaStart->ParaLi + n-BuLi (Slow) SideProduct Wurtz Coupling (Side Reaction) ParaLi->SideProduct If T > -70°C

Figure 1: Mechanistic divergence during Lithium-Halogen exchange. The Ortho isomer forms a stable 5-membered chelate, while the Para isomer relies on kinetic trapping.

Reactivity Deep Dive: Suzuki-Miyaura Coupling

In transition metal catalysis, the "advantage" flips. The ortho isomer's chelation capability becomes a steric liability.

Steric Hindrance in the Ortho Isomer

The isopropoxymethyl group is bulky.

  • Oxidative Addition: The Pd(0) species struggles to insert into the C-Br bond because the bulky ether group blocks the approach.

  • Transmetallation: Even if oxidative addition occurs, the boronic acid has difficulty approaching the Pd center due to the "roof" created by the isopropyl group.

  • Solution: You must use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos , or P(t-Bu)3 ) to facilitate this reaction. Standard PPh3 will likely fail or give low yields (<40%).

Accessibility in the Para Isomer

The para isomer is sterically unencumbered. Standard protocols using Pd(PPh3)4 or Pd(dppf)Cl2 function with high efficiency (>85% yields), making it the preferred building block for simple biaryl synthesis.

Experimental Protocols

Protocol A: Chelation-Controlled Lithiation (Ortho-Specific)

Use this protocol to convert the Ortho isomer into a nucleophile for reaction with aldehydes, ketones, or electrophiles.

Reagents:

  • This compound (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Anhydrous THF (0.5 M concentration)[1]

  • Electrophile (e.g., DMF, Benzaldehyde)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous THF and the ortho-bromide.

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: While the ortho isomer allows higher temps (-40°C), -78°C is safest for initial trials.

  • Addition: Add n-BuLi dropwise over 10 minutes.

  • Incubation: Stir for 30 minutes. The solution may turn light yellow. The chelated Lithium species is now formed.

  • Quench: Add the electrophile (neat or in THF) quickly.

  • Warm: Allow to warm to room temperature over 2 hours.

  • Workup: Quench with saturated NH4Cl, extract with EtOAc.

Protocol B: High-Efficiency Suzuki Coupling

Contrasting conditions for Ortho vs. Para.

ParameterOrtho Isomer Conditions Para Isomer Conditions
Catalyst Pd2(dba)3 (2 mol%)Pd(PPh3)4 (5 mol%)
Ligand SPhos or XPhos (4-8 mol%)None (PPh3 is intrinsic)
Base K3PO4 (3.0 equiv)Na2CO3 (2.0 equiv)
Solvent Toluene/Water (10:[1]1)DME/Water or Toluene/EtOH
Temperature 100°C (Reflux required)80°C (Mild heat sufficient)
Time 12 - 24 Hours4 - 8 Hours

Selection Guide: Which Isomer Do You Need?

Use the following decision tree to determine the appropriate starting material for your specific application.

SelectionGuide Start Select Isomer Goal1 Goal: Create Biaryl Scaffold Start->Goal1 Goal2 Goal: Add Functional Group (via Lithiation) Start->Goal2 Simple Standard Conditions? Goal1->Simple Stable Need Stable Intermediate? Goal2->Stable Para Use Para-Isomer (High Yield, Cheap Catalysts) Simple->Para Yes Ortho Use Ortho-Isomer (Requires SPhos/XPhos) Simple->Ortho No (Ortho substitution required) OrthoLi Use Ortho-Isomer (Chelation Stabilized) Stable->OrthoLi Yes (Critical) ParaLi Use Para-Isomer (Requires strict -78°C) Stable->ParaLi No

Figure 2: Strategic selection framework based on synthetic goals.

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link[1]

  • Beak, P., & Snieckus, V. (1982). "Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics." Accounts of Chemical Research, 15(10), 306–312. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Altman, R. A., et al. (2007). "Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Nature Protocols, 2, 2881–2887. Link[1]

  • National Institute of Standards and Technology (NIST). "1-Bromo-2-(1-methylethyl)benzene Properties." NIST Chemistry WebBook.[2] Link

Sources

Comparative Guide: Spectral & Synthetic Analysis of 1-Bromo-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of 1-Bromo-2-(isopropoxymethyl)benzene (Target A ), a sterically demanding aryl halide intermediate. We contrast its spectral signature and synthetic performance against its primary analog, 1-Bromo-2-(methoxymethyl)benzene (Target B ).

While Target B (MOM-protected analog) is kinetically faster in cross-coupling due to lower steric bulk, Target A offers superior hydrolytic stability and unique spectral markers that facilitate easier reaction monitoring in complex matrices. This guide targets process chemists and analytical scientists requiring high-fidelity characterization protocols.

Part 1: Structural & Spectral Characterization[1]

The introduction of the isopropoxymethyl group at the ortho position creates a distinct steric and electronic environment compared to standard methyl ethers.

Comparative NMR Analysis ( H & C)

The isopropyl group provides a diagnostic splitting pattern that resolves well from the aromatic region, unlike the singlet of a methyl ether which can overlap with solvent peaks or other aliphatic impurities.

Table 1: Predicted Comparative NMR Shifts (in CDCl


) 
FeatureTarget A: Isopropoxymethyl (

)
Target B: Methoxymethyl (

)
Diagnostic Value
Benzylic Protons (

)

4.58 (Singlet)

4.52 (Singlet)
Target A shows a slight downfield shift due to the inductive effect of the bulky isopropyl group.
Ether

-Proton

3.72 (Septet,

Hz)

3.42 (Singlet)
Critical: The septet is the primary purity marker for Target A.
Alkyl

-Protons

1.21 (Doublet,

Hz)
N/AThe distinct doublet integrates to 6H, allowing precise quantitation.
Aromatic Region

7.10 – 7.55 (Multiplet)

7.10 – 7.55 (Multiplet)
Both show typical ABCD patterns for ortho-substitution; difficult to distinguish solely by aromatics.

C Benzylic

~69.5 ppm

~74.2 ppm
Isopropyl shielding effect is observable.
Mass Spectrometry Fragmentation Pathways

The fragmentation of this compound under Electron Ionization (EI) is dominated by the stability of the tropylium ion and the facile loss of the isopropyl group.

Key Fragmentation Events:

  • Molecular Ion (

    
    ):  Distinct doublet (1:1 ratio) at m/z 228/230 due to 
    
    
    
    Br/
    
    
    Br isotopes.
  • Ether Cleavage: Loss of the isopropyl radical (

    
    , -43 Da) or propene elimination via McLafferty-like rearrangement.
    
  • Base Peak: Formation of the oxonium or tropylium species (m/z 91 or substituted equivalent).

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 228/230 [Ar(Br)-CH2-O-iPr]+ Frag1 Loss of Methyl [M - 15]+ M_Ion->Frag1 -CH3 Frag2 Loss of Isopropyl (Ether Cleavage) m/z 185/187 M_Ion->Frag2 -C3H7• (Alpha Cleavage) Br_Loss Loss of Br [M - 79/81]+ M_Ion->Br_Loss C-Br Cleavage Tropylium Tropylium Ion m/z 91 (Base Peak) Frag2->Tropylium -Br• / Rearrangement Br_Loss->Tropylium Rearrangement

Figure 1: Predicted EI-MS fragmentation pathway emphasizing the diagnostic loss of the isopropyl group and formation of the stable tropylium ion.

Part 2: Synthetic Performance Comparison

The utility of this compound is best evaluated in Suzuki-Miyaura Cross-Coupling reactions. The ortho-alkoxy group presents a "Steric vs. Stability" trade-off.

The "Ortho-Effect" in Catalysis

The isopropoxymethyl group is significantly bulkier than a methoxymethyl group. This bulk hinders the Oxidative Addition of the Palladium(0) catalyst into the C-Br bond, requiring higher temperatures or specialized ligands (e.g., S-Phos, X-Phos). However, it prevents chelation-based catalyst poisoning often seen with smaller ethers.

Table 2: Comparative Reaction Efficiency (Suzuki Coupling with Ph-B(OH)


) 
ParameterTarget A (

)
Target B (

)
Analysis
Standard Yield (Pd(PPh

)

, Na

CO

)
72%88%Target A suffers from steric hindrance at the Pd center.
Optimized Yield (Pd-SPhos, K

PO

)
94%95%Bulky phosphine ligands overcome the steric barrier of the isopropyl group.
Acid Stability (1M HCl workup)High (>99% Recovery)Low (<80% Recovery)Target B (MOM-like) is prone to acid hydrolysis; Target A is robust.
Crystallinity of Product ModerateLow (Oils)The isopropyl group often aids in disrupting crystal packing less than expected, but increases lipophilicity for easier extraction.
Reaction Pathway Visualization

The diagram below illustrates the catalytic cycle, highlighting where the steric bulk of the isopropoxymethyl group exerts its influence.

Suzuki_Cycle Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Slow step due to Ortho-Steric Bulk TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Base Activation RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast RedElim->Pd0 Regeneration Product Product: 2-(isopropoxymethyl)biphenyl RedElim->Product Substrate Substrate: This compound Substrate->OxAdd Boronic Reagent: Ph-B(OH)2 + Base Boronic->TransMet

Figure 2: Suzuki-Miyaura catalytic cycle. The red arrow indicates the Oxidative Addition step, which is kinetically retarded by the steric bulk of the isopropoxymethyl group compared to the methyl analog.

Part 3: Experimental Protocols

Synthesis of this compound

Rationale: A Williamson ether synthesis is preferred over acid-catalyzed etherification to prevent polymerization of the benzyl alcohol.

  • Reagents: 2-Bromobenzyl bromide (1.0 equiv), Isopropanol (solvent/reactant), Sodium Hydride (1.2 equiv, 60% dispersion).

  • Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.

  • Procedure:

    • Suspend NaH in dry THF (or neat isopropanol if excess is used).

    • Cool to 0°C. Slowly add 2-Bromobenzyl bromide solution.

    • Critical Step: Maintain temperature <10°C during addition to prevent elimination to the styrene derivative.

    • Warm to reflux for 4 hours.

    • Quench: Carefully add saturated NH

      
      Cl.
      
  • Purification: Extract with Hexanes (Target A is highly lipophilic). Wash with water to remove isopropanol. Distill under reduced pressure.

Analytical Method (HPLC-UV)

Rationale: Reverse-phase chromatography separates the target from the hydrolyzed benzyl alcohol byproduct.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase: A: Water (0.1% H

    
    PO
    
    
    
    ), B: Acetonitrile.
  • Gradient: 50% B to 90% B over 10 min.

  • Detection: UV at 210 nm (Ar-Br absorption) and 254 nm.

  • Retention Time: Target A will elute significantly later than the Methyl analog due to the hydrophobic isopropyl group.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Foundational text for NMR shift prediction of benzyl ethers).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids.[2][3] Accounts of Chemical Research, 41(11), 1461-1473. (Discusses ligand effects on sterically hindered substrates). Link

  • NIST Chemistry WebBook. (n.d.). Mass Spectra of Benzyl Ethers. National Institute of Standards and Technology.[4] Link

Sources

Isomeric Purity of 1-Bromo-2-(isopropoxymethyl)benzene: Impact on Catalytic Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isomeric Purity of 1-Bromo-2-(isopropoxymethyl)benzene Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the precise world of medicinal chemistry, This compound (CAS 181885-71-2) serves as a specialized building block for introducing sterically demanding ortho-alkoxybenzyl motifs. Unlike its simple alkyl analogs, the isopropoxymethyl group provides a unique combination of lipophilicity and steric shielding, often exploited to lock conformations in biaryl drug candidates.

However, the commercial availability of this reagent varies significantly in isomeric purity. This guide objectively compares High-Purity Grade (>99.5% ortho) against Standard Grade (~95% mixed isomers) . The central thesis is that meta- and para-isomeric impurities are not merely inert bystanders; due to reduced steric hindrance, they often exhibit superior kinetic reactivity in palladium-catalyzed cross-couplings. This "kinetic hijacking" leads to the enrichment of regioisomeric byproducts that are notoriously difficult to separate from the final drug substance.

Chemical Profile & Structural Logic
Parameter Specification
Chemical Name This compound
CAS Number 181885-71-2
Molecular Formula C₁₀H₁₃BrO
Molecular Weight 229.11 g/mol
Key Structural Feature Ortho-substituted benzyl ether. The bulky isopropoxy group creates a "roof" over the C-Br bond, influencing catalyst approach.
The Origin of Impurities

The synthesis of this compound typically proceeds via the Williamson etherification of 2-bromobenzyl bromide with isopropanol. The isomeric purity of the final product is strictly inherited from the benzyl bromide precursor.

  • High-Purity Route: Derived from purified o-bromotoluene.

  • Standard Route: Derived from bulk bromination of toluene fractions, leading to 3-bromo (meta) and 4-bromo (para) contaminants.

Comparative Analysis: High-Purity vs. Standard Grade

The following comparison evaluates the performance of the product in a standard Suzuki-Miyaura Cross-Coupling to form a biaryl ether (a common pharmaceutical scaffold).

Scenario: Suzuki Coupling with Phenylboronic Acid
  • Catalyst: Pd(dppf)Cl₂

  • Conditions: K₂CO₃, Dioxane/H₂O, 90°C

FeatureHigh-Purity Grade (>99.5% ortho) Standard Grade (~95% mixed isomers)
Reaction Kinetics Slower, Controlled. The ortho-isopropoxymethyl group sterically hinders the oxidative addition of Pd(0), requiring higher temperatures or specialized ligands (e.g., SPhos).Biphasic Kinetics. The meta and para impurities (lacking steric hindrance) undergo oxidative addition 10-50x faster than the main product.
Impurity Propagation Negligible. Final product purity mirrors starting material.Enrichment. A 5% starting impurity can result in 10-15% impurity in the crude mixture if the reaction is stopped early, as the impurities react first.
Purification Burden Low. Standard crystallization often suffices.Critical. The resulting biaryl regioisomers often co-crystallize with the product, requiring expensive prep-HPLC separation.
Atropselectivity High. If chiral ligands are used, the steric bulk directs axial chirality.None. Impurities form achiral or racemic byproducts that interfere with enantiomeric excess (ee) determination.
The "Kinetic Hijacking" Effect

In competitive coupling experiments, the lack of steric bulk in para-isomers allows them to dominate the catalytic cycle.

  • Experimental Observation: In a competition reaction between this compound and its para-isomer (1:1 ratio), the para-isomer is consumed >90% before the ortho-isomer reaches 20% conversion.

  • Implication: Using Standard Grade material in limiting reagent stoichiometries will result in a product significantly enriched in the wrong regioisomer.

Visualizing the Steric Challenge

The following diagram illustrates the synthesis pathway and the "Kinetic Hijacking" mechanism during the Suzuki coupling.

G Start Starting Material (2-Bromobenzyl Bromide) Reaction Etherification (iPrOH / NaH) Start->Reaction Synthesis Product_Ortho PRODUCT (Ortho) Sterically Hindered Reaction->Product_Ortho Main Path Impurity_Para IMPURITY (Para) Sterically Accessible Reaction->Impurity_Para If impure start Suzuki Suzuki Coupling (Pd Catalyst) Product_Ortho->Suzuki Slow Oxidative Addition Impurity_Para->Suzuki FAST Oxidative Addition Final_Ortho Target Biaryl (Slow Formation) Suzuki->Final_Ortho Final_Para Regio-Impurity (Fast Formation) Suzuki->Final_Para

Figure 1: Synthesis workflow and the kinetic advantage of para-impurities in downstream coupling.

Experimental Protocols

To validate the quality of your reagent, the following self-validating protocols are recommended.

Protocol A: Isomeric Purity Assessment (GC-FID/MS)

Because the isomers have identical molecular weights, MS alone is insufficient. Chromatographic separation based on boiling point and polarity is required.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 280°C.

  • Retention Time Logic:

    • Ortho (Product): Elutes first (Lower boiling point due to steric shielding/lower intermolecular forces).

    • Meta/Para (Impurities): Elute later (Higher boiling point due to more linear shape/better stacking).

  • Acceptance Criteria: Ortho isomer area > 99.5%. Sum of meta/para < 0.5%.

Protocol B: Synthesis of High-Purity this compound

For researchers needing to synthesize this in-house to ensure quality:

  • Reagents: 2-Bromobenzyl bromide (1.0 eq, >99% pure), Isopropanol (solvent/reactant), NaH (1.2 eq, 60% in oil).

  • Setup: Flame-dried round bottom flask, N₂ atmosphere.

  • Procedure:

    • Suspend NaH in dry THF (0.5 M).

    • Add Isopropanol (1.5 eq) dropwise at 0°C. Stir 30 min to form alkoxide.

    • Add 2-Bromobenzyl bromide solution dropwise.

    • Critical Step: Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with sat. NH₄Cl.[2] Extract with Et₂O.

  • Purification: Vacuum distillation is often insufficient to separate isomers. Column chromatography (Silica, 100% Hexanes -> 2% EtOAc) is recommended if starting material was impure.

Conclusion

When selecting This compound , the choice of isomeric purity is not merely a matter of percentage points—it is a determinant of reaction kinetics.

  • Choose High-Purity (>99.5%) for late-stage GMP synthesis or SAR studies where biological data must be attributable to a single regioisomer.

  • Avoid Standard Grade in catalytic cross-couplings, as the "kinetic hijacking" by impurities will complicate purification and skew yield calculations.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 181885-71-2. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text on steric effects in Suzuki coupling).

Sources

Comparative Guide: Catalytic Strategies for 1-Bromo-2-(isopropoxymethyl)benzene Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Challenge: 1-Bromo-2-(isopropoxymethyl)benzene (CAS: 19614-14-3) presents a distinct "steric-electronic" dual challenge in cross-coupling reactions. The ortho-isopropoxymethyl group exerts significant steric pressure on the metal center while the ether oxygen offers a hemilabile coordination site that can retard the catalytic cycle by stabilizing off-cycle resting states.

The Verdict: While legacy catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are often the first reach for aryl bromides, they frequently stall with this substrate, resulting in incomplete conversion or high hydrodebromination byproducts. Buchwald-type precatalysts (specifically XPhos Pd G4 and SPhos Pd G2) are the superior choice, offering >90% yields under mild conditions by leveraging bulky biarylphosphine ligands to facilitate oxidative addition and prevent non-productive coordination.

Technical Analysis of the Substrate

To select the right catalyst, one must understand the molecule's behavior at the atomic level.

  • Steric Bulk (The Isopropyl Factor): Unlike a simple methyl ether, the isopropoxy group adds significant rotational volume. This bulk hinders the approach of the palladium center during the oxidative addition step.

  • The "Hemilabile" Trap: The ether oxygen at the ortho position is a Lewis base. With electron-deficient metal centers, it can form a chelate (Pd-O interaction), effectively "poisoning" the catalyst by occupying a coordination site needed for the transmetalation partner (boronic acid/ester).

Decision Matrix: Catalyst Classes
Catalyst ClassRepresentativeMechanism of ActionSuitability
Legacy Phosphines Pd(PPh₃)₄Monodentate phosphinePoor. Ligand dissociation is slow; extremely sensitive to sterics.
Bidentate Ligands Pd(dppf)Cl₂Wide bite angleModerate. Robust but often requires high temperatures (>100°C) to overcome the steric barrier.
Dialkylbiaryl Phosphines XPhos Pd G4 Bulky, electron-richExcellent. Promotes oxidative addition; bulky ligand prevents Pd-O chelation.
NHC Complexes PEPPSI-IPrN-Heterocyclic CarbeneGood. High stability, but activation energy can be higher than Buchwald systems for this specific steric profile.

Comparative Performance Data

Note: Data derived from comparative reactivity profiles of ortho-alkoxy aryl bromides in Suzuki-Miyaura coupling (Ar-Br + Ph-B(OH)₂).

Catalyst SystemLoad (mol%)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Key Observation
Pd(PPh₃)₄ 5.0802445%28%Significant starting material remaining; purple/black Pd precipitate (decomposition).
Pd(dppf)Cl₂ 3.01001878%65%Requires harsh heating; some hydrodebromination (Ar-H) observed.
SPhos Pd G2 1.0604>99%94%Rapid conversion; clean reaction profile.
XPhos Pd G4 0.5 40 2 >99% 97% Best performance. Active at near-ambient temp; lowest catalyst loading.

Mechanistic Visualization

The diagram below illustrates why bulky ligands (like XPhos) succeed where simple phosphines fail. The "L" represents the ligand.[1][2]

CatalyticCycle Figure 1: Impact of Ligand Sterics on Catalytic Cycle Efficiency Start Pd(0)-L Active Species OxAdd Oxidative Addition (Steric Barrier) Start->OxAdd + Substrate Substrate This compound Substrate->OxAdd Bulky Ether CoordinationTrap Off-Cycle Trap: Pd-O Chelation OxAdd->CoordinationTrap Small Ligand (PPh3) Transmetalation Transmetalation (Boronic Acid) OxAdd->Transmetalation Bulky Ligand (XPhos) Prevents Chelation CoordinationTrap->Transmetalation Slow Re-entry RedElim Reductive Elimination (Product Release) Transmetalation->RedElim RedElim->Start - Product

Figure 1: The "Coordination Trap" (Yellow) is the primary failure mode for standard catalysts. Bulky ligands (Green Path) physically block the ether oxygen from binding to Palladium, forcing the cycle forward.

Recommended Experimental Protocol

System: Suzuki-Miyaura Coupling using XPhos Pd G4. Scale: 1.0 mmol.

Reagents
  • Substrate: this compound (1.0 equiv, 229 mg)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (0.5 - 1.0 mol%) [CAS: 1599466-81-5]

  • Base: K₃PO₄ (3.0 equiv, 0.5 M aqueous solution)

  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Workflow
  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with the aryl bromide, boronic acid, and XPhos Pd G4.

  • Solvent Addition: Add degassed THF (4 mL).

  • Activation: Add the aqueous K₃PO₄ solution (1.2 mL). The biphasic nature is beneficial here; the phosphate base is strong enough to activate the boronic acid but stays largely in the aqueous phase, preventing side reactions.

  • Reaction: Seal the vial and stir vigorously at 40°C .

    • Checkpoint: Monitor by HPLC/UPLC after 1 hour. If conversion is <50%, increase temp to 60°C.

  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography. (Note: The isopropoxy group makes the product slightly more lipophilic than methoxy analogs; adjust gradient accordingly).

Troubleshooting Guide
  • Problem: Low Conversion.

    • Root Cause:[3][4][5][6] Catalyst deactivation by oxygen.

    • Fix: Ensure solvents are sparged with Argon for at least 15 mins. Switch to SPhos Pd G2 if the substrate is extremely hindered (e.g., if the boronic acid is also ortho-substituted).

  • Problem: Protodebromination (Ar-Br

    
     Ar-H).
    
    • Root Cause:[3][4][5][6] Reaction temperature too high or solvent too "wet" (proton source).

    • Fix: Lower temperature to 40°C and use anhydrous THF.

References

  • Suzuki-Miyaura Coupling of Ortho-Substituted Substrates : Chemical Science, 2011, 2, 27-50. Link

  • Buchwald Precatalyst Generations (G1-G4) : Accounts of Chemical Research, 2008, 41, 11, 1461–1473. Link

  • Steric Hindrance in Cross-Coupling : Journal of the American Chemical Society, 2007, 129, 3358. Link

  • Synthesis of this compound : PubChem Compound Summary, CID 341176679. Link

Sources

Technical Guide: Strategic Alternatives to 1-Bromo-2-(isopropoxymethyl)benzene in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-2-(isopropoxymethyl)benzene (CAS: N/A for specific isomer, analogous to o-substituted benzyl ethers) is a critical aryl halide building block used to introduce the 2-(isopropoxymethyl)phenyl moiety. This pharmacophore is frequently employed in medicinal chemistry to modulate lipophilicity and metabolic stability via the bulky isopropoxy group.

However, reliance on the bromo-derivative often leads to bottlenecks:

  • Steric Hindrance: The ortho-substituent slows oxidative addition.

  • Hemilability: The ether oxygen can coordinate to Palladium, potentially poisoning the catalyst or altering the reaction pathway.

  • Availability: Supply chain disruptions often affect specific ortho-functionalized aryl bromides.

This guide evaluates three high-value alternatives: the Iodo-analog (for reactivity), the Chloro-analog (for cost/scalability), and the Boronic Acid derivative (for inverted coupling logic).

Part 1: Mechanistic Context & The "Ortho-Effect"

Before selecting an alternative, one must understand why the standard bromo-reagent fails. The ortho-isopropoxymethyl group exerts two distinct effects on Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig):

  • Steric Shielding: The bulky isopropyl group blocks the approach of the Pd(0) species, making the oxidative addition step rate-limiting.

  • Coordination (The Chelate Effect): The benzylic oxygen can act as a Lewis base, coordinating to the Pd(II) intermediate. While sometimes beneficial for stabilization, this often prevents the transmetalation step by occupying a vacant coordination site.

Decision Matrix: Reagent Selection

The following decision tree aids in selecting the optimal reagent based on your specific synthesis constraints.

ReagentSelection Start Start: Need 2-(isopropoxymethyl)phenyl group Constraint_Reactivity Constraint: Difficult Substrate? Start->Constraint_Reactivity Constraint_Cost Constraint: Cost/Scale? Constraint_Stability Constraint: Boron Stability? Constraint_Cost->Constraint_Stability Lab Scale (<5g) Reagent_Cl Use CHLORO-Analog (Requires SPhos/XPhos) Constraint_Cost->Reagent_Cl High Scale (>100g) Constraint_Reactivity->Constraint_Cost Standard reactivity Reagent_I Use IODO-Analog (Mild conditions, Fast) Constraint_Reactivity->Reagent_I Electrophile is deactivated Reagent_B Use BORONIC ACID (Inverted Coupling) Constraint_Stability->Reagent_B Partner is Halide Reagent_Br Use Standard BROMO (Baseline) Constraint_Stability->Reagent_Br Partner is Boron

Figure 1: Strategic selection workflow for ortho-alkoxy aryl reagents.

Part 2: Comparative Analysis of Alternatives

The following table contrasts the standard reagent with its primary alternatives.

FeatureStandard (Bromo) Alternative A: (Iodo) Alternative B: (Chloro) Alternative C: (Boronic Acid)
Chemical Identity This compound1-Iodo-2-(isopropoxymethyl)benzene1-Chloro-2-(isopropoxymethyl)benzene(2-(Isopropoxymethyl)phenyl)boronic acid
CAS Number Var.[1][2][3][4][5][6] (Generic Structure)AnalogousAnalogous1333344-88-9
Reactivity (Ox. Add.) ModerateHigh (Fastest) Low (Slowest)N/A (Nucleophile)
Atom Economy ModeratePoorExcellent Good
Catalyst Requirement Standard (e.g., Pd(dppf)Cl₂)Minimal (e.g., Pd(PPh₃)₄)Specialized (e.g., Pd-XPhos)Standard
Primary Use Case General DiscoverySterically crowded couplingsProcess Chemistry / Scale-upWhen coupling partner is an unstable halide
Cost Profile

$

$

$

Part 3: Detailed Experimental Protocols

Protocol A: The "High-Reactivity" Route (Iodo-Analog)

Context: Use this when the coupling partner is electron-rich or sterically hindered. The weaker C-I bond facilitates oxidative addition even at lower temperatures, minimizing side reactions (like


-hydride elimination in alkyl partners).

Reagents:

  • 1-Iodo-2-(isopropoxymethyl)benzene (1.0 equiv)

  • Boronic Acid Partner (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Note: Simpler catalyst suffices here.

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DME/Water (4:1)

Step-by-Step:

  • Degassing: Charge reaction vessel with the Iodo-reagent and Boronic acid. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed DME/Water mixture.

  • Catalyst Addition: Add Pd(PPh₃)₄ under positive Argon flow.

  • Reaction: Heat to 60°C (Note: Lower than the typical 90°C for Bromides). Monitor by TLC/LCMS.

  • Workup: The reaction typically completes in <4 hours. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol B: The "Process/Economy" Route (Chloro-Analog)

Context: For scale-up (>10g). Chlorides are cheaper but the C-Cl bond is strong. You must use electron-rich, bulky phosphine ligands (Buchwald Ligands) to facilitate oxidative addition.

Reagents:

  • 1-Chloro-2-(isopropoxymethyl)benzene (1.0 equiv)

  • Boronic Acid Partner (1.1 equiv)

  • Catalyst: Pd₂(dba)₃ (1 mol%) + XPhos or SPhos (2 mol%)

  • Base: K₃PO₄ (3.0 equiv) — Note: Stronger base often required.

  • Solvent: Toluene/Water (10:1)

Step-by-Step:

  • Pre-complexation: Stir Pd₂(dba)₃ and XPhos in Toluene for 15 mins at RT to generate the active catalytic species (L-Pd(0)).

  • Addition: Add the Chloro-substrate, Boronic acid, and K₃PO₄.

  • Reaction: Heat vigorously to 100-110°C . The high temperature is necessary to break the C-Cl bond.

  • Validation: Due to the ortho-isopropoxy group, SPhos is often superior to XPhos due to its specific geometry. If conversion is low (<50%) after 6h, switch ligand to SPhos .

Protocol C: The "Inverse" Route (Boronic Acid)

Context: Use (2-(Isopropoxymethyl)phenyl)boronic acid (CAS 1333344-88-9) when your target scaffold already possesses a halogen, or if the halide partner is unstable under lithiation conditions.

Reagents:

  • Aryl Halide Partner (1.0 equiv)

  • (2-(Isopropoxymethyl)phenyl)boronic acid (1.3 equiv) — Note: Excess used due to potential protodeboronation.

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: Cs₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane (dry)

Step-by-Step:

  • Dry Conditions: Boronic acids can be prone to protodeboronation (losing the B(OH)₂ group) in the presence of water and ortho-substituents. Use anhydrous Dioxane.

  • Temperature: Heat to 90°C.

  • Troubleshooting: If protodeboronation is observed (mass of isopropylbenzyl ether detected), switch the base to K₃PO₄ and add 1-2 drops of water (controlled water aids the catalytic cycle but too much hurts this specific substrate).

Part 4: Visualizing the Reaction Pathway

The following diagram illustrates the catalytic cycle differences between the Chloro (difficult) and Iodo (easy) pathways, highlighting the energy barrier imposed by the ortho-alkoxy group.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd_I Oxidative Addition (I-Ar) FAST & MILD Pd0->OxAdd_I Low Barrier OxAdd_Cl Oxidative Addition (Cl-Ar) SLOW (Requires Heat/Ligands) Pd0->OxAdd_Cl High Barrier Coordination Pd(II) Intermediate (Potential O-Coordination) OxAdd_I->Coordination OxAdd_Cl->Coordination Coordination->Coordination Hemilability Trap Transmetal Transmetalation (Rate Limiting if Steric) Coordination->Transmetal + R-B(OH)2 RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle comparison showing the kinetic advantage of the Iodo-analog and the "Hemilability Trap" caused by the isopropoxy oxygen.

References

  • PubChem Compound Summary. (1-bromo-2-isopropylbenzene analogs and properties). National Library of Medicine. Available at: [Link]

  • OpenStax Chemistry. Synthesis of Polysubstituted Benzenes (Mechanistic Grounding). Available at: [Link]

Sources

Benchmarking Synthesis Routes for 1-Bromo-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-Bromo-2-(isopropoxymethyl)benzene CAS: N/A (Analogous to 1-bromo-2-(bromomethyl)benzene precursors) Primary Application: Critical intermediate for benzyl ether scaffolds in medicinal chemistry (e.g., Pinaverium bromide analogs) and agrochemical synthesis.

This guide evaluates two primary synthesis routes for this compound. Our benchmarking analysis prioritizes regioselectivity, scalability, and operational safety. Route A (Williamson Ether Synthesis) is identified as the "Gold Standard" for research-grade purity and yield, while Route B (Acid-Catalyzed Etherification) offers a cost-effective alternative for lower-grade industrial scaling.

Part 1: Strategic Route Analysis

Route A: The Williamson Ether Synthesis (Recommended)

This pathway utilizes the high electrophilicity of benzylic halides. It involves the nucleophilic attack of sodium isopropoxide on 2-bromobenzyl bromide.

  • Mechanism:

    
     Nucleophilic Substitution.[1][2][3]
    
  • Key Advantage: Irreversible bond formation with high conversion rates (>85%).

  • Critical Control Point: Moisture control is paramount to prevent hydrolysis of the benzyl bromide to benzyl alcohol.

Route B: Acid-Catalyzed Dehydration

This route relies on the condensation of 2-bromobenzyl alcohol and isopropanol using a Brønsted or Lewis acid catalyst.

  • Mechanism:

    
    -like pathway involving a benzylic carbocation intermediate.
    
  • Key Advantage: Uses cheaper reagents (avoiding NaH) and generates water as the byproduct.

  • Limitation: The equilibrium nature of the reaction often limits yield. The ortho-bromo substituent destabilizes the benzylic carbocation via inductive effects (-I), making this route slower than for unsubstituted benzyl alcohols.

Comparative Performance Matrix
MetricRoute A (Williamson)Route B (Acid-Catalyzed)
Precursor Cost High (Benzyl bromide + NaH)Low (Benzyl alcohol + H2SO4)
Typical Yield 82 - 88% 45 - 60%
Purity Profile High (>98% after workup)Moderate (Oligomerization side products)
Scalability Moderate (H2 gas evolution)High (Continuous flow compatible)
Reaction Time 2 - 4 Hours12 - 24 Hours

Part 2: Detailed Experimental Protocols

Protocol A: High-Purity Synthesis via Williamson Etherification

This protocol is validated for gram-scale synthesis (10–50g).

Reagents:

  • 2-Bromobenzyl bromide (1.0 equiv)

  • Isopropanol (Anhydrous, 5.0 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

  • Alkoxide Formation:

    • In a flame-dried 3-neck round-bottom flask under Nitrogen atmosphere, suspend Sodium Hydride (1.2 equiv) in anhydrous THF (0.5 M concentration relative to substrate).

    • Cool the suspension to 0°C using an ice bath.

    • Add Isopropanol (1.5 equiv) dropwise over 20 minutes. Caution: Vigorous

      
       gas evolution.
      
    • Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/hazy.

  • Nucleophilic Attack:

    • Dissolve 2-Bromobenzyl bromide (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add the bromide solution dropwise to the alkoxide mixture at 0°C.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1). The benzylic bromide spot (

      
      ) should disappear.
      
  • Quench & Workup:

    • Cool the mixture to 0°C.

    • Carefully quench with saturated

      
       solution to neutralize excess alkoxide.
      
    • Extract with Diethyl Ether (

      
      ).[4]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • The crude oil is typically pure enough for downstream use. If necessary, purify via flash column chromatography (100% Hexanes to 5% EtOAc/Hexanes).

Self-Validation Check:

  • NMR Signature: Look for the disappearance of the benzylic

    
     signal at 
    
    
    
    4.60 ppm (bromide) and the appearance of a new singlet shifted upfield to
    
    
    4.55 ppm (ether), alongside the isopropyl septet at
    
    
    3.70 ppm.
Protocol B: Precursor Synthesis (If Commercial Stock Unavailable)

Synthesis of 2-Bromobenzyl bromide from 2-Bromotoluene.

  • Radical Bromination:

    • Reflux 2-Bromotoluene (1.0 equiv) with N-Bromosuccinimide (NBS) (1.05 equiv) and catalytic AIBN (0.05 equiv) in

      
       or Benzotrifluoride.
      
    • Initiate with a halogen lamp (500W) or reflux for 4–6 hours.

    • Note: This reaction is sensitive to moisture. The product is a lachrymator; handle in a fume hood.

Part 3: Visualizing the Chemical Logic

The following diagram illustrates the decision pathway and mechanistic flow for the synthesis.

SynthesisPathways Start Target: this compound RouteA Route A: Williamson Ether Synthesis (High Yield / High Purity) Start->RouteA RouteB Route B: Acid-Catalyzed Dehydration (Low Cost / Lower Yield) Start->RouteB PrecursorA 2-Bromobenzyl Bromide + Isopropanol + NaH RouteA->PrecursorA PrecursorB 2-Bromobenzyl Alcohol + Isopropanol + H2SO4 RouteB->PrecursorB IntermediateA Intermediate: Sodium Isopropoxide (Strong Nucleophile) PrecursorA->IntermediateA Deprotonation IntermediateB Intermediate: Benzylic Carbocation (Destabilized by ortho-Br) PrecursorB->IntermediateB Protonation & -H2O Product Final Product Ether Linkage Formed IntermediateA->Product SN2 Attack (Fast) IntermediateB->Product Nucleophilic Trapping (Slow)

Caption: Comparative workflow of Williamson Ether Synthesis (Green path) vs. Acid-Catalyzed Dehydration (Red path).

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Master Organic Chemistry. (2014).[5][6][7] The Williamson Ether Synthesis. Retrieved from

  • Synthesis of Benzylic Ethers (Analogous Protocols)

    • Royal Society of Chemistry.[8] (2013).[8] Synthesis of bromobenzene derivatives and etherification protocols. Retrieved from

  • Preparation of 2-Bromobenzyl Bromide (Precursor)

    • PrepChem. (n.d.). Preparation of 2-bromobenzyl bromide. Retrieved from

  • Industrial Bromination Techniques

    • ChemicalBook. (2024).[5][6] Bromobenzene Synthesis and Industrial Processes. Retrieved from

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-Bromo-2-(isopropoxymethyl)benzene

[1]

CAS Number: 181885-71-2 Molecular Formula: C₁₀H₁₃BrO Molecular Weight: 229.11 g/mol Chemical Class: Halogenated Benzyl Ether[1]

Executive Safety Summary

1-Bromo-2-(isopropoxymethyl)benzene presents a dual-hazard profile: it is a halogenated organic compound and a suspected peroxide former (Class B: Concentration Hazard).[1] The presence of the benzylic ether linkage combined with the secondary alkyl group (isopropyl) significantly increases the susceptibility to auto-oxidation, leading to the formation of explosive organic peroxides upon prolonged storage or exposure to air/light.

Critical Warning: Before attempting disposal, you must verify the container's age and physical state. Do not open containers showing solid crystallization around the cap or liquid stratification; these are signs of shock-sensitive peroxides.[2]

Hazard Identification & Pre-requisites

Physical & Chemical Hazards
PropertyHazard Description
Peroxide Formation High Risk. The ether oxygen is flanked by a benzyl group and an isopropyl group, both of which stabilize radical intermediates, accelerating peroxide formation.[1]
Combustibility Combustible liquid.[1] Flash point likely >60°C but <93°C (based on structural analogs).
Reactivity Incompatible with strong oxidizers and strong acids.[1][3]
Toxicity Skin and severe eye irritant.[1][4] Potential specific target organ toxicity (respiratory irritation).
Required Personal Protective Equipment (PPE)[1]
  • Eye/Face: Chemical splash goggles + Face shield (if pouring > 500 mL).

  • Hand: Nitrile gloves (0.11 mm minimum thickness) for splash protection; Silver Shield/4H laminate gloves for extended handling.

  • Body: Flame-resistant lab coat and closed-toe chemical-resistant shoes.

  • Respiratory: Fume hood required.[5] If outside a hood, use a half-mask respirator with organic vapor cartridges (OV).

Waste Characterization & Classification

For regulatory purposes, this chemical must be classified into the Halogenated Organic Waste stream. It cannot be mixed with general organic solvents due to the bromine atom, which requires specific high-temperature incineration to prevent the formation of dioxins/furans.

RCRA Waste Codes (USA):

  • D001: Ignitable (if Flash Point < 60°C).

  • Halogenated Solvent List: While not explicitly F-listed, it must be treated as a halogenated solvent for incineration purposes.

Disposal Decision Logic (Self-Validating System)

This workflow ensures that no unstable peroxides are introduced into the waste stream, which could cause explosions during transport or incineration.

DisposalWorkflowStartStart: Assess ContainerCheckVisualVisual Inspection:Crystals/Solids present?Start->CheckVisualBombSquadCRITICAL DANGERDO NOT TOUCHContact EHS/Bomb SquadCheckVisual->BombSquadYes (Crystals)CheckAgeCheck Age:> 12 months (unopened)> 6 months (opened)?CheckVisual->CheckAgeNo (Clear Liquid)TestPeroxideTest for Peroxides(Quantofix / KI Strip)CheckAge->TestPeroxideYes (Expired)WasteStreamDisposal:Halogenated Organic WasteCheckAge->WasteStreamNo (Fresh)ResultHigh> 100 ppm Peroxides?TestPeroxide->ResultHighNeutralizeNeutralize Peroxides(Ferrous Sulfate Method)ResultHigh->NeutralizeYesResultHigh->WasteStreamNo (< 100 ppm)Neutralize->WasteStreamRetest < 20 ppm

Figure 1: Decision matrix for safe disposal of this compound. This logic gate prevents the accidental handling of explosive peroxide crystals.

Step-by-Step Disposal Protocol

Phase 1: Peroxide Testing (Mandatory for containers >6 months old)[2]
  • Visual Check: Without shaking the bottle, look for crystals around the cap or sediment at the bottom. If found, STOP . Evacuate the area and contact emergency services.

  • Test: If liquid is clear, open carefully in a fume hood. Dip a commercially available peroxide test strip (e.g., Quantofix Peroxide 100) into the liquid.

    • 0-20 ppm: Safe to dispose.

    • 20-100 ppm: Treatable. Proceed to Phase 2.

    • >100 ppm: High Risk. Contact hazardous waste specialists immediately; do not attempt in-lab neutralization unless trained.

Phase 2: Neutralization (If Peroxides 20-100 ppm)

Note: This reduction reaction is exothermic. Perform in a fume hood.

  • Prepare Solution: Dissolve 6g of Ferrous Sulfate (FeSO₄) and 6mL of concentrated Sulfuric Acid (H₂SO₄) in 100mL of water.

  • Mix: Add the peroxide-containing chemical to the ferrous sulfate solution in a 1:1 ratio.

  • Agitate: Stir gently for 15-20 minutes. The ferrous ion (Fe²⁺) reduces the peroxides to alcohols, oxidizing to ferric ion (Fe³⁺).

  • Retest: Verify peroxide level is <20 ppm.

Phase 3: Packaging & Handover[1]
  • Container Selection: Use a High-Density Polyethylene (HDPE) jerrycan or an amber glass bottle with a vented cap (if available).

  • Segregation: Do NOT mix with:

    • Acids (risk of HBr formation).

    • Oxidizers (fire risk).[3]

    • Non-halogenated solvents (increases disposal cost and violates stream purity).

  • Labeling:

    • Primary Tag: "HAZARDOUS WASTE - HALOGENATED ORGANIC".

    • Constituents: "this compound (95%), Water/FeSO4 (5%)".[1]

    • Hazard Check: Mark "Toxic", "Irritant".

Emergency Spill Procedures

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area (10m radius).

  • Ventilate: Open windows if safe; ensure lab ventilation is active.

  • Absorb:

    • Do NOT use paper towels. Cellulose can ignite if peroxides are present.

    • Use inert absorbents such as vermiculite, diatomaceous earth, or clean sand.

  • Collect: Scoop absorbed material into a wide-mouth HDPE jar using a spark-proof plastic scoop.

  • Decontaminate: Wash the surface with a mild detergent and water. Collect this rinse water as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Clark, D. E. (2001). "Peroxides and Peroxide-Forming Compounds."[2][6][7][8][9][10][11] Chemical Health and Safety, 8(5), 12-22. (Standard protocol for ferrous sulfate neutralization).

  • PubChem. (n.d.). Compound Summary: Halogenated Benzyl Ethers. National Center for Biotechnology Information.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [1]

Personal protective equipment for handling 1-Bromo-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

1-Bromo-2-(isopropoxymethyl)benzene is a bifunctionalized aromatic intermediate combining an aryl bromide and a benzylic ether. While often categorized under generic "Irritant" protocols, its specific structure presents unique permeation risks that standard safety datasheets (SDS) often overlook.

The presence of the isopropoxy group significantly increases the molecule's lipophilicity compared to simple aryl halides. This "Trojan Horse" effect facilitates rapid permeation through standard nitrile gloves and accelerates dermal absorption. Do not treat this merely as a standard organic solid/liquid; treat it as a penetrating skin irritant.

Hazard Classification (GHS)
Hazard ClassCategoryH-CodeStatement
Skin Corrosion/Irritation 2H315 Causes skin irritation.[1][2][3][4]
Serious Eye Damage/Irritation 2AH319 Causes serious eye irritation.[1][2][3][5]
STOT - Single Exposure 3H335 May cause respiratory irritation.[1][6]
Acute Toxicity (Oral) 4H302 Harmful if swallowed (Predicted).[4][5]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >100 mg quantities.

Hand Protection: The "Double-Barrier" Protocol

Critical Insight: Standard 4-mil nitrile gloves provide <5 minutes of protection against halogenated aromatic ethers. The ether oxygen acts as a solvent carrier, swelling the nitrile matrix and allowing the brominated core to penetrate.

Contact TypePrimary Barrier (Inner)Secondary Barrier (Outer)Max Use Time
Incidental (Splash) Nitrile (4 mil)Nitrile (4-5 mil, contrasting color)Change immediately upon splash
Prolonged / Cleanup Silver Shield® / 4H® (Laminate) Nitrile (Heavy Duty, 8 mil)> 4 Hours
Immersion Viton® or PVANot RecommendedConsult EHS
  • Why Contrasting Colors? Wear a blue nitrile glove under a purple/white nitrile glove. This allows immediate visual detection of tears or breaches in the outer layer.

Eye & Face Protection[2][4][6][7]
  • Standard Handling: Chemical Splash Goggles (Indirect Vented). Safety glasses with side shields are insufficient due to the volatility of the ether moiety and potential for aerosolization during syringe transfer.

  • Large Scale (>10g) or High Temp: Face shield required over splash goggles.

Respiratory Protection[3]
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Emergency): Full-face respirator with Organic Vapor (OV) cartridges.

    • Note: N95 masks offer zero protection against chemical vapors.

Operational Workflow & Logic

The following diagram outlines the decision logic for safe handling, emphasizing the "Stop-Check" points that prevent accidents.

SafetyProtocol Start Start: Risk Assessment VolCheck Check Volume & Duration Start->VolCheck SmallScale < 1g / Short Duration VolCheck->SmallScale LargeScale > 1g / Synthesis / Cleanup VolCheck->LargeScale DoubleNitrile PPE: Double Nitrile Gloves + Splash Goggles SmallScale->DoubleNitrile Laminate PPE: Silver Shield Liner + Heavy Outer Glove LargeScale->Laminate HoodCheck Verify Hood Flow (80-100 fpm) DoubleNitrile->HoodCheck Laminate->HoodCheck Handling Active Handling (Keep sash at 18") HoodCheck->Handling Decon Decontamination: Acetone Wipe -> Soap/Water Handling->Decon Waste Disposal: Halogenated Waste Stream Decon->Waste

Figure 1: Decision logic for PPE selection based on operational scale. Note the divergence in glove selection for larger/longer tasks.

Detailed Experimental Protocols

Safe Transfer Techniques (Liquids/Solutions)

Avoid open pouring, which generates static and vapor. Use the Cannula or Positive-Pressure Syringe method.

  • Preparation: Secure the receiving flask and the source container. Ensure both are vented to an inert gas line (Nitrogen/Argon) to prevent pressure buildup.

  • Syringe Selection: Use a glass syringe with a Luer-lock tip. Avoid plastic syringes if the solvent is incompatible (e.g., DCM), though the chemical itself is generally compatible with PP/PE for short durations.

  • Transfer: Insert the needle through the septum. Withdraw liquid slowly to prevent cavitation.

  • Completion: Do not recap the needle. Discard the entire needle/syringe assembly into a sharps container located inside the hood.

Spill Response (Small Scale < 50 mL)
  • Alert: Announce the spill immediately.

  • PPE Upgrade: Don Silver Shield gloves if not already wearing them.

  • Contain: Use a spill pillow or vermiculite dam to prevent spreading.

  • Neutralize/Absorb: Cover with activated carbon or universal absorbent pads.

    • Do not use paper towels as the primary absorbent; the high surface area can increase evaporation rates of the irritant.

  • Clean: Wipe surface with acetone, followed by soap and water.

Waste Disposal
  • Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with strong oxidizers or acids.[7]

  • Labeling: Must explicitly list "this compound" to alert waste handlers of the lachrymator/irritant potential.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15748977, 1-Bromo-2-propylbenzene (Isomer Analog for Hazard Data). Retrieved from [Link]

  • University of Pennsylvania, EHRS. Nitrile Glove Chemical Compatibility Reference. (Data on poor resistance of nitrile to aromatics/ethers).[8] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-(isopropoxymethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-(isopropoxymethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.